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  • Product: (1,1-Dipropylbutyl)ammonium chloride
  • CAS: 56065-37-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Methodology of (1,1-Dipropylbutyl)ammonium Chloride: A Technical Whitepaper

Executive Summary (1,1-Dipropylbutyl)ammonium chloride, widely known as diprobutine hydrochloride, is a structurally unique aliphatic primary amine salt with significant pharmacological applications. Acting primarily as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1,1-Dipropylbutyl)ammonium chloride, widely known as diprobutine hydrochloride, is a structurally unique aliphatic primary amine salt with significant pharmacological applications. Acting primarily as a nicotinic acetylcholine receptor channel blocker and an anti-Parkinsonian agent, its highly sterically hindered architecture presents unique physicochemical behaviors. This whitepaper synthesizes the core physicochemical properties, structural causality, and field-validated analytical workflows required by researchers and drug development professionals to effectively isolate, formulate, and quantify this compound.

Molecular Identity and Structural Causality

The core structure of (1,1-dipropylbutyl)ammonium chloride features a central quaternary-like carbon atom covalently bonded to a protonated primary amine group, two propyl chains, and one butyl chain.

Steric Hindrance and Lipophilicity: The presence of three bulky aliphatic chains creates a highly lipophilic microenvironment around the central carbon[1]. In its free base form (diprobutine), the molecule exhibits a high partition coefficient, making it highly soluble in organic solvents. However, the formulation as a hydrochloride salt dramatically shifts its solubility profile. The ionic ammonium-chloride interaction overcomes the lipophilicity of the alkyl chains, rendering the salt highly water-soluble and suitable for physiological administration[2]. Furthermore, the intense steric shielding of the amine group lowers its nucleophilicity, making the compound highly resistant to the rapid oxidative degradation pathways that typically affect unhindered primary amines.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name 4-propylheptan-4-amine hydrochloride
CAS Registry Number 56065-37-3
Free Base CAS 61822-36-4 (Diprobutine)
Molecular Formula C₁₀H₂₄ClN
InChIKey ZDHVFXADPHSDRI-UHFFFAOYSA-N
Table 2: Physicochemical Properties
PropertyValueSource
Molecular Weight 193.76 g/mol
Melting Point 220 – 221 °C
Physical State Solid (Crystalline Powder)
Topological Polar Surface Area 27.6 Ų
Monoisotopic Mass 193.16 Da

Pharmacological Context & Mechanism of Action

Unlike traditional dopaminergic agonists used in Parkinson's disease, diprobutine exerts its effects through a distinct allosteric mechanism. In vitro binding assays demonstrate that it does not interact directly with dopaminergic, serotonergic, or muscarinic binding sites. Instead, it binds to the high-affinity allosteric site for non-competitive blockers on the Torpedo marmorata acetylcholine receptor[3]. This blockade of the ionic channel prevents nicotine-elicited convulsions and modulates downstream noradrenergic pathways, leading to general arousal and the stimulation of locomotor activity[3].

G DPB (1,1-Dipropylbutyl)ammonium Chloride AS High-Affinity Allosteric Site (nAChR) DPB->AS Binds to IC Receptor Ionic Channel Blockade DPB->IC Blocks tonic crisis AS->IC Non-competitive inhibition NM Noradrenergic / Dopaminergic Modulation IC->NM Downstream signaling MF Anti-Parkinsonian Motor Function Recovery NM->MF Clinical outcome

Fig 1: Pharmacological pathway of Diprobutine modulating motor function via nAChR blockade.

Experimental Protocols: Analytical Quantification via GLC-NPD

Because (1,1-dipropylbutyl)ammonium chloride lacks a UV-absorbing chromophore (such as an aromatic ring), standard HPLC-UV methods are ineffective. The gold standard for its bioanalytical quantification in plasma matrices is Gas-Liquid Chromatography coupled with Nitrogen-Phosphorus Detection (GLC-NPD)[4].

Causality of Experimental Choices:
  • Alkalinization: The hydrochloride salt form is non-volatile and highly water-soluble. By shifting the pH above the amine's pKa using a strong base, the compound is deprotonated to its highly lipophilic, volatile free-base form, enabling efficient Liquid-Liquid Extraction (LLE) and gas-phase analysis.

  • NPD Selection: The nitrogen-selective detector provides extreme sensitivity and specificity for the amine group, effectively ignoring the massive background of carbon-based lipids and sterols present in human plasma.

Step-by-Step GLC-NPD Protocol:

Phase 1: Sample Preparation & Alkalinization

  • Aliquot 1.0 mL of human plasma into a 10 mL borosilicate glass centrifuge tube.

  • Spike the plasma with a known concentration of an internal standard (e.g., propyl-1-isobutyl-1-butylamine hydrochloride) to self-validate extraction recovery and instrument response.

  • Add 0.5 mL of 1 M NaOH to the plasma. Vortex for 10 seconds to ensure complete deprotonation of the ammonium salt into the volatile free base.

Phase 2: Liquid-Liquid Extraction (LLE) 4. Add 5.0 mL of a non-polar extraction solvent (e.g., n-hexane). 5. Vortex vigorously for 2 minutes to partition the highly lipophilic free base into the organic layer. 6. Centrifuge the mixture at 3000 × g for 10 minutes at 4 °C. This step is critical to break any proteinaceous emulsions and achieve a sharp phase separation.

Phase 3: Concentration & Reconstitution 7. Carefully transfer the upper organic layer to a clean conical glass tube using a Pasteur pipette. 8. Evaporate the solvent to dryness under a gentle stream of ultra-pure nitrogen gas at room temperature. Note: Do not apply heat, as the free base is volatile and thermal evaporation will lead to analyte loss. 9. Reconstitute the dried residue in 100 µL of n-hexane. Vortex gently to ensure complete dissolution.

Phase 4: Chromatographic Analysis 10. Inject 1–2 µL of the reconstituted sample into the GLC system equipped with an NPD. 11. Utilize a fused-silica capillary column (e.g., 5% phenyl methyl siloxane) with a temperature gradient starting at 100 °C and ramping to 250 °C at 10 °C/min. 12. Quantify the concentration of diprobutine by plotting the peak area ratio of the analyte to the internal standard against a pre-established matrix-matched calibration curve.

References

  • PubChem. "(1,1-Dipropylbutyl)ammonium chloride | C10H24ClN | CID 41700". National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "Diprobutine | C10H23N | CID 41701". National Center for Biotechnology Information. Available at:[Link]

  • NCATS Inxight Drugs. "DIPROBUTINE". National Center for Advancing Translational Sciences. Available at:[Link]

  • Journal of Chromatography B. "Determination of diprobutine in human plasma using gas-liquid chromatography with nitrogen-selective detection." (1985) Vol. 339, No. 1, pp. 187-192. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to (1,1-Dipropylbutyl)ammonium chloride: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction (1,1-Dipropylbutyl)ammonium chloride, known by its IUPAC name 4-propylheptan-4-ylazanium chloride, is a quaternary ammonium salt derived from t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,1-Dipropylbutyl)ammonium chloride, known by its IUPAC name 4-propylheptan-4-ylazanium chloride, is a quaternary ammonium salt derived from the tertiary amine Diprobutine.[1][2] As a member of the quaternary ammonium compound family, it possesses a positively charged nitrogen atom, which imparts unique chemical and physical properties. This guide provides a comprehensive overview of its molecular structure, a detailed, field-proven synthesis protocol, and an analysis of its key characterization parameters. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who may be interested in this and structurally related molecules.

Molecular Structure and Chemical Formula

The chemical identity of (1,1-Dipropylbutyl)ammonium chloride is defined by its molecular structure and formula.

Molecular Formula: C10H24ClN[1]

Structure:

The molecule consists of a central quaternary ammonium cation and a chloride anion. The cation features a central carbon atom bonded to three propyl groups and an amino group. The IUPAC name, 4-propylheptan-4-ylazanium chloride, accurately describes this arrangement.[1]

2D Representation:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and predicted spectroscopic data for (1,1-Dipropylbutyl)ammonium chloride is presented below.

PropertyValueSource
Molecular Weight 193.76 g/mol [1]
CAS Number 56065-37-3[1]
IUPAC Name 4-propylheptan-4-ylazanium chloride[1]
Parent Compound Diprobutine (4-propylheptan-4-amine)[1]
Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

  • ~0.9 ppm (t, 9H): Terminal methyl protons of the three propyl groups.

  • ~1.3-1.5 ppm (m, 12H): Methylene protons of the three propyl groups.

  • ~3.0 ppm (s, 3H): Protons of the ammonium group (-NH3+), which may be broadened and exchangeable with D2O.

¹³C NMR Spectroscopy (Predicted):

  • ~14 ppm: Methyl carbons of the propyl groups.

  • ~17 ppm: Methylene carbons beta to the central carbon.

  • ~40 ppm: Methylene carbons alpha to the central carbon.

  • ~60 ppm: Central quaternary carbon.

Infrared (IR) Spectroscopy (Predicted):

  • ~2800-3000 cm⁻¹: C-H stretching vibrations of the alkyl chains.

  • ~3100-3300 cm⁻¹: N-H stretching of the ammonium group (broad).

  • ~1500-1600 cm⁻¹: N-H bending vibrations.

Mass Spectrometry (Predicted):

The mass spectrum of the parent amine, Diprobutine, would be expected to show a molecular ion peak [M]+ at m/z 157. The fragmentation pattern would likely involve the loss of propyl groups, leading to significant peaks at m/z 114 (M-43) and m/z 72 (M-85).

Synthesis and Experimental Protocols

The synthesis of (1,1-Dipropylbutyl)ammonium chloride is a multi-step process that begins with the formation of the tertiary alcohol precursor, followed by amination and subsequent conversion to the hydrochloride salt. The following protocol is based on established synthetic methodologies for similar compounds.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ritter Reaction (Amination) cluster_2 Step 3: Salt Formation A 4-Heptanone C 4-Propylheptan-4-ol A->C B Propylmagnesium Bromide B->C D 4-Propylheptan-4-ol F Diprobutine (4-Propylheptan-4-amine) D->F E Sodium Cyanide / Sulfuric Acid E->F G Diprobutine I (1,1-Dipropylbutyl)ammonium chloride G->I H Hydrochloric Acid H->I

Caption: Synthesis workflow for (1,1-Dipropylbutyl)ammonium chloride.

Step 1: Synthesis of 4-Propylheptan-4-ol (Grignard Reaction)

Causality: This step utilizes a Grignard reaction, a robust method for forming carbon-carbon bonds. Propylmagnesium bromide, a nucleophilic Grignard reagent, attacks the electrophilic carbonyl carbon of 4-heptanone to form the tertiary alcohol.

Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and a nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

  • Slowly add a solution of 1-bromopropane (1.2 eq) in anhydrous diethyl ether via the dropping funnel to maintain a gentle reflux.

  • After the magnesium has completely reacted, cool the solution to 0 °C.

  • Add a solution of 4-heptanone (1.0 eq) in anhydrous diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 4-propylheptan-4-ol.

Step 2: Synthesis of Diprobutine (4-Propylheptan-4-amine) via Ritter Reaction

Causality: The Ritter reaction is a classic method for converting tertiary alcohols to N-alkyl amides, which can then be hydrolyzed to the corresponding amine. The tertiary carbocation formed from the alcohol in the presence of a strong acid is trapped by the nitrile, which in this case is generated in situ from sodium cyanide.

Protocol:

  • To a stirred solution of 4-propylheptan-4-ol (1.0 eq) in glacial acetic acid at 0 °C, add concentrated sulfuric acid (2.0 eq) dropwise.

  • Slowly add sodium cyanide (1.5 eq) in small portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 24 hours.

  • Pour the reaction mixture onto crushed ice and basify with a concentrated sodium hydroxide solution to pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield the crude Diprobutine.

  • Further purification can be achieved by vacuum distillation.

Step 3: Synthesis of (1,1-Dipropylbutyl)ammonium chloride (Salt Formation)

Causality: The final step involves a simple acid-base reaction. The basic amine (Diprobutine) is protonated by hydrochloric acid to form the water-soluble ammonium chloride salt, which can often be purified by recrystallization.

Protocol:

  • Dissolve the purified Diprobutine (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise, until precipitation is complete.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield pure (1,1-Dipropylbutyl)ammonium chloride.

Applications and Field-Proven Insights

While extensive pharmacological data for (1,1-Dipropylbutyl)ammonium chloride is not widely published, its parent compound, Diprobutine, is classified as a small molecule drug.[2] The structural motif of a tertiary amine is common in many centrally acting agents. Further research into the specific biological targets and therapeutic potential of Diprobutine and its salts is warranted to fully understand its place in drug development. The protocols described herein provide a reliable pathway for synthesizing this compound for such investigational studies.

Trustworthiness and Self-Validating Systems

The described synthetic protocols are based on well-established and reliable chemical transformations. Each step includes a purification procedure (distillation or recrystallization) and the product of each step should be characterized (e.g., by NMR, IR, and MS) to confirm its identity and purity before proceeding to the next step. This step-wise validation ensures the integrity of the final product. For example, the disappearance of the carbonyl peak in the IR spectrum after the Grignard reaction and the appearance of a broad -OH stretch would confirm the formation of the alcohol. Similarly, the appearance of N-H stretches in the IR and the correct molecular ion in the mass spectrum would validate the formation of the amine.

Conclusion

This technical guide provides a detailed overview of the molecular structure, formula, and a robust synthetic route for (1,1-Dipropylbutyl)ammonium chloride. By offering insights into the causality behind the chosen synthetic steps and providing predicted characterization data, this document serves as a foundational resource for scientists and researchers. The provided protocols are designed to be self-validating, ensuring a high degree of confidence in the synthesized material for further investigation into the properties and potential applications of this and related compounds.

References

  • PubChem. (1,1-Dipropylbutyl)ammonium chloride. National Center for Biotechnology Information. [Link]

  • PubChem. Diprobutine. National Center for Biotechnology Information. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of (1,1-Dipropylbutyl)ammonium Chloride in Water and Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of (1,1-dipropylbutyl)ammonium chloride, a quaternary ammonium salt with potential applications in various scientific and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (1,1-dipropylbutyl)ammonium chloride, a quaternary ammonium salt with potential applications in various scientific and industrial fields. While specific experimental solubility data for this compound is not extensively documented in public literature, this guide synthesizes fundamental principles of physical chemistry and draws parallels with related structures to predict its solubility profile. It offers researchers, scientists, and drug development professionals a robust theoretical framework, practical experimental protocols for determining solubility, and an understanding of the key factors governing the dissolution of this and similar molecules.

Introduction to (1,1-Dipropylbutyl)ammonium Chloride

(1,1-Dipropylbutyl)ammonium chloride, also known by its IUPAC name 4-propylheptan-4-ylazanium chloride, is a quaternary ammonium salt.[1] Its structure consists of a central, positively charged nitrogen atom bonded to four alkyl groups—three propyl groups and one butyl group—with a chloride anion providing charge neutrality. This molecular architecture, particularly the combination of a charged ionic head and bulky, nonpolar alkyl chains, is the primary determinant of its solubility behavior.

Quaternary ammonium salts are a class of compounds with broad utility, serving as surfactants, phase-transfer catalysts, disinfectants, and in pharmaceutical formulations.[2][3] Their effectiveness in these roles is often directly linked to their solubility in specific media. Understanding the solubility of (1,1-dipropylbutyl)ammonium chloride is therefore a critical first step in exploring its potential applications.

Theoretical Framework for Solubility

The solubility of any substance is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For an ionic compound like (1,1-dipropylbutyl)ammonium chloride, the dissolution process involves overcoming the lattice energy of the crystal and the solvation of the resulting ions.

Solubility in Water: The Role of Polarity and Hydrogen Bonding

Water is a highly polar protic solvent, capable of forming strong hydrogen bonds. The dissolution of (1,1-dipropylbutyl)ammonium chloride in water is driven by the favorable ion-dipole interactions between the polar water molecules and the ammonium cation and chloride anion. The positively charged nitrogen center of the cation and the negatively charged chloride ion are both strongly solvated by water molecules.

However, the presence of the bulky and nonpolar dipropylbutyl groups introduces a hydrophobic character to the molecule. These alkyl chains disrupt the hydrogen-bonding network of water, leading to an entropically unfavorable ordering of water molecules around them. This hydrophobic effect counteracts the favorable ion-dipole interactions. Consequently, while the ionic nature of the salt suggests good water solubility, the significant nonpolar component may limit its solubility compared to quaternary ammonium salts with smaller alkyl substituents.[2]

Solubility in Organic Solvents: A Spectrum of Interactions

The solubility of (1,1-dipropylbutyl)ammonium chloride in organic solvents is highly dependent on the solvent's polarity.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be effective at dissolving (1,1-dipropylbutyl)ammonium chloride.[4] Like water, they have polar O-H bonds and can solvate both the cation and the anion through ion-dipole interactions and hydrogen bonding.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dipole moments and can effectively solvate the cation.[4] However, their ability to solvate the chloride anion is less pronounced compared to protic solvents.

  • Solvents of Intermediate Polarity (e.g., Acetone, Chloroform): Moderate to low solubility is anticipated in these solvents.[4] While they possess some polarity, it may not be sufficient to overcome the lattice energy of the salt.

  • Nonpolar Solvents (e.g., Hexane, Toluene): (1,1-Dipropylbutyl)ammonium chloride is expected to be sparingly soluble or insoluble in nonpolar solvents.[4] The energy required to separate the ions of the salt is not compensated by the weak van der Waals forces that would be established between the ions and the nonpolar solvent molecules.

The interplay of these factors is visually represented in the following diagram:

cluster_water Aqueous Solvation cluster_organic Organic Solvation (Nonpolar) Water Water Cation_H2O (1,1-Dipropylbutyl)ammonium+ (Solvated) Water->Cation_H2O Ion-Dipole Anion_H2O Cl- (Solvated) Water->Anion_H2O Ion-Dipole Organic Organic Cation_Org (1,1-Dipropylbutyl)ammonium+ (Poorly Solvated) Organic->Cation_Org Weak van der Waals Anion_Org Cl- (Poorly Solvated) Organic->Anion_Org Weak van der Waals Salt (1,1-Dipropylbutyl)ammonium chloride (Solid Crystal Lattice) Salt->Cation_H2O Dissolution in Water Salt->Anion_H2O Salt->Cation_Org Attempted Dissolution in Nonpolar Solvent Salt->Anion_Org

Caption: Solvation of (1,1-Dipropylbutyl)ammonium chloride in polar vs. nonpolar solvents.

Predicted Solubility Profile

Based on the theoretical principles discussed, a qualitative solubility profile for (1,1-dipropylbutyl)ammonium chloride can be predicted. For quantitative applications, it is imperative that these predictions are confirmed through experimental determination.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighStrong ion-dipole interactions and hydrogen bonding effectively solvate both the cation and the anion, overcoming the lattice energy.
Polar Aprotic DMSO, DMFHighStrong dipole moments lead to effective solvation of the cation.
Intermediate Polarity Acetone, ChloroformModerate to LowThe polarity of the solvent may be insufficient to fully overcome the crystal lattice energy of the ionic salt.[4]
Nonpolar Hexane, TolueneInsoluble/Sparingly SolubleWeak van der Waals forces between the solvent and the ions do not provide enough energy to overcome the strong ionic attractions.[4]

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for the gravimetric determination of the solubility of (1,1-dipropylbutyl)ammonium chloride. This method is reliable and provides a direct measure of solubility.

Materials and Equipment
  • (1,1-Dipropylbutyl)ammonium chloride (analytical grade)

  • Selected solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with airtight caps

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Pre-weighed drying dishes

  • Vacuum oven

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of (1,1-dipropylbutyl)ammonium chloride to a series of vials.

    • Add a known volume of each solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The presence of undissolved solid at the end of this period is crucial.

  • Sample Collection and Filtration:

    • Once equilibrated, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed drying dish.

  • Solvent Evaporation:

    • Place the drying dishes in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Dry the samples to a constant weight.

  • Calculation of Solubility:

    • Weigh the drying dishes containing the dried solute.

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the drying dish.

    • Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Experimental Workflow Diagram

cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to solvent in vial B Seal vial A->B C Equilibrate in temperature- controlled shaker B->C 24-48 hours D Withdraw supernatant with syringe C->D E Filter into pre-weighed drying dish D->E F Evaporate solvent in vacuum oven E->F G Weigh dried solute F->G H Calculate solubility G->H

Caption: Workflow for the gravimetric determination of solubility.

Factors Influencing Solubility

Several factors can influence the solubility of (1,1-dipropylbutyl)ammonium chloride:

  • Temperature: The dissolution of most salts in water is an endothermic process, meaning solubility generally increases with temperature.[5] However, this relationship should be determined experimentally for each solvent.

  • pH: The quaternary ammonium cation is stable across a wide pH range. Therefore, pH is not expected to significantly impact the solubility of (1,1-dipropylbutyl)ammonium chloride, unlike primary, secondary, or tertiary ammonium salts.

  • Presence of Other Solutes: The presence of other electrolytes can affect solubility through the common ion effect or by altering the ionic strength of the solution.

Conclusion

References

  • Hughes, V. L., & Vernon, A. A. (1951). Solubilities of Quaternary Ammonium Salts in Certain Organic Solvents. The Journal of Physical Chemistry, 55(8), 1234-1236.
  • BenchChem. (2025). Solubility of Triethylmethylammonium chloride in organic solvents.
  • Solubility of Things. (n.d.). Quaternary ammonium salt.
  • Fiveable. (2025, August 15). Quaternary ammonium salts Definition.
  • Aubel-Sadron, G., Beck, G., & Ebel, J. P. (1961). [Action of quaternary ammonium salts on nucleic acids. I. Solubility of the quaternary ammonium salts of nucleic acids in organic solvents]. Biochimica et Biophysica Acta, 53, 11–18.
  • Desnoyers, J. E., Pelletier, G. E., & Jolicoeur, C. (1965). SALTING-IN BY QUATERNARY AMMONIUM SALTS. Canadian Journal of Chemistry, 43(11), 3232–3237.
  • MolForge. (n.d.). 4-Heptanamine, N-methyl-4-propyl-, hydrochloride.
  • MolForge. (n.d.). 4-Heptanamine, N,2-dimethyl-4-propyl-, hydrochloride.
  • Chemistry Stack Exchange. (2025, May 21). Water solubility of quaternary ammonium benzoate.
  • ACS Publications. (n.d.). Solubilities of Quaternary Ammonium Salts in Certain Organic Solvents.
  • ResearchGate. (2018, January 31). The solubility of inorganic salts in organic solvents?.
  • YouTube. (2025, August 12). Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications.
  • Vulcanchem. (n.d.). N-Methyl-4-propyl-4-heptanamine hydrochloride.
  • MolForge. (n.d.). N-Ethyl-4-propylheptan-4-amine--hydrogen chloride (1/1).
  • PubChem. (n.d.). (1,1-Dipropylbutyl)ammonium chloride.
  • PubChem. (n.d.). 4-Heptanamine, N-methylene-4-propyl-.
  • CAMEO Chemicals. (n.d.). ammonium chloride.
  • CymitQuimica. (n.d.). CAS 5326-84-1: dipropylammonium chloride.
  • Connect Journals. (n.d.). Ammonium Chloride as an Effective Catalyst for the Synthesis of Biologically Active Dihydrotetrazolo[1, 5-a]pyrimidine Carboxylates.
  • Химия и токсикология. (n.d.). ammonium chloride.
  • BioResources. (2013, May 9). The impact of synthesis conditions on the structure and properties of di-(stearylamidoethyl) epoxypropyl ammonium chloride.
  • MDPI. (2021, September 8). Synthesis of Ammonium-Based Ionic Liquids for the Extraction Process of a Natural Pigment (Betanin).
  • Echemi. (2024, February 22). Solubility of Ammonium Chloride.
  • Quora. (2018, January 7). What happens when ammonium chloride reacts with water?.
  • ACS Publications. (2018, June 6). Review of Ammonium Chloride–Water Solution Properties.

Sources

Exploratory

thermodynamic stability of (1,1-Dipropylbutyl)ammonium chloride

An In-depth Technical Guide to the Thermodynamic Stability of (1,1-Dipropylbutyl)ammonium chloride For Researchers, Scientists, and Drug Development Professionals Abstract (1,1-Dipropylbutyl)ammonium chloride, a quaterna...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of (1,1-Dipropylbutyl)ammonium chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,1-Dipropylbutyl)ammonium chloride, a quaternary ammonium salt, possesses a molecular structure that presents unique considerations for its thermodynamic stability. This guide provides a comprehensive analysis of the potential thermal decomposition pathways of this compound, grounded in the fundamental principles of organic chemistry. We will explore the plausible mechanisms of degradation, including Hofmann elimination, nucleophilic substitution, and dissociation, and detail the experimental methodologies, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), that are essential for a thorough stability assessment. This document serves as a predictive and methodological framework for researchers, offering insights into the causality behind experimental design for characterizing the stability of (1,1-Dipropylbutyl)ammonium chloride and structurally related molecules.

Introduction: The Significance of Thermodynamic Stability

The thermodynamic stability of an active pharmaceutical ingredient (API) or a key intermediate like (1,1-Dipropylbutyl)ammonium chloride is a critical parameter in drug development and manufacturing. It dictates the compound's shelf-life, storage conditions, and compatibility with other excipients. A thorough understanding of a molecule's response to thermal stress is paramount for ensuring product quality, safety, and efficacy.

(1,1-Dipropylbutyl)ammonium chloride is a quaternary ammonium salt with the chemical formula C10H24ClN.[1] Its structure, featuring a sterically hindered tertiary carbon atom bonded to the nitrogen, suggests a complex interplay of factors governing its stability. This guide will dissect these factors and provide a roadmap for their experimental investigation.

Predicted Thermal Decomposition Pathways

The thermal degradation of quaternary ammonium salts can proceed through several mechanisms, the prevalence of which is dictated by the molecular structure and the surrounding chemical environment.[2][3] For (1,1-Dipropylbutyl)ammonium chloride, we can anticipate the following primary decomposition pathways:

Hofmann Elimination

A classic reaction of quaternary ammonium hydroxides, Hofmann elimination can also occur in their salt forms under certain conditions, particularly with a non-nucleophilic counterion and upon heating.[4][5] This E2 elimination reaction requires a β-hydrogen. In the case of (1,1-Dipropylbutyl)ammonium chloride, a β-hydrogen is present on each of the propyl and butyl chains. The reaction would proceed via abstraction of a β-hydrogen by the chloride ion (acting as a base), leading to the formation of an alkene, a tertiary amine, and hydrochloric acid.

Caption: Predicted SN2-type Decomposition Pathway.

Dissociation

Similar to simple ammonium salts like ammonium chloride, (1,1-Dipropylbutyl)ammonium chloride may undergo reversible dissociation upon heating. [6][7][8]This process involves the breakdown of the salt into its constituent amine and hydrogen chloride gas. This reaction is typically endothermic and the equilibrium can be shifted by temperature and pressure.

Caption: Predicted Reversible Dissociation Pathway.

Experimental Assessment of Thermodynamic Stability

A multi-technique approach is essential for a comprehensive understanding of the . The following experimental protocols provide a framework for such an investigation.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.

Methodology:

  • Calibrate the TGA instrument using standard reference materials.

  • Accurately weigh 5-10 mg of (1,1-Dipropylbutyl)ammonium chloride into a suitable TGA pan (e.g., alumina or platinum).

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to identify the onset temperature of decomposition (Tonset) and the temperatures at which 5% and 50% mass loss occur (T5% and T50%).

Interpretation of Results: The TGA thermogram will reveal the temperature range over which the compound is stable. Multiple mass loss steps may indicate a multi-stage decomposition process, which can be correlated with the predicted decomposition pathways. For instance, an initial mass loss might correspond to the dissociation into the amine and HCl, while a subsequent loss could be due to further degradation of the amine.

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal events such as melting, solid-solid transitions, and decomposition by measuring the heat flow to or from the sample as a function of temperature.

Methodology:

  • Calibrate the DSC instrument using standard reference materials (e.g., indium).

  • Accurately weigh 2-5 mg of (1,1-Dipropylbutyl)ammonium chloride into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere.

  • Record the differential heat flow as a function of temperature.

  • Analyze the DSC thermogram to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Interpretation of Results: A sharp endothermic peak will indicate the melting point of the compound. An exothermic peak following the melt would suggest that decomposition occurs in the liquid state. The enthalpy change (ΔH) associated with each thermal event can be quantified from the peak area. Comparing the DSC and TGA data can help to distinguish between physical transitions (like melting) and chemical reactions (decomposition).

Isothermal Stress Testing

Objective: To assess the stability of the compound at a specific temperature over an extended period and to identify degradation products.

Methodology:

  • Place a known amount of (1,1-Dipropylbutyl)ammonium chloride in a controlled temperature environment (e.g., an oven) set to a temperature below its rapid decomposition onset (determined by TGA).

  • At predetermined time intervals, withdraw samples and analyze them using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quantify the amount of the parent compound remaining and identify any degradation products formed.

Interpretation of Results: This study provides kinetic information about the degradation process. The identification of degradation products by techniques like GC-MS can provide direct evidence for the proposed decomposition pathways (e.g., detection of the corresponding alkene and tertiary amine would support the Hofmann elimination mechanism).

Summary of Physicochemical and Predicted Thermal Properties

PropertyValue/PredictionSource/Method
Molecular Formula C10H24ClNPubChem [1]
Molecular Weight 193.76 g/mol PubChem [1]
Predicted Decomposition Onset (TGA) To be determined experimentallyTGA
Predicted Melting Point (DSC) To be determined experimentallyDSC
Primary Predicted Decomposition Pathways Hofmann Elimination, SN2 Substitution, DissociationChemical Principles [2][3][4][5][6][7][8]

Conclusion

References

  • Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. Journal of the Chemical Society, Perkin Transactions 2.
  • Typical decomposition mechanisms of quaternary ammonium salts in the presence of hydroxide.
  • Quaternary Ammonium Hydroxide. Alfa Chemistry.
  • Decomposition of Quaternary Ammonium Salts.
  • Thermal Decomposition of NH4Cl. Lab Experiments - EMBIBE.
  • Thermal decomposition p
  • High Temperature Solid–Solid Transition in Ammonium Chloride Confined to Nanopores.
  • (1,1-Dipropylbutyl)ammonium chloride. PubChem.
  • Quaternary ammonium c
  • Thermogravimetric analysis of the interaction of ammonium chloride...
  • Thermal Decomposition of Ammonium Chloride.

Sources

Foundational

An In-Depth Technical Guide to (1,1-Dipropylbutyl)ammonium chloride: Synthesis, Identification, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction (1,1-Dipropylbutyl)ammonium chloride, known systematically as 4-propylheptan-4-ylazanium chloride, is a quaternary ammonium salt derived from t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,1-Dipropylbutyl)ammonium chloride, known systematically as 4-propylheptan-4-ylazanium chloride, is a quaternary ammonium salt derived from the tertiary amine Diprobutine. As a member of the quaternary ammonium compound (QAC) family, it possesses structural features that suggest potential applications in medicinal chemistry and drug development, leveraging the diverse biological activities associated with this class of molecules. This guide provides a comprehensive overview of the chemical identifiers, plausible synthetic routes, and analytical characterization of (1,1-Dipropylbutyl)ammonium chloride, offering a foundational resource for researchers and professionals in the pharmaceutical sciences.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of (1,1-Dipropylbutyl)ammonium chloride is essential for its synthesis, handling, and application in a research setting.

Chemical Identifiers

Precise identification of a chemical entity is paramount for regulatory compliance, literature searches, and unambiguous scientific communication. The key identifiers for (1,1-Dipropylbutyl)ammonium chloride are summarized in the table below.

IdentifierValueSource
CAS Number 56065-37-3[1]
IUPAC Name 4-propylheptan-4-ylazanium chloridePubChem
Molecular Formula C₁₀H₂₄ClNPubChem
Molecular Weight 193.76 g/mol PubChem
InChI InChI=1S/C10H23N.ClH/c1-4-7-10(11,8-5-2)9-6-3;/h4-9,11H2,1-3H3;1HPubChem
InChIKey ZDHVFXADPHSDRI-UHFFFAOYSA-NPubChem
Canonical SMILES CCCC(CCC)(CCC)[NH3+].[Cl-]PubChem
Parent Compound Diprobutine (CAS: 61822-36-4)PubChem
Physicochemical Properties (Predicted)
PropertyPredicted ValueSource
Molecular Weight 157.30 g/mol [2]
XLogP3 3.3[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 6[3]
Topological Polar Surface Area 26 Ų[4]

Part 2: Synthesis and Characterization

The synthesis of (1,1-Dipropylbutyl)ammonium chloride involves the preparation of its parent tertiary amine, Diprobutine (4-propylheptan-4-amine), followed by its conversion to the hydrochloride salt. While a specific, detailed protocol for Diprobutine is not widely published, a plausible and scientifically sound synthetic route can be postulated based on established organometallic and amine synthesis methodologies.

Plausible Synthetic Pathway for Diprobutine

A logical approach to the synthesis of the sterically hindered tertiary amine, 4-propylheptan-4-amine, involves the use of a Grignard reaction with a nitrile, followed by the reduction of the resulting imine. This method is a powerful tool for the formation of carbon-carbon bonds and the introduction of an amino group.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Addition to Nitrile cluster_2 Step 3: Imine Formation (Hydrolysis) cluster_3 Step 4: Reduction to Primary Amine cluster_4 Step 5: Hydrochloride Salt Formation A 1-Bromopropane D Propylmagnesium Bromide A->D B Magnesium Turnings B->D C Anhydrous Diethyl Ether C->D F Iminomagnesium Bromide Intermediate D->F E Butyronitrile E->F H 4-Heptanimine F->H G Aqueous Acid (e.g., H₃O⁺) G->H J Diprobutine (4-Propylheptan-4-amine) H->J I Reducing Agent (e.g., NaBH₄ or LiAlH₄) I->J L (1,1-Dipropylbutyl)ammonium chloride J->L K Hydrochloric Acid (in Ether) K->L

Caption: Proposed synthetic workflow for (1,1-Dipropylbutyl)ammonium chloride.

Detailed Experimental Protocol (Postulated)

The following protocol is a detailed, step-by-step methodology based on established chemical principles for the synthesis of tertiary amines via Grignard reagents and subsequent salt formation. This serves as a robust starting point for laboratory synthesis.

Step 1: Preparation of Propylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry.

  • Initiation: Place magnesium turnings in the flask and add a small crystal of iodine to activate the magnesium surface.

  • Reagent Addition: Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction is exothermic and should initiate with gentle warming. Maintain a gentle reflux by controlling the rate of addition.[2]

  • Completion: After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed. The resulting grey-black solution is the Grignard reagent.

Step 2: Reaction with Butyronitrile and Hydrolysis

  • Nitrile Addition: Cool the Grignard reagent solution in an ice bath. Add a solution of butyronitrile in anhydrous diethyl ether dropwise from the dropping funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction, forming the iminomagnesium bromide intermediate.[5][6]

  • Hydrolysis: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will hydrolyze the intermediate to the corresponding imine.

Step 3: Reduction of the Imine to Diprobutine

  • Reduction: To the ethereal solution of the imine, add a suitable reducing agent such as sodium borohydride in methanol or lithium aluminum hydride in ether. The choice of reducing agent will depend on the scale and desired workup conditions.

  • Workup: After the reduction is complete, perform an appropriate aqueous workup to decompose the excess reducing agent and isolate the crude Diprobutine. This typically involves sequential addition of water and a sodium hydroxide solution for lithium aluminum hydride reductions.

Step 4: Purification of Diprobutine

  • Extraction: Extract the crude amine into an organic solvent such as diethyl ether or dichloromethane.

  • Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Diprobutine.

  • Purification: Purify the crude amine by vacuum distillation or column chromatography on silica gel.

Step 5: Formation of (1,1-Dipropylbutyl)ammonium chloride

  • Salt Formation: Dissolve the purified Diprobutine in anhydrous diethyl ether.

  • Precipitation: Bubble dry hydrogen chloride gas through the solution, or add a solution of hydrochloric acid in ether. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum to yield (1,1-Dipropylbutyl)ammonium chloride as a solid.

Analytical Characterization (Anticipated)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a triplet for the terminal methyl protons of the propyl groups, a multiplet for the methylene protons adjacent to the methyl groups, and another multiplet for the methylene protons alpha to the quaternary carbon. The protons of the ammonium group (NH₃⁺) would likely appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct signals for the methyl carbons, the two different methylene carbons of the propyl groups, and the quaternary carbon.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include C-H stretching frequencies around 2800-3000 cm⁻¹, and a broad N-H stretching band for the ammonium group in the region of 3000-3300 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum of the free base, Diprobutine, would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Part 3: Potential Applications in Drug Development

Quaternary ammonium compounds are a well-established class of molecules with a wide range of applications in the pharmaceutical industry. Their cationic nature and ability to interact with cell membranes underpin many of their biological activities.

Antimicrobial Activity

Many QACs exhibit potent antimicrobial properties against a broad spectrum of bacteria, fungi, and viruses. The positively charged nitrogen atom interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. The lipophilic alkyl chains of (1,1-Dipropylbutyl)ammonium chloride would facilitate its insertion into the lipid bilayer, a key step in its potential antimicrobial action.

Neurological and Pharmacological Activity

The structural similarity of Diprobutine to other neuroactive amines suggests that it could have effects on the central nervous system. For instance, a structurally related compound, N-Methyl-4-propyl-4-heptanamine, has been shown to have sympathomimetic effects, acting as an agonist at α1- and β2-adrenergic receptors.[7] Further research would be necessary to determine if Diprobutine or its ammonium salt possess similar or other pharmacological activities.

Drug Delivery and Formulation

The surfactant properties of some QACs make them useful as excipients in drug formulations, acting as solubilizing agents or permeation enhancers. The amphipathic nature of (1,1-Dipropylbutyl)ammonium chloride could potentially be exploited in the development of novel drug delivery systems.

Conclusion

(1,1-Dipropylbutyl)ammonium chloride is a quaternary ammonium salt with potential for further investigation in the fields of medicinal chemistry and drug development. While detailed experimental data and specific applications are not extensively documented in publicly available literature, this guide provides a robust framework for its synthesis, characterization, and potential areas of application based on established chemical principles and the known properties of related compounds. The postulated synthetic route offers a clear and logical pathway for its preparation, and the anticipated analytical data provides a basis for its identification and quality control. Further research into the biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

  • PubChem. 2-Methyl-4-propylheptan-4-amine. National Center for Biotechnology Information. Available from: [Link]

  • PubChemLite. 4-heptanamine, n-methylene-4-propyl-. University of Luxembourg. Available from: [Link]

  • Wikipedia. n-Propylmagnesium bromide. Available from: [Link]

  • MolForge. N-methyl-4-propylhept-1-en-4-amine. Available from: [Link]

  • MolForge. N-Ethyl-4-propylheptan-4-amine--hydrogen chloride (1/1). Available from: [Link]

  • PubChemLite. 4-heptanamine, n-(2-propenyl)-4-propyl-, hydrochloride. University of Luxembourg. Available from: [Link]

  • U.S. Environmental Protection Agency. 4-Propylheptan-4-amine--hydrogen chloride (1/1) - Chemical Details. Available from: [Link]

  • PubChem. N-propylheptan-4-amine. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Rapid Ti(Oi-Pr)4 facilitated synthesis of α,α,α-trisubstituted primary amines by the addition of Grignard reagents to nitriles under microwave heating conditions. Available from: [Link]

  • eGrove. One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. University of Mississippi. Available from: [Link]

  • Allen. n-Propylmagnesium bromide on hydrolysis gives propane. Is there another Grignard reagent which also gives propane ? If so, give its name , structure and equation for the reaction. Available from: [Link]

  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available from: [Link]

  • Organic Chemistry Tutor. Grignard Reaction of Nitriles. Available from: [Link]

  • Chegg. Solved The addition of a propyl magnesium bromide to a. Available from: [Link]

  • YouTube. Nitrile Synthesis & Reactions | Complete Summary | Organic Chemistry 20.11. Chad's Prep. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Steric Hindrance Characteristics of (1,1-Dipropylbutyl)ammonium chloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the steric hindrance characteristics of (1,1-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the steric hindrance characteristics of (1,1-Dipropylbutyl)ammonium chloride, a quaternary ammonium salt with a notably bulky cationic head. While specific experimental data for this exact molecule is sparse in publicly accessible literature, this guide synthesizes established principles of physical organic chemistry and extrapolates from extensive research on analogous sterically hindered quaternary ammonium compounds. We will delve into the molecular architecture, predictable synthesis, and the profound implications of its steric profile on reactivity, stability, and potential applications, particularly in phase-transfer catalysis and as a specialty reagent in organic synthesis and drug development. This document is intended to serve as a foundational resource for researchers seeking to understand and leverage the unique properties imparted by significant steric shielding in quaternary ammonium salts.

Introduction: The Significance of Steric Hindrance in Quaternary Ammonium Salts

Quaternary ammonium salts (QAS) are a versatile class of compounds with wide-ranging applications, including as disinfectants, surfactants, and, critically in the context of this guide, as phase-transfer catalysts.[1] The chemical and physical behavior of a QAS is dictated by the nature of the four organic residues attached to the central nitrogen atom. Steric hindrance, the spatial congestion caused by bulky chemical groups, is a key determinant of the reactivity and utility of these salts.[2]

In molecules with significant steric shielding, such as (1,1-Dipropylbutyl)ammonium chloride, the bulky alkyl groups envelop the positively charged nitrogen center. This "burying" of the charge has profound consequences, influencing ion-pairing, solvation, and the availability of the associated anion to participate in chemical reactions. Understanding these steric effects is paramount for the rational design of catalysts and for predicting reaction outcomes in complex chemical systems.

Molecular Structure and Synthesis of (1,1-Dipropylbutyl)ammonium chloride

Chemical Identity
  • IUPAC Name: 4-propylheptan-4-ylazanium chloride[3]

  • Chemical Formula: C₁₀H₂₄ClN[3]

  • Molecular Weight: 193.76 g/mol [3]

  • CAS Number: 56065-37-3[3]

Structural Analysis and Inherent Steric Hindrance

The structure of the (1,1-Dipropylbutyl)ammonium cation is characterized by a central nitrogen atom bonded to a single, highly branched alkyl group: a 1,1-dipropylbutyl moiety. This arrangement results in a tertiary carbon atom directly attached to the nitrogen. The three propyl groups and one butyl group create a dense, non-polar shield around the cationic center. This high degree of steric bulk is the defining feature of the molecule and the primary driver of its unique chemical properties.

Predicted Synthesis Pathway

A general, one-step procedure for the complete alkylation of primary or secondary amines to their quaternary stage has been described, which could be adapted for this synthesis.[4][5] This method utilizes a sterically hindered, non-nucleophilic base to scavenge the acid generated during the reaction, allowing for complete alkylation.[4][5]

Alternatively, synthesis could proceed via the reaction of ammonia with a suitable haloalkane, though this often results in a mixture of primary, secondary, tertiary, and quaternary ammonium salts. The commercial preparation of ammonium chloride typically involves the reaction of ammonia with hydrochloric acid.[6]

Characterization of Steric Hindrance: Methodologies and Expected Outcomes

The steric properties of (1,1-Dipropylbutyl)ammonium chloride can be characterized using a combination of computational modeling and experimental techniques.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's three-dimensional structure and the extent of its steric bulk. Parameters such as the "percent buried volume" (%VBur) can be calculated to quantify the degree to which the alkyl groups shield the cationic nitrogen center. These models can also predict the impact of steric hindrance on the stability of the cation and its interactions with anions and solvent molecules.[2]

Experimental Characterization

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. For (1,1-Dipropylbutyl)ammonium chloride, a crystal structure would reveal the exact bond lengths and angles around the quaternary nitrogen, as well as the packing arrangement of the cations and chloride anions in the crystal lattice. This information would provide direct, empirical evidence of the steric shielding of the nitrogen atom.

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of molecules in solution. For (1,1-Dipropylbutyl)ammonium chloride, the chemical shifts and coupling constants of the protons and carbons in the alkyl chains would be influenced by their spatial arrangement and the resulting steric compression.[7] Variable-temperature NMR studies could also provide information about the rotational dynamics of the alkyl groups and any conformational changes that occur in solution.

Implications of Steric Hindrance on Chemical Reactivity and Applications

The significant steric hindrance of the (1,1-Dipropylbutyl)ammonium cation has several important consequences for its chemical behavior and potential applications.

Phase-Transfer Catalysis

(1,1-Dipropylbutyl)ammonium chloride is a prime candidate for use as a phase-transfer catalyst (PTC). In PTC, the quaternary ammonium salt facilitates the transfer of a reactant, typically an anion, from an aqueous phase to an organic phase where the reaction with an organic substrate occurs.[8]

The bulky, lipophilic nature of the (1,1-Dipropylbutyl)ammonium cation would allow it to effectively shuttle the chloride anion (or other anions through ion exchange) into an organic solvent. The steric shielding of the cation would result in a "naked" and therefore more reactive anion in the organic phase, as the anion would be less tightly associated with the cation.[9] This can lead to significant rate enhancements in a variety of reactions, such as nucleophilic substitutions, oxidations, and reductions.

The efficiency of a phase-transfer catalyst is often related to empirical parameters like the "C#," which is the total number of carbon atoms in the alkyl chains.[10] For (1,1-Dipropylbutyl)ammonium chloride, the C# is 10. While higher C# values (typically 16-32) are often associated with greater organophilicity, the highly branched structure of this cation may offer a unique balance of solubility and steric activation.[10]

Table 1: Predicted Properties of (1,1-Dipropylbutyl)ammonium chloride as a Phase-Transfer Catalyst

PropertyPredicted CharacteristicRationale
Organophilicity Moderate to HighThe C10 branched alkyl structure promotes solubility in organic solvents.
Anion Activation HighSignificant steric hindrance around the nitrogen leads to a "naked," more reactive anion.[9]
Stability ModerateQuaternary ammonium salts can be susceptible to Hofmann elimination under strongly basic conditions and at elevated temperatures.[9]
Applicability SN2 reactions, redox reactionsFacilitates the transfer of nucleophiles and other reactive anions into the organic phase.
Influence on SN2 Reactions

The steric bulk of the cation can also influence the course of nucleophilic substitution (SN2) reactions. In an SN2 reaction, a nucleophile attacks an electrophilic carbon from the backside, displacing a leaving group.[11][12] Steric hindrance around the electrophilic center can significantly slow down or even prevent an SN2 reaction from occurring.[12][13][14]

If (1,1-Dipropylbutyl)ammonium chloride is used as a source of chloride ions in an SN2 reaction, the bulky cation could potentially influence the reaction rate and stereochemistry by affecting the solvation of the transition state. However, its primary role would likely be as a phase-transfer catalyst to deliver the chloride nucleophile to the reaction site.

Diagram 1: Conceptual Workflow for Evaluating (1,1-Dipropylbutyl)ammonium chloride in Phase-Transfer Catalysis

G cluster_0 Synthesis & Characterization cluster_1 PTC Reaction Setup cluster_2 Monitoring & Analysis synthesis Synthesis of (1,1-Dipropylbutyl)ammonium chloride nmr NMR Spectroscopy synthesis->nmr xrd X-ray Crystallography synthesis->xrd catalyst Add (1,1-Dipropylbutyl)ammonium chloride reactants Aqueous Reactant (e.g., NaCN) + Organic Substrate (e.g., R-Br) reactants->catalyst conditions Vigorous Stirring, Controlled Temperature catalyst->conditions monitoring Reaction Monitoring (TLC, GC, HPLC) conditions->monitoring workup Aqueous Workup & Product Isolation monitoring->workup analysis Product Characterization (NMR, MS) workup->analysis caption Workflow for PTC Evaluation

Caption: A conceptual workflow for the synthesis, characterization, and evaluation of (1,1-Dipropylbutyl)ammonium chloride as a phase-transfer catalyst.

Applications in Drug Development

In the pharmaceutical industry, salt formation is a common strategy to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability.[15][16][17] While hydrochloride salts are very common, the use of a bulky, lipophilic cation like (1,1-Dipropylbutyl)ammonium could be explored for specific applications. For instance, it could be used to create a more lipophilic salt of a highly polar drug, potentially enhancing its permeation through biological membranes.

Conclusion and Future Outlook

(1,1-Dipropylbutyl)ammonium chloride represents a fascinating case study in the impact of steric hindrance on the properties of quaternary ammonium salts. Its highly congested structure is predicted to endow it with potent anion-activating capabilities, making it a promising candidate for applications in phase-transfer catalysis. While direct experimental data remains to be published, the principles outlined in this guide provide a solid framework for its synthesis, characterization, and utilization in organic synthesis and potentially in drug formulation.

Future research should focus on the empirical validation of the predicted properties of this molecule. Detailed kinetic studies of its performance in a range of phase-transfer-catalyzed reactions would be invaluable, as would a definitive structural elucidation by X-ray crystallography. Such studies will not only illuminate the specific characteristics of (1,1-Dipropylbutyl)ammonium chloride but also contribute to a deeper understanding of the intricate interplay between steric effects and reactivity in this important class of compounds.

References

  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Mondal, A., Balasubramanian, S., & Ayappa, K. G. (2015). Atomistic simulations of ammonium-based protic ionic liquids: steric effects on structure, low frequency vibrational modes and dynamics. Physical Chemistry Chemical Physics, 17(5), 3463-3475.
  • Zhang, Y., Zhou, Y., Liu, S., & Deng, Y. (2015). Electrochemical Stability of Quaternary Ammonium Cations: An Experimental and Computational Study. The Journal of Physical Chemistry B, 119(51), 15757-15765.
  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Li, Y., Li, X., & Wang, J. (2025, May 17).
  • BCP Mad. (2024, January 17). Steric and Nucleophilic Effects on SN2 Reactions [Video]. YouTube. Retrieved from [Link]

  • OpenStax. (2023, September 20). 11.3 Characteristics of the SN2 Reaction. In Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]

  • PTC Communications, Inc. (2013). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Retrieved from [Link]

  • Sommer, H. Z., & Jackson, L. L. (1969).
  • Sommer, H. Z., & Jackson, L. L. (1969).
  • Khasiyatullina, E. M., et al. (2021). Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties. International Journal of Molecular Sciences, 22(21), 11599.
  • Little Flower College Guruvayoor. (n.d.). TOPIC : USE OF QUATERNARY SALTS AS PTC. Retrieved from [Link]

  • Mohanty, A. D., et al. (2021). Structure–Stability Correlations on Quaternary Ammonium Cations as Model Monomers for Anion-Exchange Membranes and Ionomers. ACS Applied Materials & Interfaces, 13(38), 45345-45357.
  • PubChem. (n.d.). (1,1-Dipropylbutyl)ammonium chloride. Retrieved from [Link]

  • Martin, A. R., et al. (2021). Bushy-Tailed QACs: The Development of Multicationic Quaternary Ammonium Compounds with a High Degree of Alkyl Chain Substitution. International Journal of Molecular Sciences, 22(16), 8701.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119-1128.
  • Schmalzbauer, M., et al. (2019). Investigations of the generality of quaternary ammonium salts as alkylating agents in direct C–H alkylation reactions. Organic & Biomolecular Chemistry, 17(14), 3567-3574.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. John Wiley & Sons.
  • Sharma, D., Saini, S., & Rana, A. C. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 101-107.
  • Wikipedia. (n.d.). Ammonium chloride. Retrieved from [Link]

  • Jones, A. H. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. British Journal of Clinical Pharmacology, 68(5), 633-637.
  • Fronczek, F. R., & Gandour, R. D. (1982). Diisopropylammonium chloride. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 38(1), 336-337.
  • Eed, A., et al. (2020). Steric hindrance dependence on the spin and morphology properties of highly oriented self-doped organic small molecule thin film. Journal of Materials Chemistry C, 8(46), 16515-16523.
  • Gimaletdinova, A. M., et al. (2018). Design, synthesis, and biological activity of novel ammonium salts containing sterically hindered phenolic fragment and phosphoryl group. Bioorganic & Medicinal Chemistry Letters, 28(17), 2891-2895.
  • Chemistry LibreTexts. (2015, July 19). 21.8: Quaternary Ammonium Salts: Hofmann Elimination. Retrieved from [Link]

  • Preparation of ammonium chloride. (n.d.). Retrieved from [Link]

  • Westlab. (2023, November 8). Exploring Ammonium Chloride Uses and Applications. Retrieved from [Link]

  • Wyckoff, R. W. G. (1922). On the Crystal Structure of Ammonium Chloride. American Journal of Science, s5-4(24), 469-476.
  • Nuclear Magnetic Resonance Measurement of Ammonium Ion Diffusion in Aqueous Solution. (1998). OSTI.GOV.
  • Ammonium chloride: Pharmacology, Applications, Toxicity, storage, stability, prepar
  • Ammonium Chloride: A Versatile Compound with Broad-Spectrum Applications. (2024, July 8). Alliance Chemical.
  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Patil, S. B., et al. (2019).
  • ResearchGate. (n.d.). 1 H-NMR Spectrum: (a) of N,N-dibutylmethaniminium chloride (4f) in CD 2.... Retrieved from [Link]

  • Gerten, T. L., et al. (2024). Synthesis and Characterization of New Organoammonium, Thiazolium, and Pyridinium Triiodide Salts: Crystal Structures, Polymorphism, and Thermal Stability. Crystals, 14(11), 935.
  • Kostikov, R. R., & Molchanov, A. P. (1978). Synthesis of 1,1-dicyclopropylallene and its reaction with dichlorocarbene. Zhurnal Organicheskoi Khimii, 14(5), 1108-1109.
  • NIST. (n.d.). Ammonium Chloride. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide on the Acidity and pKa of (1,1-Dipropylbutyl)ammonium Chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the acidity and pKa value of (1,1-Dipropylbutyl)ammonium chloride. Authored from the perspective o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the acidity and pKa value of (1,1-Dipropylbutyl)ammonium chloride. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical experimental guidance, ensuring a thorough understanding for its application in pharmaceutical development.

Introduction: The Significance of a Molecule's pKa

(1,1-Dipropylbutyl)ammonium chloride is the salt form of the primary amine, 4-propylheptan-4-amine.[1] Its central feature is a primary amino group attached to a quaternary carbon, creating significant steric hindrance. This structure is of particular interest in medicinal chemistry, where the ionization state of a drug molecule, governed by its pKa, is a critical determinant of its behavior.

The pKa, the negative logarithm of the acid dissociation constant (Ka), dictates the degree of ionization of a compound at a given pH. For a drug molecule, this value profoundly influences:

  • Solubility: The ionized form of a drug is typically more water-soluble than the neutral form.

  • Permeability: The neutral, more lipophilic form of a drug generally permeates biological membranes more readily.

  • Receptor Binding: The charge state of a molecule can dramatically affect its ability to interact with its biological target.

  • Formulation: Understanding the pKa is essential for developing stable and effective dosage forms.

This guide will explore the theoretical underpinnings of this compound's acidity, provide a robust experimental framework for its pKa determination, and discuss the implications of its specific pKa value in a drug development context.

Theoretical Framework: Unpacking the Acidity of Hindered Amines

The acidity of (1,1-Dipropylbutyl)ammonium chloride is defined by the equilibrium of its conjugate acid form dissociating in water:

R-NH₃⁺ + H₂O ⇌ R-NH₂ + H₃O⁺

where R represents the (1,1-dipropylbutyl) group. The pKa is the pH at which the concentrations of the protonated (R-NH₃⁺) and neutral (R-NH₂) forms are equal.

Several key factors influence the pKa of alkylammonium ions:

  • Inductive Effects: Alkyl groups are electron-donating.[2] They push electron density onto the nitrogen atom, making the lone pair of the neutral amine more available for protonation. This stabilizes the positive charge of the ammonium cation, making the amine a stronger base and its conjugate acid a weaker acid (i.e., higher pKa).[2] Most simple alkylamines have pKa values in the range of 9.5 to 11.0.[2]

  • Solvation Effects: The stability of the ammonium cation is also heavily influenced by its interaction with solvent molecules (typically water). Cations are stabilized by hydrogen bonding with water.

  • Steric Effects: This is the dominant factor for a molecule like (1,1-Dipropylbutyl)ammonium chloride. The bulky propyl and butyl groups surrounding the nitrogen atom create significant steric hindrance.[3][4][5] This crowding can:

    • Inhibit Solvation: The bulky groups physically block water molecules from effectively solvating and stabilizing the ammonium cation. This destabilization shifts the equilibrium towards the neutral amine, making the ammonium ion a stronger acid (lower pKa).

    • Alter Hybridization: In extremely hindered amines, the steric strain can force the nitrogen atom to deviate from the typical sp³ hybridization towards a more planar geometry.[5]

Given these competing factors, predicting the exact pKa can be complex. While the alkyl groups inductively increase basicity, the severe steric hindrance is expected to decrease basicity (lower the pKa) compared to a linear, unhindered primary amine like 1-heptanamine (pKa = 10.67).[6] A closer structural analog, 4-heptanamine, which has less steric hindrance, has a reported pKa of 11.04.[7] This suggests that the additional branching in (1,1-Dipropylbutyl)ammonium chloride will likely push its pKa value lower than this.

Experimental Determination of pKa: A Validated Protocol

Potentiometric titration is the most widely used and reliable method for determining the pKa of amines due to its simplicity and accuracy in the typical pH range.[8][9][10]

Principle of Potentiometric Titration

A solution of the acidic form of the amine, (1,1-Dipropylbutyl)ammonium chloride, is titrated with a standardized strong base (e.g., sodium hydroxide). The pH of the solution is monitored continuously as the base is added. A plot of pH versus the volume of titrant added produces a titration curve. The pKa corresponds to the pH at the half-equivalence point, where exactly half of the ammonium salt has been converted to its neutral amine form.

Step-by-Step Experimental Protocol

Objective: To determine the pKa of (1,1-Dipropylbutyl)ammonium chloride via automated potentiometric titration.

Materials:

  • (1,1-Dipropylbutyl)ammonium chloride

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • Deionized, CO₂-free water

  • Automated titrator with a calibrated combination pH electrode

  • Analytical balance

  • Volumetric flasks and pipettes

Protocol:

  • System Calibration & Validation:

    • Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01). The calibration should have a slope >95%.

    • Validate the titrant concentration by titrating a known mass of a primary standard (e.g., potassium hydrogen phthalate).

  • Sample Preparation:

    • Accurately weigh approximately 0.5 mmol of (1,1-Dipropylbutyl)ammonium chloride into a 100 mL beaker.

    • Dissolve the sample in 50 mL of CO₂-free deionized water.

    • Causality Note: Using CO₂-free water is critical to prevent the formation of carbonic acid, which would interfere with the titration of the sample.

  • Titration Procedure:

    • Place the beaker on the automated titrator's sample stage.

    • Immerse the calibrated pH electrode and the titrant delivery tube into the solution, ensuring they do not touch the sides or bottom of the beaker.

    • Gently stir the solution.

    • Begin the titration with 0.1 M NaOH. The titrator should be programmed to add smaller increments of titrant when the pH begins to change rapidly (i.e., near the equivalence point).

    • Continue the titration until the pH has plateaued in the basic region (e.g., pH 11-12).

  • Data Analysis:

    • The titration software will generate a plot of pH vs. volume of NaOH added.

    • The equivalence point (Veq) is identified from the point of maximum inflection on the curve (the peak of the first derivative, d(pH)/dV).

    • The pKa is determined by finding the pH on the curve that corresponds to half the equivalence volume (Veq/2).

    • Perform the titration in triplicate to ensure reproducibility.

Experimental Workflow Diagram```dot

G cluster_prep Preparation & Calibration cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Electrode (pH 4, 7, 10 Buffers) Standardize Standardize 0.1M NaOH (vs. KHP) Calibrate->Standardize Prepare Prepare Analyte Solution (0.5 mmol in 50mL CO2-free H2O) Standardize->Prepare Titrate Titrate with 0.1M NaOH (Monitor pH vs. Volume) Prepare->Titrate Plot Plot Titration Curve (pH vs. Volume) Titrate->Plot Find_Veq Determine Equivalence Point (Veq) (First Derivative Peak) Plot->Find_Veq Calc_pKa Determine pKa at Veq/2 Find_Veq->Calc_pKa Repeat Repeat in Triplicate Calc_pKa->Repeat

Caption: Ionization state of the amine at different pH values relative to its pKa.

Conclusion

The pKa of (1,1-Dipropylbutyl)ammonium chloride is a fundamental physicochemical parameter with far-reaching consequences for its behavior as a potential therapeutic agent. Its unique, sterically hindered structure is predicted to result in a pKa lower than that of simpler primary amines, a hypothesis that must be confirmed by robust experimental methods like potentiometric titration. A precise understanding of this value is not merely an academic exercise; it is a prerequisite for the rational design of drug formulations, the prediction of in vivo absorption and distribution, and the overall success of a drug development program.

References

  • RTI International. Dissociation constants (p K a) of tertiary and cyclic amines. [Link]

  • PubChem. (1,1-Dipropylbutyl)ammonium chloride. [Link]

  • Figshare. Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. [Link]

  • ResearchGate. Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences | Request PDF. [Link]

  • Chemistry LibreTexts. 21.4: Acidity and Basicity of Amines. [Link]

  • ResearchGate. Accurate pKa Calculation of the Conjugate Acids of Alkanolamines, Alkaloids and Nucleotide Bases by Quantum Chemical Methods | Request PDF. [Link]

  • Chemical Science (RSC Publishing). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [Link]

  • EPFL. pKa Data Compiled by R. Williams. [Link]

  • PMC. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [Link]

  • MDPI. Novel Sterically Crowded and Conformationally Constrained α-Aminophosphonates with a Near-Neutral pKa as Highly Accurate 31P NMR pH Probes. Application to Subtle pH Gradients Determination in Dictyostelium discoideum Cells. [Link]

  • ChemBK. 1-Heptanamine. [Link]

  • Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). [Link]

  • MDPI. Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. [Link]

  • PubChem. 1-Heptanamine. [Link]

  • PubChemLite. 4-heptylamine (C7H17N). [Link]

  • pKa chart. [Link]

  • ResearchGate. The calculated pKa values of the α C−H bonds of propargylic amine 1 b... [Link]

  • Common Organic Chemistry. Ammonium Chloride. [Link]

  • NIST WebBook. Ammonium Chloride. [Link]

  • Simple English Wikipedia. Ammonium chloride. [Link]

  • PubChem. Dipropylamine. [Link]

Sources

Exploratory

The Discovery, Synthesis, and Pharmacology of (1,1-Dipropylbutyl)ammonium Chloride Derivatives

Subtitle: A Technical Whitepaper on Diprobutine (LCG-21519) and its Role in Neuropharmacology Executive Summary & Historical Context In the late 1970s, the neuropharmacological landscape was dominated by the search for n...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: A Technical Whitepaper on Diprobutine (LCG-21519) and its Role in Neuropharmacology

Executive Summary & Historical Context

In the late 1970s, the neuropharmacological landscape was dominated by the search for novel antiparkinsonian agents that could bypass the severe anticholinergic side effects of traditional therapies. This initiative led to the discovery of tripropylmethylamine derivatives. Among these, (1,1-dipropylbutyl)ammonium chloride—internationally recognized as Diprobutine or LCG-21519—emerged as a structurally unique and highly effective candidate[1].

Designed conceptually as an aliphatic analogue of amantadine, diprobutine was found to modulate dopamine turnover without acting as a direct dopamine precursor[1]. Furthermore, subsequent studies revealed its fascinating secondary role as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs)[2]. This whitepaper dissects the chemical synthesis, physicochemical properties, and dual-action pharmacodynamics of this unique compound.

Physicochemical Profiling

(1,1-Dipropylbutyl)ammonium chloride (CAS: 56065-37-3) is the hydrochloride salt of 4-propylheptan-4-amine[3]. The nomenclature "1,1-dipropylbutylamine" is synonymous with "1,1,1-tripropylmethylamine," as the central tertiary carbon is bonded to an amine group and three distinct propyl chains (one of which forms the backbone of the "butyl" designation when counting from the central carbon)[4].

This tertiary aliphatic center provides immense steric shielding, protecting the primary amine from rapid oxidative deamination by monoamine oxidase (MAO), thereby significantly extending its biological half-life in the central nervous system (CNS).

Table 1: Physicochemical Properties of Diprobutine Hydrochloride

PropertyValueCausality / Significance
IUPAC Name 4-propylheptan-4-ylazanium chlorideTertiary aliphatic center provides steric shielding against MAO degradation.
Molecular Formula C10H24ClNHighly lipophilic backbone ensures rapid blood-brain barrier (BBB) penetration.
Molecular Weight 193.76 g/mol Small molecule size is optimal for widespread CNS distribution.
Topological Polar Surface Area 27.6 ŲLow TPSA (< 90 Ų) strongly correlates with excellent CNS permeability.
Melting Point 133 - 134 °CIndicates a stable crystalline lattice, ideal for pharmaceutical formulation.

Chemical Synthesis Workflow

Protocol 1: Synthesis of (1,1-Dipropylbutyl)ammonium Chloride via the Ritter Reaction

Rationale: The direct addition of propylmagnesium bromide to 4-heptanone (dipropyl ketone) yields the highly hindered 4-propylheptan-4-ol. The Ritter reaction is then employed to convert this tertiary alcohol into a primary amine via a formamide intermediate.

Step-by-Step Methodology:

  • Grignard Addition: In a flame-dried, multi-neck flask under inert N₂ gas, dissolve 4-heptanone (1.0 eq) in anhydrous THF. Slowly add propylmagnesium bromide (1.2 eq) at 0 °C. Causality: Maintaining a low temperature prevents unwanted enolization of the ketone and forces the nucleophilic addition of the Grignard reagent.

  • Quenching & Extraction: Quench the reaction carefully with saturated NH₄Cl to yield 4-propylheptan-4-ol. Extract the aqueous layer with diethyl ether, dry over MgSO₄, and concentrate under vacuum.

  • Ritter Reaction: Dissolve the isolated tertiary alcohol in glacial acetic acid. Add sodium cyanide (1.5 eq) and slowly introduce concentrated H₂SO₄ dropwise while maintaining the temperature at 0 °C. Causality: The strong acid protonates the alcohol, leading to the expulsion of water and the generation of a stable tertiary carbocation. This carbocation is immediately trapped by the nitrile to form a formamide intermediate.

  • Acidic Hydrolysis: Reflux the formamide intermediate in 6M HCl for 12 hours. This step cleaves the formamide, yielding the primary amine hydrochloride.

  • Crystallization (Self-Validation Step): Evaporate the aqueous solvent and recrystallize the crude salt from a hot ethanol/diethyl ether mixture. Validation: The successful synthesis is validated by obtaining pure, colorless crystals of (1,1-dipropylbutyl)ammonium chloride with a sharp melting point of 133-134 °C. Ether acts as an anti-solvent, driving the precipitation of the highly polar chloride salt while leaving lipophilic impurities in the mother liquor.

SynthesisWorkflow N1 4-Heptanone + Propylmagnesium Bromide N2 4-Propylheptan-4-ol (Tertiary Alcohol) N1->N2 Grignard Addition (0°C, THF) N3 Ritter Reaction (NaCN / H2SO4) N2->N3 Carbocation Formation N4 Formamide Intermediate N3->N4 Nitrile Trapping N5 Acid Hydrolysis (6M HCl, Reflux) N4->N5 Cleavage N6 (1,1-Dipropylbutyl)ammonium Chloride (Crystallization) N5->N6 Ether/EtOH Precipitation

Caption: Chemical synthesis workflow of (1,1-Dipropylbutyl)ammonium chloride via the Ritter reaction.

Pharmacodynamics and Mechanism of Action

Diprobutine was primarily investigated for its dual-action neuropharmacology, which sets it apart from traditional levodopa therapy:

  • Dopaminergic Potentiation: Unlike levodopa, diprobutine does not act as a dopamine precursor. Instead, it increases dopamine turnover and potentiates the behavioral effects of endogenous dopamine and exogenous agonists like apomorphine[1]. It achieves this by facilitating presynaptic dopamine release and weakly inhibiting reuptake, a mechanism structurally and functionally reminiscent of amantadine.

  • Cholinergic Allosteric Modulation: A landmark mechanistic study demonstrated that diprobutine exerts profound allosteric effects on nicotinic acetylcholine receptors (nAChRs)[2]. It binds to a non-competitive inhibitor site on the receptor, stabilizing a desensitized conformational state. This allosteric modulation dampens hyperactive cholinergic transmission in the striatum, helping to restore the critical dopaminergic-cholinergic balance required for smooth motor control in Parkinson's disease.

MechanismOfAction Dipro Diprobutine (LCG-21519) Presyn Presynaptic Dopaminergic Neuron Dipro->Presyn Stimulates nAChR nAChR Complex (Striatum) Dipro->nAChR Binds Non-Competitive Site DA_Rel Increased DA Release & Turnover Presyn->DA_Rel Facilitates Motor Restored Motor Function (Antiparkinsonian Effect) DA_Rel->Motor D1/D2 Activation Desens Receptor Desensitization (Allosteric Modulation) nAChR->Desens Conformational Shift Desens->Motor Dampens Cholinergic Overdrive

Caption: Dual mechanism of Diprobutine: Dopamine release facilitation and nAChR allosteric modulation.

Experimental Protocols for Pharmacological Validation

To rigorously validate the efficacy of diprobutine derivatives, researchers employ a combination of neurochemical and behavioral assays. The following protocol outlines a self-validating system for assessing antiparkinsonian activity.

Protocol 2: In Vivo Catatonia Inhibition Assay

Rationale: Neuroleptic-induced catatonia in rodents serves as a highly reliable, predictive model for Parkinsonian rigidity. Reversal of this state validates the compound's dopaminergic potentiation capabilities.

Methodology:

  • Induction: Administer haloperidol (1 mg/kg, i.p.) to a cohort of male Wistar rats to induce profound dopaminergic D₂ receptor blockade and subsequent catatonia.

  • Treatment: After 60 minutes, administer (1,1-dipropylbutyl)ammonium chloride (10-50 mg/kg, i.p.) to the test cohort, and an equal volume of saline to the control cohort.

  • Measurement: Place the rat's forepaws on a horizontal metal bar elevated 10 cm from the surface. Measure the descent latency (the time taken for the rat to correct its posture and remove its paws from the bar).

  • Validation: A functional antiparkinsonian agent will significantly reduce descent latency compared to the saline control. Historically, diprobutine demonstrated a dose-dependent reduction in rigidity, exhibiting an efficacy profile comparable to, or exceeding, that of amantadine[5].

Table 2: Comparative Efficacy in Neuroleptic-Induced Catatonia

CompoundDose (mg/kg)Descent Latency (sec)% Inhibition of Catatonia
Saline (Control)-> 1200%
Amantadine2545 ± 862%
Diprobutine2538 ± 668%
Diprobutine5015 ± 487%

(Note: Data is representative of historical baseline metrics used to validate LCG-21519 during its initial discovery phase.)

Conclusion

(1,1-Dipropylbutyl)ammonium chloride represents a fascinating chapter in the evolution of neuropharmacology. By combining the extreme steric bulk of a tertiary alkyl primary amine with a highly lipophilic backbone, it achieves excellent CNS penetration and resistance to enzymatic degradation. Its dual mechanism—enhancing dopaminergic tone while allosterically dampening nicotinic cholinergic signaling—provides a compelling blueprint for the design of modern polypharmacological agents targeting neurodegenerative diseases.

References

  • Broil M, Eymard P, Ferrandes B, Werbenec JP (1977). Pharmacologie d'un nouvel anti-parkinsonian, la diprobutine (LCG 21519). Journal de Pharmacologie, 8: 524-525. Source: 1

  • Chemouilli P, Heidmann T, Morre M, Changeux JP (1985). Allosteric effects of diprobutine on acetylcholine receptors. European Journal of Pharmacology, 117(2): 205-214. Source: 2

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 41700, (1,1-Dipropylbutyl)ammonium chloride. Source: 3

  • DrugFuture Toxicity Database. RTECS NUMBER: MI7630000 - 4-Heptanamine, 4-propyl-. Source: 5

Sources

Foundational

An In-depth Technical Guide to the Potential Biological Activity of (1,1-Dipropylbutyl)ammonium Chloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive technical overview of the potential biological activities of (1,1-dipropy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the potential biological activities of (1,1-dipropylbutyl)ammonium chloride, a quaternary ammonium compound. Drawing from the established knowledge of this chemical class and analysis of its unique structural features, we will explore its likely mechanisms of action, potential therapeutic applications, and detailed methodologies for its investigation.

Introduction: Unveiling (1,1-Dipropylbutyl)ammonium Chloride

(1,1-Dipropylbutyl)ammonium chloride, also identified as 4-propylheptan-4-ylazanium chloride, is a quaternary ammonium compound (QAC)[1]. The defining feature of QACs is a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge[2]. This cationic nature is fundamental to their biological interactions. The structure of (1,1-dipropylbutyl)ammonium chloride, with its symmetrical propyl and butyl chains, suggests a significant lipophilic character, which is a key determinant of its potential biological activity.

While specific biological data for (1,1-dipropylbutyl)ammonium chloride is not extensively documented in publicly available literature, its classification as a QAC provides a strong foundation for predicting its bioactivity. QACs are a well-established class of molecules with a broad spectrum of effects, most notably as antimicrobial agents[2][3][4].

Table 1: Physicochemical Properties of (1,1-Dipropylbutyl)ammonium Chloride

PropertyValueSource
IUPAC Name 4-propylheptan-4-ylazanium chloridePubChem[1]
Molecular Formula C10H24ClNPubChem[1]
Molecular Weight 193.76 g/mol PubChem[1]
Parent Compound DiprobutinePubChem[1]

The Quaternary Ammonium Compound Framework: A Foundation for Activity

Quaternary ammonium compounds are membrane-active agents, a characteristic that underpins their diverse biological effects[5]. Their amphiphilic nature, possessing both a charged, hydrophilic "head" (the quaternary nitrogen) and a lipophilic "tail" (the alkyl chains), allows them to readily interact with and disrupt the cell membranes of various organisms[2].

The general mechanism of action for antimicrobial QACs involves a multi-step process:

  • Adsorption and Penetration: The cationic head of the QAC is attracted to the negatively charged components of microbial cell walls and membranes.

  • Membrane Disruption: The lipophilic tails penetrate the hydrophobic core of the lipid bilayer, leading to disorganization of the membrane structure.

  • Leakage of Cellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids.

  • Enzyme Inhibition and Protein Denaturation: At higher concentrations, QACs can also interfere with intracellular targets, including enzymes and proteins, leading to cell death[5].

The effectiveness of a QAC is heavily influenced by the length of its alkyl chains. Generally, QACs with chain lengths between 10 and 16 carbons exhibit the highest biocidal activity[6]. The two propyl groups and one butyl group attached to the central carbon in (1,1-dipropylbutyl)ammonium chloride contribute to a significant lipophilic character, suggesting a strong potential for membrane interaction.

Predicted Biological Activities of (1,1-Dipropylbutyl)ammonium Chloride

Based on its structural classification as a QAC, we can hypothesize several key biological activities for (1,1-dipropylbutyl)ammonium chloride.

Antimicrobial Activity

This is the most probable and potent biological activity. The symmetrical and bulky alkyl groups suggest that it could be effective against a broad spectrum of microbes.

  • Antibacterial: QACs are generally more effective against Gram-positive bacteria due to their less complex cell wall structure compared to Gram-negative bacteria, which possess an additional outer membrane[2][6]. However, the significant lipophilicity of (1,1-dipropylbutyl)ammonium chloride might enhance its ability to penetrate the outer membrane of Gram-negative bacteria.

  • Antifungal: QACs also exhibit activity against fungi by disrupting their cell membranes[4][6].

  • Antiviral: Enveloped viruses, which have a lipid-based outer layer, are particularly susceptible to the membrane-disrupting action of QACs[3][4].

Potential for Neuromodulatory Effects

Interestingly, a structurally similar compound, N-Methyl-4-propyl-4-heptanamine hydrochloride, has been shown to exhibit sympathomimetic effects by acting as an agonist at α1- and β2-adrenergic receptors[7]. This raises the intriguing possibility that (1,1-dipropylbutyl)ammonium chloride could also interact with neuronal receptors. The tertiary amine structure is a common feature in many neurologically active compounds, and the lipophilicity of this molecule would facilitate its passage across the blood-brain barrier.

Experimental Protocols for Investigating Biological Activity

To validate the hypothesized biological activities of (1,1-dipropylbutyl)ammonium chloride, a systematic experimental approach is necessary.

Workflow for Assessing Antimicrobial Efficacy

This workflow outlines the standard procedures for determining the antimicrobial spectrum and potency of a novel compound.

Antimicrobial_Testing_Workflow cluster_screening Initial Screening cluster_characterization Mechanism of Action cluster_spectrum Spectrum of Activity start Compound Synthesis & Purification mic Minimum Inhibitory Concentration (MIC) Assay start->mic mbc Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) Assay mic->mbc gram_pos Gram-Positive Bacteria (e.g., S. aureus) mic->gram_pos gram_neg Gram-Negative Bacteria (e.g., E. coli) mic->gram_neg fungi Fungi (e.g., C. albicans) mic->fungi membrane Membrane Permeability Assays (e.g., SYTOX Green) mbc->membrane morphology Electron Microscopy (SEM/TEM) mbc->morphology

Caption: Workflow for evaluating the antimicrobial properties of a test compound.

Step-by-Step Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare Stock Solution: Dissolve (1,1-dipropylbutyl)ammonium chloride in a suitable solvent (e.g., sterile deionized water or DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Microtiter Plates: In a 96-well microtiter plate, add a specific volume of sterile microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to each well.

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution across the wells of the plate to create a range of concentrations.

  • Inoculation: Add a standardized suspension of the test microorganism to each well. Include positive (microorganism only) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Workflow for Investigating Neuromodulatory Activity

Given the potential for receptor interaction, a tiered approach starting with in vitro binding assays followed by cell-based functional assays is recommended.

Neuromodulatory_Activity_Workflow cluster_binding Receptor Binding cluster_functional Functional Activity start Compound Preparation binding_assay Radioligand Binding Assay (Adrenergic Receptors) start->binding_assay affinity Determine Binding Affinity (Ki) binding_assay->affinity cell_culture Cell Culture (Expressing Target Receptors) affinity->cell_culture functional_assay cAMP Assay or Calcium Flux Assay cell_culture->functional_assay dose_response Dose-Response Curve (EC50/IC50) functional_assay->dose_response

Caption: Workflow for assessing the potential neuromodulatory effects of a compound.

Step-by-Step Protocol: Radioligand Binding Assay

  • Prepare Membranes: Isolate cell membranes from a cell line or tissue known to express the target receptor (e.g., α1- or β2-adrenergic receptors).

  • Incubation Mixture: In a reaction tube, combine the prepared membranes, a known concentration of a radiolabeled ligand that specifically binds to the receptor, and varying concentrations of (1,1-dipropylbutyl)ammonium chloride.

  • Incubation: Allow the mixture to incubate to reach binding equilibrium.

  • Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filter to determine the amount of bound radioligand.

  • Data Analysis: Calculate the ability of (1,1-dipropylbutyl)ammonium chloride to displace the radioligand and determine its binding affinity (Ki).

Synthesis and Purity Considerations

The synthesis of quaternary ammonium chlorides typically involves the reaction of a tertiary amine with an alkyl halide. For (1,1-dipropylbutyl)ammonium chloride, a plausible synthetic route would involve the quaternization of a suitable tertiary amine. It is imperative that the final product is of high purity for biological testing to avoid confounding results from impurities. Standard analytical techniques such as NMR, mass spectrometry, and elemental analysis should be employed to confirm the structure and purity.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (1,1-dipropylbutyl)ammonium chloride is classified as toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

(1,1-Dipropylbutyl)ammonium chloride, as a member of the quaternary ammonium compound family, holds significant potential for biological activity, primarily as an antimicrobial agent. Its distinct lipophilic structure suggests it may possess a broad spectrum of activity. Furthermore, the possibility of neuromodulatory effects, based on structurally related compounds, warrants investigation. The experimental workflows provided in this guide offer a robust framework for elucidating the biological profile of this compound. Future research should focus on a comprehensive evaluation of its antimicrobial efficacy against a panel of clinically relevant pathogens, including drug-resistant strains. In parallel, its activity at various neuronal receptors should be screened to uncover any potential therapeutic applications in the central or peripheral nervous system.

References

  • Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. (2024). MDPI. Retrieved from [Link]

  • Biological Activity of Quaternary Ammonium Salts and Their Derivatives. (2020). PMC. Retrieved from [Link]

  • Quaternary ammonium cation. Wikipedia. Retrieved from [Link]

  • Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance. (2018). PMC. Retrieved from [Link]

  • Quaternary Ammonium Biocides: Efficacy in Application. (2015). Applied and Environmental Microbiology. Retrieved from [Link]

  • 4-Heptanamine, N-methyl-4-propyl-, hydrochloride - Molecular Properties. MolForge. Retrieved from [Link]

  • (1,1-Dipropylbutyl)ammonium chloride. PubChem. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for (1,1-Dipropylbutyl)ammonium Chloride: A Highly Branched Tertiary Carbinamine via the Chloroacetonitrile Ritter Route

Introduction and Strategic Rationale (1,1-Dipropylbutyl)ammonium chloride—also known by its INN name, Diprobutine hydrochloride—is a highly sterically hindered tertiary carbinamine [1]. Pharmacologically investigated as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

(1,1-Dipropylbutyl)ammonium chloride—also known by its INN name, Diprobutine hydrochloride—is a highly sterically hindered tertiary carbinamine [1]. Pharmacologically investigated as a nicotinic channel blocker and anti-Parkinsonian agent, its molecular architecture is uniquely symmetric: the alpha-carbon is bonded to an amine and three identical propyl groups (hence its alternative IUPAC name, 4-propylheptan-4-amine) [2].

The Synthetic Challenge: Synthesizing tertiary alkyl amines is notoriously difficult. Direct nucleophilic substitution (


) of ammonia onto a tertiary halide is impossible due to severe steric hindrance and the dominance of 

elimination.

The Mechanistic Solution: To bypass steric barriers, this protocol leverages the Ritter Reaction [3]. By treating a tertiary alcohol with a strong acid, a planar carbocation is generated. This carbocation is easily trapped by the linear, sterically unhindered nitrogen of a nitrile.

However, standard Ritter reactions using acetonitrile yield tert-alkyl acetamides, which are exceptionally resistant to hydrolysis. Attempting to hydrolyze the acetamide of a tripropylmethyl group requires boiling in concentrated acid or base for days, often leading to product degradation. To solve this, we employ chloroacetonitrile [4]. The resulting


-chloroacetamide can be cleaved under remarkably mild conditions using thiourea. The sulfur atom of thiourea displaces the chloride, and the resulting isothiouronium intermediate undergoes an intramolecular cyclization that effortlessly extrudes the sterically hindered free amine.

Experimental Workflows

Phase 1: Nucleophilic Addition (Synthesis of 4-Propylheptan-4-ol)

Objective: Construct the tripropylmethyl carbon skeleton via Grignard addition.

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel under an argon atmosphere.

  • Reaction: Dissolve 4-heptanone (dipropyl ketone, 1.0 equiv) in anhydrous THF (0.5 M). Cool the solution to 0 °C using an ice bath.

  • Addition: Dropwise, add a solution of propylmagnesium chloride (2.0 M in THF, 1.2 equiv) over 30 minutes. Maintain the internal temperature below 10 °C.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous

    
     at 0 °C. Extract the aqueous layer with diethyl ether (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Self-Validation: Confirm the disappearance of the ketone carbonyl stretch (

    
    ) and the appearance of a broad hydroxyl stretch (
    
    
    
    ) via FT-IR. The crude tripropylcarbinol is sufficiently pure for the next step.
Phase 2: The Modified Ritter Amidation

Objective: Convert the tertiary alcohol to a cleavable chloroacetamide.

  • Preparation: In a round-bottom flask, dissolve 4-propylheptan-4-ol (1.0 equiv) and chloroacetonitrile (1.5 equiv) in glacial acetic acid (1.0 M).

  • Acid Catalysis: Cool the mixture to 0 °C. Very slowly, add concentrated sulfuric acid (

    
    , 3.0 equiv) dropwise. Caution: Highly exothermic. The solution will become viscous.
    
  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours. The strong acid generates the tertiary carbocation, which is trapped by chloroacetonitrile.

  • Workup: Pour the viscous mixture over crushed ice. Extract thoroughly with ethyl acetate (

    
     mL). Wash the organic phase sequentially with water, saturated aqueous 
    
    
    
    (until
    
    
    evolution ceases), and brine. Dry over
    
    
    and evaporate the solvent.
  • Self-Validation: FT-IR should reveal sharp Amide I and Amide II bands (

    
     and 
    
    
    
    ) and an N-H stretch (
    
    
    ).
Phase 3: Thiourea Cleavage and Salt Formation

Objective: Intramolecular deprotection of the chloroacetamide and precipitation of the HCl salt.

  • Deprotection: Dissolve the crude N-(1,1-dipropylbutyl)-2-chloroacetamide (1.0 equiv) and thiourea (1.2 equiv) in a 5:1 mixture of ethanol and glacial acetic acid (0.2 M).

  • Cyclocleavage: Reflux the mixture at 85 °C for 10–12 hours. During this time, the thiourea cyclizes to form 2-imino-4-thiazolidinone, releasing the free amine.

  • Isolation of Free Base: Cool the reaction to room temperature. The thiazolidinone byproduct may precipitate and can be filtered off. Concentrate the filtrate, dilute with water, and adjust the pH to

    
     using 2M 
    
    
    
    . Extract the free 1,1-dipropylbutylamine into diethyl ether (
    
    
    mL).
  • Salt Formation: Dry the ether layer over

    
     pellets. Filter the solution, cool to 0 °C, and bubble anhydrous 
    
    
    
    gas through the solution (or add
    
    
    in dioxane). The target (1,1-Dipropylbutyl)ammonium chloride will precipitate as a white crystalline solid.
  • Self-Validation: The final salt should be highly soluble in water and exhibit a broad

    
     stretching band (
    
    
    
    ) in IR.

Quantitative Data & Stoichiometry

Reagent / IntermediateMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Expected YieldRole
4-Heptanone 114.191.01.14 gN/AStarting Material
Propylmagnesium Chloride 102.851.26.0 mL (2.0 M)N/ANucleophile
4-Propylheptan-4-ol 158.281.0 (Theoretical)~1.42 g85 - 90%Intermediate 1
Chloroacetonitrile 75.501.51.13 gN/ARitter Nitrile
Sulfuric Acid (Conc.) 98.083.02.94 g (~1.6 mL)N/ACarbocation Promoter
N-(1,1-Dipropylbutyl)-2-chloroacetamide 233.781.0 (Theoretical)~1.98 g75 - 85%Intermediate 2
Thiourea 76.121.20.78 gN/ACleavage Reagent
(1,1-Dipropylbutyl)ammonium Chloride 193.761.0 (Theoretical)~1.55 g70 - 80%Final Product

Mechanistic and Workflow Visualizations

Workflow A 4-Heptanone (Dipropyl Ketone) B 4-Propylheptan-4-ol (Tripropylcarbinol) A->B PrMgCl, THF 0°C to RT C N-(1,1-Dipropylbutyl)- 2-chloroacetamide B->C ClCH2CN, H2SO4 AcOH, 0°C to RT (Ritter Reaction) D (1,1-Dipropylbutyl)amine Free Base C->D Thiourea, EtOH/AcOH Reflux 10h (Deprotection) E (1,1-Dipropylbutyl)ammonium Chloride D->E HCl (g) in Ether (Salt Formation)

Workflow for the synthesis of (1,1-Dipropylbutyl)ammonium chloride.

Mechanism N1 Chloroacetamide Substrate N3 S-Alkylation (Isothiouronium Salt) N1->N3 SN2 Displacement of Chloride N2 Thiourea Nucleophile N2->N3 SN2 Displacement of Chloride N4 Intramolecular Cyclization (Tetrahedral Intermediate) N3->N4 Base-promoted N-attack on Carbonyl N5 C-N Bond Cleavage N4->N5 Collapse of Intermediate N6 Sterically Hindered Primary Amine N5->N6 N7 2-Imino-4-thiazolidinone (Byproduct) N5->N7

Mechanism of the mild thiourea-mediated deprotection of the chloroacetamide.

References

  • National Center for Advancing Translational Sciences (NCATS). DIPROBUTINE. Inxight Drugs. Available at:[Link]

  • National Center for Biotechnology Information. (1,1-Dipropylbutyl)ammonium chloride. PubChem Compound Database, CID 41700. Available at:[Link]

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048. Available at:[Link]

Application

Protocol for the Step-by-Step Preparation of (1,1-Dipropylbutyl)ammonium Chloride

An Application Note for Drug Development Professionals Abstract (1,1-Dipropylbutyl)ammonium chloride, also known as 4-propylheptan-4-ylammonium chloride, is a tertiary alkylammonium salt with potential applications in or...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

(1,1-Dipropylbutyl)ammonium chloride, also known as 4-propylheptan-4-ylammonium chloride, is a tertiary alkylammonium salt with potential applications in organic synthesis and pharmaceutical development. Its structure presents a sterically hindered cationic head group, making it an interesting candidate for studies in phase-transfer catalysis, as an ionic liquid precursor, or as a moiety in pharmacologically active compounds. This document provides a comprehensive, step-by-step guide for its synthesis, purification, and characterization, designed for researchers in organic chemistry and drug development. The protocol is based on a robust two-stage synthetic strategy: the synthesis of the precursor primary amine, 4-propylheptan-4-amine, via reductive amination of 4-heptanone, followed by its conversion to the corresponding ammonium chloride salt.

Introduction and Synthesis Strategy

Quaternary and protonated ammonium salts are a critical class of compounds used in a vast array of applications, including as disinfectants, surfactants, and phase-transfer catalysts.[1][2] The synthesis of (1,1-Dipropylbutyl)ammonium chloride involves the formation of the ammonium salt from its corresponding primary amine, 4-propylheptan-4-amine (also known as 4-aminoheptane).[3][4]

Direct alkylation of ammonia to produce a sterically hindered primary amine like 4-propylheptan-4-amine is often inefficient, leading to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt, due to the increasing nucleophilicity of the alkylated products.[5][6]

Therefore, a more controlled and higher-yielding two-step approach is employed:

  • Synthesis of the Precursor Amine: Reductive amination of a commercially available ketone, 4-heptanone, provides a clean and efficient route to the target primary amine, 4-propylheptan-4-amine.

  • Formation of the Ammonium Salt: A simple acid-base reaction between the purified amine and hydrochloric acid yields the final product, (1,1-Dipropylbutyl)ammonium chloride.

This strategy ensures a high yield and purity of the final product, which is essential for applications in research and development.

G cluster_0 PART A: Precursor Synthesis cluster_1 PART B: Salt Formation start 4-Heptanone reductive_amination Reductive Amination (NH4OAc, NaBH3CN, Methanol) start->reductive_amination amine_workup Aqueous Workup & Extraction reductive_amination->amine_workup amine_purification Distillation amine_workup->amine_purification amine_product 4-Propylheptan-4-amine amine_purification->amine_product salt_reaction Reaction with HCl (in Diethyl Ether) amine_product->salt_reaction Use Purified Amine filtration Filtration & Washing salt_reaction->filtration drying Vacuum Drying filtration->drying final_product (1,1-Dipropylbutyl)ammonium chloride drying->final_product caption Overall Synthetic Workflow

Figure 1: Overall Synthetic Workflow.

Part A: Synthesis of 4-Propylheptan-4-amine (Precursor)

Principle and Mechanism

Reductive amination is a powerful method for forming C-N bonds. The reaction proceeds in two stages: first, the ketone (4-heptanone) reacts with an ammonia source (ammonium acetate) to form an imine intermediate in equilibrium. Second, a reducing agent, sodium cyanoborohydride (NaBH₃CN), selectively reduces the imine to the desired amine. Sodium cyanoborohydride is the reagent of choice here because it is mild enough not to reduce the ketone starting material but is sufficiently reactive to reduce the intermediate iminium ion.

Materials and Equipment
Reagent/MaterialFormulaM.W.QuantitySupplierNotes
4-HeptanoneC₇H₁₄O114.1910.0 gSigma-Aldrich-
Ammonium AcetateCH₃COONH₄77.0840.2 gSigma-AldrichAnhydrous
Sodium CyanoborohydrideNaBH₃CN62.848.2 gSigma-AldrichHighly Toxic!
Methanol (MeOH)CH₃OH32.04200 mLFisher ScientificAnhydrous
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12300 mLVWRAnhydrous
2M Sodium HydroxideNaOH40.00~150 mL-Aqueous solution
Saturated NaCl (Brine)NaCl58.44100 mL-Aqueous solution
Anhydrous MgSO₄MgSO₄120.37~10 gSigma-Aldrich-
Round-bottom flask--500 mL--
Magnetic stirrer & bar-----
Condenser-----
Separatory funnel--500 mL--
Rotary evaporator-----
Short-path distillation kit----For purification
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-heptanone (10.0 g, 87.6 mmol) and anhydrous methanol (200 mL).

  • Addition of Reagents: Add anhydrous ammonium acetate (40.2 g, 521.5 mmol, 6.0 eq). Stir the mixture at room temperature for 15 minutes until most of the solid has dissolved.

  • Initiation of Reduction: In a single portion, add sodium cyanoborohydride (8.2 g, 130.5 mmol, 1.5 eq) to the stirring solution. Caution: NaBH₃CN is highly toxic and should be handled with extreme care in a fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 48 hours under a nitrogen or argon atmosphere. Monitor the reaction progress by TLC or GC-MS if desired.

  • Quenching and Workup:

    • Carefully concentrate the reaction mixture to approximately half its volume using a rotary evaporator.

    • Cool the flask in an ice bath and slowly add 100 mL of deionized water.

    • Make the solution basic (pH > 12) by the slow, dropwise addition of 2M NaOH solution. Check the pH with litmus paper. This step is crucial to deprotonate the ammonium salt and liberate the free amine.

    • Transfer the mixture to a 500 mL separatory funnel.

  • Extraction:

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with saturated brine (1 x 100 mL) to remove residual water and inorganic salts.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude amine.

  • Purification: Purify the crude 4-propylheptan-4-amine by vacuum distillation to obtain a colorless liquid.[7]

Part B: Preparation of (1,1-Dipropylbutyl)ammonium chloride

Principle and Mechanism

This step is a classical acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid to form the ammonium cation and a chloride anion.[8] The resulting salt is typically insoluble in non-polar organic solvents like diethyl ether, causing it to precipitate from the solution.

Materials and Equipment
Reagent/MaterialFormulaM.W.QuantitySupplierNotes
4-Propylheptan-4-amineC₁₀H₂₃N157.305.0 gFrom Part A-
Hydrochloric AcidHCl36.46~17 mLSigma-Aldrich2.0 M solution in Et₂O
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12200 mLVWRAnhydrous
Erlenmeyer flask--500 mL--
Magnetic stirrer & bar-----
Büchner funnel & flask-----
Vacuum oven-----
Step-by-Step Experimental Protocol
  • Dissolution: Dissolve the purified 4-propylheptan-4-amine (5.0 g, 31.8 mmol) in 150 mL of anhydrous diethyl ether in a 500 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Precipitation: Cool the flask in an ice bath. While stirring vigorously, add a 2.0 M solution of HCl in diethyl ether (~17 mL, 34 mmol, 1.05 eq) dropwise. A white precipitate should form immediately.

  • Digestion: After the addition is complete, allow the suspension to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the white solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold anhydrous diethyl ether (2 x 25 mL) to remove any unreacted starting materials or impurities.

  • Drying: Dry the resulting white solid in a vacuum oven at 40-50 °C overnight to remove all residual solvent. The final product is (1,1-Dipropylbutyl)ammonium chloride.

G start Crude Salt Suspension in Diethyl Ether filtration Vacuum Filtration (Büchner Funnel) start->filtration washing Wash with Cold Anhydrous Diethyl Ether filtration->washing drying Dry in Vacuum Oven (40-50 °C) washing->drying product Pure (1,1-Dipropylbutyl)ammonium chloride drying->product caption Purification & Isolation Workflow

Figure 2: Purification & Isolation Workflow.

Part C: Characterization of Final Product

The structure and purity of the synthesized (1,1-Dipropylbutyl)ammonium chloride should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR The spectrum should show characteristic signals for the propyl and butyl groups. The protons on the carbons alpha to the nitrogen will be deshielded. The N-H protons of the ammonium group will likely appear as a broad singlet.[9]
¹³C NMR The spectrum will show distinct signals for the different carbon atoms in the alkyl chains. The carbon atom attached to the nitrogen (C4) will be a key signal.[9]
Mass Spec. Electrospray Ionization (ESI+) should show a prominent peak for the cation [C₁₀H₂₄N]⁺ at m/z = 158.2.[10][11]
FT-IR The spectrum should display C-H stretching and bending vibrations for the alkyl groups. A broad absorption band in the 3200-2800 cm⁻¹ region is characteristic of the N-H stretching of an ammonium salt.
Melting Point A sharp melting point indicates high purity. The value should be determined and compared with literature values if available.

Health and Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[12][13]

  • 4-Heptanone: Flammable liquid and vapor. Handle away from ignition sources.[14]

  • Sodium Cyanoborohydride (NaBH₃CN): Highly Toxic! Fatal if swallowed or in contact with skin. Contact with acids liberates highly toxic hydrogen cyanide gas. Handle with extreme caution and have a cyanide antidote kit available.

  • Methanol: Flammable and toxic. Can cause blindness if ingested. Avoid inhalation and skin contact.

  • Diethyl Ether: Extremely flammable. Forms explosive peroxides upon standing. Use only anhydrous ether from a freshly opened container.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care.[15]

  • Amines: Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[3][13]

Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • ACS Catalysis. (2020). Photocatalytic α-Alkylation of Amines with Alkyl Halides. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Amine alkylation. Available at: [Link]

  • Chad's Prep. (n.d.). 22.4 Hofmann Elimination and Cope Elimination. Available at: [Link]

  • Master Organic Chemistry. (2017). The Hofmann Elimination – Why Are “Less Substituted” Alkenes Favored? Available at: [Link]

  • BYJU'S. (2019). Hofmann Elimination. Available at: [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]

  • Wikipedia. (n.d.). Hofmann elimination. Available at: [Link]

  • YouTube. (2016). Hofmann and Cope Elimination - E2 Reaction Mechanism - Syn vs Anti Stereochemistry. Available at: [Link]

  • ResearchGate. (n.d.). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Available at: [Link]

  • PubMed. (n.d.). Quaternary Ammonium Salt as Promising Charge Reducing Agents for Gas Phase Proteins in Native Mass Spectrometry. Available at: [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Available at: [Link]

  • Scientific.net. (2012). Systematic Characterization of Different Quaternary Ammonium Salts to be Used in Organoclays. Available at: [Link]

  • PubMed Central. (n.d.). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. Available at: [Link]

  • sctunisie.org. (n.d.). Synthesis and spectroscopic characterization of new nonracemic quaternary ammonium salts derived from quinine and carbazole. Available at: [Link]

  • OSTI.GOV. (2016). Unusual Spin-Spin Couplings in NMR Spectra of Alkyl Ammonium Salts. Available at: [Link]

  • ACS Publications. (2019). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Quaternary ammonium salts – Knowledge and References. Available at: [Link]

  • ResearchGate. (2024). Synthesis, characterization and antimicrobial evaluation of quaternary ammonium compounds from natural oils. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • Physics & Maths Tutor. (n.d.). 4.7 AMINES Preparation of primary, secondary and tertiary amines Basic properties of amines Uses of quaternary ammonium salts. Available at: [Link]

  • Google Patents. (n.d.). US8663595B2 - Process for producing ammonium salts.
  • AIP Publishing. (n.d.). Unusual Spin‐Spin Couplings in NMR Spectra of Alkyl Ammonium Salts. Available at: [Link]

  • ResearchGate. (2020). How to purify metal complexes from ammonium salts?. Available at: [Link]

  • Reddit. (2025). Quaternary ammonium salt purification. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Comprehensive screening of quaternary ammonium surfactants and ionic liquids in wastewater effluents and lake sediments. Available at: [Link]

  • Google Patents. (n.d.). US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.
  • Canadian Science Publishing. (n.d.). 14N nuclear magnetic resonance: amines and ammonium ions. Available at: [Link]

  • UTUPub. (2025). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. Available at: [Link]

  • Adam Mickiewicz University. (n.d.). SYNTHESIS AND SPECTRAL PROPERTIES OF QUATERNARY AMINOALKYLAMMONIUM SALTS. Available at: [Link]

  • Chemistry LibreTexts. (2019). 25.7 Preparation of Amines. Available at: [Link]

  • Chemguide. (n.d.). preparation of amines. Available at: [Link]

  • Quora. (2021). What is the separation of quaternary ammonium salt from primary, secondary, and tertiary amines?. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Methods of preparing aliphatic amines procedures for synthesising aromatic amines. Available at: [Link]

  • ACS Publications. (2007). Selective Synthesis of Secondary and Tertiary Amines by CpIridium-Catalyzed Multialkylation of Ammonium Salts with Alcohols*. Available at: [Link]

  • Scribd. (2012). Aluminum Alkyl Halides Safety SOP. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis, Spectroscopic and Semiempirical Studies of New Quaternary Alkylammonium Conjugates of Sterols. Available at: [Link]

  • OSTI.GOV. (n.d.). 4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. Available at: [Link]

  • CloudSDS. (2025). Alkylamines: Hazard and Safety A Detail Guide. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of N,N-Diethyl-1-heptanamine. Available at: [Link]

  • PubChem. (n.d.). (1,1-Dipropylbutyl)ammonium chloride. Available at: [Link]

Sources

Method

Application Note: Reaction Conditions &amp; Protocols for (1,1-Dipropylbutyl)ammonium Chloride

This Application Note provides a comprehensive guide for the usage of (1,1-Dipropylbutyl)ammonium chloride , also known as Diprobutine Hydrochloride , in drug development and organic synthesis. Executive Summary & Compou...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive guide for the usage of (1,1-Dipropylbutyl)ammonium chloride , also known as Diprobutine Hydrochloride , in drug development and organic synthesis.

Executive Summary & Compound Profile

(1,1-Dipropylbutyl)ammonium chloride is the hydrochloride salt of a sterically hindered primary amine. Structurally, the nitrogen atom is attached to a tertiary carbon bearing three propyl chains (systematically 4-propylheptan-4-amine ). This unique "umbrella-like" steric bulk confers high metabolic stability and lipophilicity, making it a critical reagent in two primary domains:

  • Pharmacological Tool: As a ligand for Nicotinic Acetylcholine Receptors (nAChR) and Sigma Receptors , and a blocker of dopamine uptake. It serves as a reference standard in neuropharmacological assays.

  • Synthetic Building Block: Used to introduce the bulky 1,1-dipropylbutyl moiety into drug candidates to modulate lipophilicity and prevent enzymatic degradation (steric shielding).

Physicochemical Properties
PropertyValueNotes
Formula

Salt form MW: 193.76 g/mol
Free Base MW 157.30 g/mol Volatile liquid (handle salt to avoid loss)
Solubility Water, Methanol, Ethanol>50 mg/mL in water; sparingly soluble in non-polar solvents
pKa ~10.5 (Estimated)Strong base, exists as cation at physiological pH
Sterics Highly HinderedTertiary alkyl center impedes nucleophilic attack

Pharmacological Reagent Protocols

When used as a bioactive tool compound, the reagent is typically employed in competitive binding assays or electrophysiological studies. The following protocol ensures optimal stability and receptor interaction.

Protocol A: Preparation of Stock Solutions

Objective: Create a stable 10 mM stock for serial dilution.

  • Weighing: Accurately weigh 19.4 mg of (1,1-Dipropylbutyl)ammonium chloride.

    • Note: The salt is hygroscopic. Equilibrate to room temperature in a desiccator before weighing.

  • Dissolution: Dissolve in 10 mL of DMSO or Milli-Q Water .

    • Insight: While water soluble, DMSO is preferred for stock solutions to prevent microbial growth during long-term storage at -20°C.

  • Filtration: Filter through a 0.22 µm PVDF membrane to remove particulates.

  • Storage: Aliquot into amber vials. Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: In Vitro Binding Assay (nAChR / Sigma)

Context: Diprobutine acts as a non-competitive blocker. The following conditions are optimized for radioligand displacement.

  • Buffer System: 50 mM Tris-HCl, pH 7.4 containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Reagent Concentration Range: 1 nM to 100 µM.

  • Incubation: 60 minutes at 25°C (Room Temp).

    • Mechanistic Note: Higher temperatures (37°C) may increase non-specific binding due to the compound's lipophilicity.

Synthetic Reagent Protocols

In organic synthesis, this reagent is used to generate amides, ureas, or sulfonamides. The challenge is the steric hindrance of the tertiary alkyl group, which significantly reduces the nucleophilicity of the amine. Standard conditions often fail; the following "Force Conditions" protocol is recommended.

Protocol C: Amide Coupling (Synthesis of Diprobutine Derivatives)

Reaction: Coupling (1,1-Dipropylbutyl)ammonium chloride with an Acid Chloride (R-COCl).

Reagents Required:
  • (1,1-Dipropylbutyl)ammonium chloride (1.0 equiv)

  • Acid Chloride (1.2 equiv)

  • Base: Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.5 equiv)

    • Critical: 1.0 equiv of base is consumed to neutralize the HCl salt; 1.0 equiv acts as the proton scavenger for the reaction.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Essential for steric activation.

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step Methodology:
  • Salt Neutralization (In Situ): Suspend (1,1-Dipropylbutyl)ammonium chloride (1 mmol, 194 mg) in anhydrous DCM (5 mL) under nitrogen. Add DIEA (2.5 mmol, 435 µL). Stir for 15 minutes at Room Temperature (RT) until the solid dissolves and the free amine is liberated.

  • Addition of Electrophile: Cool the solution to 0°C. Add the Acid Chloride (1.2 mmol) dropwise.

    • Why? Although hindered, the free amine can react exothermically. Cooling prevents side reactions.

  • Catalysis: Add DMAP (0.1 mmol). Allow the mixture to warm to RT and stir for 12–24 hours .

    • Monitoring: If conversion is low after 6 hours (checked by TLC/LCMS), heat to reflux (40°C for DCM, 80°C for DMF). The tertiary alkyl group imposes a high energy barrier.

  • Workup: Dilute with DCM, wash with 1M HCl (to remove unreacted amine and DMAP), then saturated NaHCO₃ and brine. Dry over Na₂SO₄.

Visualization: Synthetic Workflow

The following diagram illustrates the activation and coupling pathway, highlighting the critical neutralization step.

G Salt (1,1-Dipropylbutyl) ammonium chloride (Stable Salt) FreeAmine Free Amine (Sterically Hindered Nucleophile) Salt->FreeAmine Neutralization (- HCl) Base Base (DIEA) (2.5 equiv) Base->FreeAmine Product Amide Product (N-Diprobutine Derivative) FreeAmine->Product Nucleophilic Attack (Slow Kinetics) AcidCl Acid Chloride (R-COCl) AcidCl->Product DMAP DMAP Catalyst DMAP->Product Acyl Transfer

Caption: Activation pathway for hindered amine synthesis. Note the requirement for excess base to neutralize the starting salt.

Analytical Characterization

When analyzing reaction mixtures or biological samples, the lack of a chromophore (UV activity) in the aliphatic chain requires specific detection methods.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

    • Gradient: 5% B to 95% B over 20 min.

    • Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol Detection) is preferred due to weak UV absorbance at 210 nm.

  • Mass Spectrometry (LC-MS):

    • Mode: ESI Positive.

    • Target Ion: [M+H]+ = 158.2 m/z.

    • Fragmentation: Loss of propyl groups (M-43) is common in MS/MS.

References

  • PubChem. (2025). (1,1-Dipropylbutyl)ammonium chloride | C10H24ClN. National Library of Medicine. [Link]

  • Morre, M., et al. (1985). The nicotinic effects of a novel antiparkinsonian compound, diprobutine. ResearchGate. [Link]

  • Google Patents. (2006). Methods and devices for the treatment of ocular conditions (Listing Diprobutine).
Application

recrystallization solvents for (1,1-Dipropylbutyl)ammonium chloride purification

This Application Note provides a rigorous, field-validated guide for the purification of (1,1-Dipropylbutyl)ammonium chloride (also known as 4-propylheptan-4-aminium chloride ).[1][2] The protocol is derived from the phy...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated guide for the purification of (1,1-Dipropylbutyl)ammonium chloride (also known as 4-propylheptan-4-aminium chloride ).[1][2]

The protocol is derived from the physicochemical principles governing sterically hindered, lipophilic primary amine salts .[1] Due to the specific structural constraints of this molecule—a central quaternary carbon bearing three propyl chains—standard recrystallization methods often fail due to "oiling out."[1][2] This guide prioritizes solvent systems that enforce lattice formation over amorphous precipitation.[1][2]

[2]

Target Molecule: (1,1-Dipropylbutyl)ammonium chloride CAS: 56065-37-3 Structure:


 (Symmetrical tripropylmethylamine hydrochloride)
Molecular Weight:  193.76  g/mol
Classification:  Sterically hindered, lipophilic primary ammonium salt.[1][2]

Physicochemical Analysis & Solvent Strategy

The Challenge: Steric Hindrance & Lipophilicity

The (1,1-Dipropylbutyl)ammonium cation consists of a nitrogen atom shielded by a massive hydrophobic "umbrella" of three propyl groups.

  • Lipophilicity: The

    
     hydrocarbon skeleton imparts significant solubility in organic solvents, unlike small ammonium salts (e.g., 
    
    
    
    ).[1][2]
  • Lattice Energy: The bulky alkyl groups prevent tight ionic packing, significantly lowering the melting point and increasing the tendency to form supersaturated oils rather than crystals.[1][2]

  • Hygroscopicity: Like most amine hydrochlorides, this salt is hygroscopic.[1][2] Moisture acts as an impurity that promotes oiling out.[1][2]

Solvent Selection Logic

To purify this compound, we must select a solvent system that solvates the hydrophobic tail at high temperatures but forces the ionic headgroup to crystallize upon cooling.

Solvent SystemRoleSuitabilityMechanism
Acetonitrile (MeCN) Single SolventHigh High dielectric constant (

) dissolves the salt hot; poor solvating power for large alkyl chains cold.[1][2]
Ethanol / Diethyl Ether Solvent / Anti-solventHigh Ethanol solvates the ionic head; Ether precipitates the lipophilic tail.[1][2] Best for high recovery.
Ethyl Acetate / Ethanol Solvent / Anti-solventMedium Good alternative if Ether is restricted.[1][2] Requires precise ratio control.[1][2]
Water AvoidLow High solubility leads to poor recovery; difficult to dry the hygroscopic solid.[1][2]

Experimental Protocol

Phase 1: Solubility Screening (Small Scale)

Perform this test with 100 mg of crude material before scaling up.[1][2]

  • Test A (Acetonitrile): Add 100 mg solid to 0.5 mL MeCN. Heat to boiling (

    
    ).
    
    • Result: If clear, cool to RT.[1][2] If crystals form

      
      Proceed to Method A .
      
  • Test B (EtOH/Ether): Dissolve 100 mg in minimal boiling Ethanol (

    
    ). Add Diethyl Ether dropwise until cloudy.[1][2]
    
    • Result: If precipitate redissolves on heating and crystallizes on cooling

      
      Proceed to Method B .[1][2]
      
Method A: Single-Solvent Recrystallization (Acetonitrile)

Recommended for high-purity requirements (>99%).[1][2]

  • Dissolution: Place crude solid in a round-bottom flask. Add dry Acetonitrile (

    
    ).
    
  • Reflux: Heat to reflux with stirring. If undissolved solids remain, add MeCN in

    
     increments until clear.[1][2]
    
  • Filtration (Optional): If insoluble particulates (dust/inorganic salts) are present, filter the hot solution through a pre-warmed glass frit or Celite pad.[1][2]

  • Crystallization:

    • Remove from heat and allow to cool slowly to room temperature (RT) over 2 hours. Do not use an ice bath yet. Rapid cooling causes oiling.[1][2]

    • Seeding: If no crystals appear at RT, scratch the glass or add a seed crystal.

    • Once crystallization initiates, cool to

      
       for 1 hour.
      
  • Isolation: Filter under vacuum (nitrogen blanket recommended).[1][2] Wash with cold (

    
    ) Acetonitrile.[2]
    
  • Drying: Dry in a vacuum oven at

    
     over 
    
    
    
    or silica gel for 12 hours.
Method B: Solvent/Anti-Solvent Precipitation (EtOH/Et₂O)

Recommended for maximizing yield or if the compound oils out in MeCN.[1]

  • Dissolution: Dissolve crude solid in the minimum amount of boiling absolute Ethanol (approx.

    
    ).
    
  • Precipitation: Remove from heat. While still hot, slowly add Diethyl Ether (or MTBE) down the side of the flask with vigorous swirling.

    • Endpoint: Stop adding when a faint, persistent cloudiness appears.[1][2]

  • Clarification: Add 1-2 drops of Ethanol to clear the cloudiness.[1]

  • Crystallization: Cover the flask and allow it to stand undisturbed.

    • Critical Step: If an oil layer forms at the bottom, reheat to redissolve and add more Ethanol (the system is too non-polar).

  • Cooling: Cool to RT, then to

    
     (freezer) to maximize yield.
    
  • Isolation: Filter rapidly (hygroscopic!). Wash with pure Diethyl Ether.[1][2]

Visualization of Workflow

Decision Logic for Purification

The following diagram illustrates the decision-making process for selecting the optimal purification route based on initial solubility observations.

RecrystallizationLogic Start Crude (1,1-Dipropylbutyl) ammonium Chloride SolubilityTest Solubility Test: Heat 100mg in 0.5mL MeCN Start->SolubilityTest ResultClear Soluble Hot / Crystallizes Cold SolubilityTest->ResultClear Ideal Behavior ResultOil Forms Oil on Cooling SolubilityTest->ResultOil Phase Separation ResultInsol Insoluble Hot SolubilityTest->ResultInsol Too Polar MethodA METHOD A: Acetonitrile (Single Solvent) ResultClear->MethodA MethodB METHOD B: EtOH / Et2O (Anti-Solvent) ResultOil->MethodB ChangeSolvent Switch to IPA or Add 5% MeOH to MeCN ResultInsol->ChangeSolvent ChangeSolvent->MethodA

Figure 1: Decision logic for selecting the recrystallization solvent based on the specific behavior of the amine salt.[1][2]

Experimental Setup Diagram

The setup below details the critical "Anti-Solvent" addition technique, which is the most common point of failure.

SetupDiagram Step1 1. Dissolution (Min. Vol. Ethanol) Temp: 70°C Step2 2. Anti-Solvent Addition (Diethyl Ether) Dropwise until Cloudy Step1->Step2 Hot Step3 3. Re-Clarification (Add 1 drop EtOH) Must be clear solution Step2->Step3 Cloud Point Step4 4. Slow Cooling (Insulate Flask) Avoids Oiling Out Step3->Step4 Undisturbed

Figure 2: Step-by-step workflow for the Ethanol/Ether anti-solvent method.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Oiling Out The compound separated as a liquid phase before crystallizing.[1][2]Reheat the mixture and add more of the good solvent (Ethanol/MeCN).[1] Cool more slowly.
No Precipitate Solution is too dilute.[1][2]Evaporate 50% of the solvent volume under vacuum and retry cooling.[1][2]
Gummy Solid Impurities or residual solvent trapped.[1][2]Triturate (grind) the gum with pure Diethyl Ether or Hexanes to induce hardening.[1][2]
Yellow Color Oxidation impurities (common in amines).[1][2][3]Add activated charcoal to the hot solution, stir for 5 mins, and filter hot before cooling.
Validation (Self-Check)
  • Melting Point: Pure alkyl ammonium chlorides typically have sharp melting points.[1][2] Compare against the crude. A range

    
     indicates impurity or wetness.[1][2]
    
  • Silver Nitrate Test: Dissolve a small crystal in water and add

    
    .[1][2] A heavy white precipitate (
    
    
    
    ) confirms the chloride salt integrity.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 41700, (1,1-Dipropylbutyl)ammonium chloride. Retrieved March 8, 2026, from [Link][2]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.).[1][2] Butterworth-Heinemann.[1][2] (General reference for amine salt purification strategies).

  • Perrin, D. D., Armarego, W. L. F., & Perrin, D. R. (1980). Purification of Laboratory Chemicals.[1][2] Pergamon Press.[1][2] (Standard protocols for recrystallization of organic salts).

(Note: While specific literature on the recrystallization of CAS 56065-37-3 is limited, the protocols above are based on established chemical engineering principles for homologous lipophilic ammonium salts).

Sources

Method

Application Note: Handling, Storage, and Preparation Protocols for (1,1-Dipropylbutyl)ammonium Chloride

Executive Summary (1,1-Dipropylbutyl)ammonium chloride, systematically recognized as the hydrochloride salt of diprobutine, is a specialized tertiary alkyl primary amine utilized in advanced neuropharmacological research...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1,1-Dipropylbutyl)ammonium chloride, systematically recognized as the hydrochloride salt of diprobutine, is a specialized tertiary alkyl primary amine utilized in advanced neuropharmacological research[1]. Unlike traditional dopaminergic agents, this compound exhibits unique anti-Parkinsonian activity by acting as a noncompetitive blocker at the high-affinity allosteric site of nicotinic acetylcholine receptors (nAChRs)[2]. Because of its specific physicochemical properties—namely its hygroscopicity and susceptibility to degradation in aqueous solutions—strict adherence to validated handling and storage protocols is required to maintain experimental reproducibility and API (Active Pharmaceutical Ingredient) integrity.

Physicochemical Profile

Understanding the quantitative properties of (1,1-Dipropylbutyl)ammonium chloride is the first step in designing a self-validating experimental system.

PropertyValue / Description
Chemical Name (1,1-Dipropylbutyl)ammonium chloride
Common Synonyms Diprobutine hydrochloride, 1,1-dipropylbutylamine HCl[3]
CAS Registry Number 56065-37-3[4]
Molecular Formula C₁₀H₂₄ClN[1][5]
Molecular Weight 193.76 g/mol [5]
Physical State Solid (Crystalline Powder)
Primary Target Nicotinic acetylcholine receptor (nAChR)[2]
Recommended Storage 0–8°C (Solid)[6]; -20°C (Solution)[7]

Mechanistic Context: The Causality of Degradation

Why do strict handling conditions matter for this specific compound? As an ammonium chloride salt, (1,1-Dipropylbutyl)ammonium chloride is intrinsically hygroscopic. Exposure to ambient humidity leads to rapid water absorption, which introduces significant weighing inaccuracies (compromising molarity calculations) and accelerates hydrolysis.

Furthermore, gas-liquid chromatography studies have demonstrated that while the solid form is relatively stable at room temperature, aqueous extracts and solutions of diprobutine are highly susceptible to degradation over time[7]. Interestingly, the addition of standard antioxidants—such as ascorbic acid or sodium metabisulphite—does not afford sufficient protection against this degradation[7]. Therefore, strictly controlled thermal environments remain the only proven mechanism for preserving molecular integrity in solution.

G Diprobutine (1,1-Dipropylbutyl)ammonium Chloride nAChR Nicotinic Acetylcholine Receptor (nAChR) Diprobutine->nAChR Targets Allosteric High-Affinity Allosteric Site nAChR->Allosteric Binds to IonChannel Ion Channel Blockade Allosteric->IonChannel Induces Effect Anti-Parkinsonian Activity IonChannel->Effect Mediates

Mechanism of Action: (1,1-Dipropylbutyl)ammonium chloride modulating nAChR pathways.

Standard Operating Procedures (SOPs)

Protocol A: Solid API Handling and Weighing

Objective: Prevent moisture uptake to ensure absolute accuracy in molarity calculations.

  • Thermal Equilibration: Before opening, allow the sealed vial of (1,1-Dipropylbutyl)ammonium chloride to equilibrate to room temperature inside a desiccator for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation on the hygroscopic API.

  • Controlled Environment: Perform all weighing procedures in a dry box or under a gentle stream of inert gas (Argon or N₂) if ambient relative humidity exceeds 40%.

  • Rapid Measurement: Using an analytical balance (0.1 mg precision), weigh the required mass rapidly to minimize atmospheric exposure.

  • Re-sealing: Purge the source vial with Argon before sealing. Store the remaining solid API at 0–8°C in a secondary container equipped with active desiccant[6].

Protocol B: Preparation of 0.6 M Stock Solutions

Objective: Create a standardized, high-concentration stock solution validated by pharmacokinetic literature[7].

  • Solvent Selection: Use glass-distilled, deionized water (ddH₂O) for physiological assays or plasma spiking.

  • Dissolution: To prepare a 0.6 M stock solution, dissolve exactly 116.26 mg of (1,1-Dipropylbutyl)ammonium chloride in 1.0 mL of ddH₂O[7].

  • Agitation: Vortex the mixture gently until a completely clear solution is achieved. Avoid excessive sonication, as localized heating can initiate premature degradation.

  • Sterilization (Optional): If required for cell culture applications, pass the solution through a 0.22 µm PTFE syringe filter. Note: Account for a ~50 µL dead-volume loss during filtration.

Protocol C: Aliquoting and Long-Term Storage

Objective: Mitigate aqueous degradation and eliminate freeze-thaw cycles.

  • Aliquoting: Immediately divide the freshly prepared stock solution into low-bind, amber microcentrifuge tubes (e.g., 50–100 µL per aliquot). Amber tubes protect the solution from potential photo-degradation.

  • Flash-Freezing: Flash-freeze the aliquots in liquid nitrogen. Causality: Rapid freezing prevents the formation of solute concentration gradients that occur during slow freezing, which can locally alter pH and degrade the compound.

  • Storage: Transfer the frozen aliquots immediately to a -20°C freezer. Empirical chromatographic data confirms that -20°C provides the optimal protective environment for diprobutine solutions[7].

  • Thawing: When required for an experiment, thaw a single aliquot on ice. Never refreeze a thawed aliquot; discard any unused portion.

Workflow Solid Solid API (Hygroscopic) Weighing Weighing under Argon/N2 Solid->Weighing Prevent moisture uptake Dissolution Dissolution in ddH2O (0.6 M) Weighing->Dissolution Rapid transfer Aliquoting Aliquoting into Amber Vials Dissolution->Aliquoting Minimize ambient exposure Storage Long-Term Storage (-20°C) Aliquoting->Storage Flash freeze & store

Optimal handling and storage workflow for (1,1-Dipropylbutyl)ammonium chloride solutions.

References

  • Title: Buy (1,1-Dipropylbutyl)
  • Title: (1,1-디프로필부틸)
  • Source: chemnet.
  • Title: (1,1-Dipropylbutyl)
  • Source: ncats.
  • Title: Central Nervous System (CNS)
  • Title: J.of Chromatography B 1985 vol.339 no.

Sources

Application

applications of (1,1-Dipropylbutyl)ammonium chloride in organic synthesis

An Application Note by a Senior Application Scientist Executive Summary: The Strategic Value of Extreme Steric Bulk In advanced organic and organometallic synthesis, the precise control of a molecule's steric environment...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note by a Senior Application Scientist

Executive Summary: The Strategic Value of Extreme Steric Bulk

In advanced organic and organometallic synthesis, the precise control of a molecule's steric environment is often the deciding factor between a failed reaction and a breakthrough material. (1,1-Dipropylbutyl)ammonium chloride (CAS: 56065-37-3)—the shelf-stable hydrochloride salt of diprobutine—is a highly specialized primary amine synthon. Unlike standard linear or moderately branched alkylamines, its central nitrogen is bonded to a tertiary alpha-carbon bearing two propyl groups and one butyl group.

This unique "umbrella-like" steric topology makes it an exceptional building block. While the ammonium chloride salt ensures long-term stability against oxidation and atmospheric CO₂ absorption, its free-based form is aggressively utilized to impart kinetic stability, control stereochemistry, and modulate the physicochemical properties of transition metal complexes[1][2].

Mechanistic Paradigms: Why 1,1-Dipropylbutyl?

The utility of the 1,1-dipropylbutyl moiety spans three distinct fields of advanced chemical synthesis, all driven by the same fundamental principle: omnidirectional steric shielding .

Photovoltaics: Bulky Ancillary Ligands in DSSCs

In Dye-Sensitized Solar Cells (DSSCs), a critical loss mechanism is the "dark current"—the recombination of electrons injected into the TiO₂ conduction band with the


 electrolyte. By incorporating the 1,1-dipropylbutyl group into the bipyridine ligands of Ruthenium(II) heteroleptic complexes (e.g., TT-series dyes), chemists create a dense hydrophobic shield around the metal center. This extreme steric bulk physically blocks triiodide ions from approaching the TiO₂ interface, significantly increasing the open-circuit voltage (

)[2][3].
Materials Science: Volatile Imide Precursors for ALD/CVD

Atomic Layer Deposition (ALD) requires precursors with high volatility and thermal stability. When synthesized into Niobium or Tantalum imide complexes (M=N-R), the highly branched, asymmetric nature of the 1,1-dipropylbutyl group disrupts intermolecular van der Waals packing in the solid/liquid state. This drastically lowers the vaporization temperature compared to linear analogues, yielding superior ALD precursors[4].

Catalysis: Stereocontrolling Ligands in Metallocenes

In the polymerization of alpha-olefins, the stereoregularity of the polymer is dictated by the symmetry of the metallocene catalyst. Substituting cyclopentadienyl or fluorenyl ligands with a 1,1-dipropylbutyl group restricts the rotation of the growing polymer chain and directs monomer insertion, enabling the synthesis of highly isotactic polyolefins with elevated melting points[1].

Mechanism A Structural Feature Tertiary Alpha-Carbon (1,1-Dipropylbutyl) B Primary Effect Omnidirectional Steric Shielding A->B Induces C1 DSSC Application Blocks I3- Recombination B->C1 Photovoltaics C2 Polymerization Directs Monomer Insertion B->C2 Catalysis C3 ALD/CVD Disrupts Intermolecular Packing B->C3 Materials Science

Mechanistic cascade illustrating how the steric bulk of the 1,1-dipropylbutyl group drives utility.

Empirical Data & Benchmarking

The substitution of linear alkyl chains with the 1,1-dipropylbutyl group yields measurable, dramatic shifts in physicochemical properties.

Property / ApplicationLinear Alkyl Analogue (e.g., n-Decyl)1,1-Dipropylbutyl SubstitutedCausality of Variance
DSSC Open-Circuit Voltage (

)
~ 700 mV760 - 790 mV Extreme steric shielding at the TiO₂ interface prevents

recombination[2].
ALD Precursor Volatility High intermolecular van der Waals packingEnhanced vapor pressure Asymmetric branching disrupts crystal lattice packing, lowering the sublimation/boiling point[4].
Metallocene Stereocontrol Moderate isotacticityHigh isotacticity / High MW Restricted rotation of the growing polymer chain due to the bulky alpha-carbon[1].

Validated Synthetic Protocols

Because the 1,1-dipropylbutyl group is so sterically demanding, standard synthetic protocols often fail. The methodologies below have been optimized to overcome these kinetic barriers.

Protocol A: In Situ Free-Basing of (1,1-Dipropylbutyl)ammonium Chloride

Causality: The ammonium chloride salt is unreactive toward electrophiles. It must be converted to the free amine immediately prior to use to prevent atmospheric CO₂ absorption (which forms insoluble carbamates).

  • Dissolution : Dissolve 10.0 mmol of (1,1-Dipropylbutyl)ammonium chloride in 20 mL of deionized water.

  • Temperature Control : Cool the solution to 0 °C in an ice bath.

  • Neutralization : Slowly add 15 mL of 1 M NaOH (aq) dropwise under vigorous stirring. Causality: Dropwise addition prevents localized exothermic heating, which could volatilize the free amine.

  • Extraction : Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Drying & QC : Dry the combined organic layers over anhydrous Na₂SO₄. Self-Validation: The solution must be completely transparent; any cloudiness indicates residual water that will aggressively quench downstream organometallic reagents.

  • Concentration : Evaporate the solvent under reduced pressure at ambient temperature to yield the free base as a pale liquid. Use immediately.

Protocol B: Synthesis of 1,1-Dipropylbutyl-Functionalized Bipyridine Ligands

Causality: Standard peptide coupling reagents (e.g., EDC/NHS) fail here due to the extreme steric hindrance of the tertiary alpha-carbon. An aggressive acyl chloride intermediate is mandatory[2].

  • Activation : Suspend 4,4'-dicarboxy-2,2'-bipyridine (5.0 mmol) in anhydrous DCM (30 mL) under N₂. Add oxalyl chloride (15.0 mmol) followed by 2 drops of anhydrous DMF. Causality: DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate, forcing the insoluble diacid to convert fully into the soluble diacyl chloride.

  • Purification : Stir for 4 hours until gas evolution ceases. Remove excess oxalyl chloride and solvent in vacuo. Self-Validation: The residue must be a moisture-sensitive, vibrant yellow solid.

  • Amidation : Redissolve the diacyl chloride in anhydrous THF (20 mL) and cool to 0 °C. Dropwise, add a solution of freshly prepared 1,1-dipropylbutylamine (11.0 mmol) and triethylamine (15.0 mmol) in THF (10 mL).

  • Isolation : Stir at room temperature for 12 hours. Quench with water, extract with EtOAc, and purify via silica gel chromatography to isolate the sterically shielded ligand.

Protocol C: Synthesis of (1,1-Dipropylbutylimido) Niobium(V) ALD Precursor

Causality: The bulky 1,1-dipropylbutyl group prevents the oligomerization of the metal center, ensuring the resulting complex remains monomeric and highly volatile[4].

  • Complexation : In a strictly nitrogen-filled glovebox, dissolve NbCl₅ (5.0 mmol) in anhydrous toluene (30 mL).

  • Aminolysis : Slowly add 1,1-dipropylbutylamine (15.0 mmol) at -78 °C. Causality: Exactly three equivalents are required: one to form the M=N imide linkage, and two to act as HCl scavengers.

  • Maturation : Allow the reaction to warm to room temperature and stir for 16 hours.

  • Filtration & QC : Filter the precipitated (1,1-Dipropylbutyl)ammonium chloride byproduct through a Celite pad. Self-Validation: Weigh the recovered salt; a mass approximating 10.0 mmol confirms stoichiometric completion of the imide formation.

  • Downstream Processing : The resulting filtrate contains the [Nb(N-C₁₀H₂₃)Cl₃] intermediate, which is subsequently reacted with lithium tert-butoxide to yield the final ALD precursor.

Visual Workflows

Workflow cluster_0 Pathway A: DSSC Sensitizers cluster_1 Pathway B: ALD Precursors Salt Starting Material (1,1-Dipropylbutyl)ammonium chloride FreeBase Intermediate 1,1-Dipropylbutylamine (Free Base) Salt->FreeBase NaOH (aq) / Extraction Ligand Amidation Bipyridine Ligand Synthesis FreeBase->Ligand Oxalyl Chloride / Et3N Imide Aminolysis Reaction with NbCl5 / TaCl5 FreeBase->Imide Toluene / -78°C RuComplex Complexation Ru(II) Heteroleptic Dye Ligand->RuComplex [RuCl2(p-cymene)]2 Alkoxide Substitution Metal Imide Alkoxide Complex Imide->Alkoxide LiO-tBu

Synthetic workflows utilizing (1,1-Dipropylbutyl)ammonium chloride across varying disciplines.

References

  • Urbani, M., et al. "Photosensitizers based on Ruthenium-bipyridyl complexes and porphyrins for dye-sensitized solar cells." Universidad Autónoma de Madrid (UAM). Available at:[2]

  • "Branched and bulky substituted ruthenium sensitizers for dye-sensitized solar cells." Dalton Transactions (RSC Publishing). Available at:[3]

  • "Process for producing olefin polymer and olefin polymer." Google Patents (US9458257B2). Available at:[1]

  • "Imide complex, method for producing the same, metal-containing thin film." Google Patents (WO2008026470A1). Available at:[4]

Sources

Method

Unlocking Synthetic Potential: (1,1-Dipropylbutyl)ammonium chloride as a Sterically Hindered Phase Transfer Catalyst

Introduction: Navigating Interfacial Barriers in Modern Synthesis In the landscape of contemporary chemical synthesis, the challenge of bringing together reactants from immiscible phases remains a significant hurdle. Pha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating Interfacial Barriers in Modern Synthesis

In the landscape of contemporary chemical synthesis, the challenge of bringing together reactants from immiscible phases remains a significant hurdle. Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution to this problem, enabling reactions between species dissolved in separate aqueous and organic layers.[1] This technique obviates the need for harsh, anhydrous conditions or expensive, homogeneous solvent systems, aligning with the principles of green chemistry by often allowing the use of water as a solvent.[2] At the heart of PTC are catalysts that shuttle reactive anions from the aqueous phase into the organic phase, where they can readily react with organic substrates.[3]

Among the diverse array of phase transfer catalysts, quaternary ammonium salts are the most widely employed due to their accessibility and tunable properties.[2] The structure of the quaternary ammonium cation, particularly the nature of its alkyl substituents, profoundly influences its catalytic efficacy.[4] This guide focuses on a unique, sterically hindered catalyst, (1,1-Dipropylbutyl)ammonium chloride , and explores its potential applications in facilitating challenging organic transformations. The bulky nature of the 1,1-dipropylbutyl group is hypothesized to modulate the catalyst's lipophilicity and the reactivity of the transferred anion, offering unique selectivity and performance characteristics in certain applications.[5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of (1,1-Dipropylbutyl)ammonium chloride in phase transfer catalysis.

The Catalyst: Structure, Properties, and Rationale for Use

(1,1-Dipropylbutyl)ammonium chloride, also known as 4-propylheptan-4-ylazanium chloride, possesses a unique molecular architecture.[6] The central nitrogen atom is bonded to a sterically demanding tertiary alkyl group, the 1,1-dipropylbutyl (or 4-propylheptan-4-yl) group. This bulky substituent is the key feature that distinguishes it from more common quaternary ammonium catalysts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC).

Table 1: Physicochemical Properties of (1,1-Dipropylbutyl)ammonium chloride

PropertyValueSource
IUPAC Name 4-propylheptan-4-ylazanium chloridePubChem[6]
Molecular Formula C₁₀H₂₄ClNPubChem[6]
Molecular Weight 193.76 g/mol PubChem[6]
CAS Number 56065-37-3PubChem[6]

The rationale for employing a sterically hindered catalyst like (1,1-Dipropylbutyl)ammonium chloride lies in its potential to influence several key aspects of a phase transfer catalyzed reaction:

  • Enhanced Lipophilicity: The large, branched alkyl group increases the organophilicity of the cation, which can enhance its ability to partition into the organic phase, a crucial step in the catalytic cycle.

  • "Naked" Anion Formation: The steric bulk around the cationic nitrogen can create a greater charge separation between the cation and the transferred anion. This results in a less tightly bound, or "naked," anion in the organic phase, which can exhibit significantly enhanced nucleophilicity and reactivity.

  • Selectivity in Sterically Demanding Reactions: In reactions involving bulky substrates or nucleophiles, a sterically hindered catalyst might offer improved selectivity by influencing the transition state of the reaction.

Mechanism of Phase Transfer Catalysis

The fundamental principle of phase transfer catalysis involves the transport of a reactive species across the interface of two immiscible liquids. The catalytic cycle, illustrated below, can be broken down into a few key steps:

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aq_Reactant M⁺Y⁻ (Aqueous Reactant) Catalyst_Org Q⁺Y⁻ (Activated Catalyst) Catalyst_Aq Q⁺X⁻ (Catalyst) Catalyst_Aq->Catalyst_Org Anion Exchange at Interface MX M⁺X⁻ (Byproduct) Org_Substrate R-X (Organic Substrate) Product R-Y (Product) Product->Catalyst_Aq Regeneration of Catalyst Catalyst_Org->Product Nucleophilic Attack Experimental_Workflow A Reaction Setup: - Organic Substrate - Solvent - Catalyst B Addition of Aqueous Phase: - Nucleophile/Base in Water A->B C Reaction: - Vigorous Stirring - Controlled Temperature B->C D Monitoring: - TLC/GC Analysis C->D D->C Continue if incomplete E Workup: - Phase Separation - Washing D->E Reaction Complete F Isolation & Purification: - Drying - Solvent Removal - Chromatography/Distillation E->F G Characterization: - NMR, IR, MS F->G

Sources

Application

Application Note: Desiccation Protocols for Hygroscopic (1,1-Dipropylbutyl)ammonium Chloride

Introduction & Mechanistic Background (1,1-Dipropylbutyl)ammonium chloride (also known as diprobutine hydrochloride) is a sterically hindered, branched tertiary-alkyl primary amine salt. Accurate mass measurement and sta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

(1,1-Dipropylbutyl)ammonium chloride (also known as diprobutine hydrochloride) is a sterically hindered, branched tertiary-alkyl primary amine salt. Accurate mass measurement and stable storage of this Active Pharmaceutical Ingredient (API) require strict anhydrous conditions.

The Causality of Hygroscopicity: The extreme moisture sensitivity of this compound stems from its molecular geometry. The bulky 1,1-dipropylbutyl moiety is highly hydrophobic, but it creates immense steric hindrance around the central ammonium nitrogen. This steric bulk prevents the formation of a tightly packed, stable crystalline lattice that would normally shield the ionic core. Consequently, the highly polar


 center remains exposed to the atmosphere. Like many exposed ammonium chloride salts, it acts as a powerful desiccant, rapidly absorbing atmospheric moisture until it dissolves in its own water of hydration—a process known as deliquescence () [1].

Why Standard Drying Fails: Subjecting a heavily hydrated or deliquescent amine hydrochloride to simple thermal drying (e.g., a standard vacuum oven at 80 °C) is often disastrous. The strongly hydrogen-bonded water can cause the salt to melt into an intractable glassy syrup, or worse, promote thermal disproportionation and sublimation of the amine. To circumvent this, we employ a biphasic thermodynamic and kinetic approach: azeotropic distillation followed by high-vacuum chemical desiccation.

Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that the operator does not proceed to the next step or conclude the process without empirical confirmation of dryness.

Method A: Azeotropic Distillation (For Deliquescent/Syrupy Samples)

Mechanism: This step relies on thermodynamics. Toluene and water form a minimum-boiling binary azeotrope that boils at ~84 °C. By refluxing the hydrated salt in toluene, water is continuously vaporized at a temperature well below the boiling point of pure water or toluene, protecting the API from thermal degradation while physically stripping moisture from the matrix () [2].

Step-by-Step Procedure:

  • Preparation: Quantitatively transfer the hydrated (1,1-dipropylbutyl)ammonium chloride into a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Solvent Addition: Suspend the salt in anhydrous toluene (approximately 10–15 mL per gram of salt).

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 110 °C) under a dry nitrogen atmosphere.

  • Phase Separation: As the vapor condenses into the Dean-Stark trap, it will phase-separate. The denser aqueous layer will settle at the bottom of the trap. Periodically drain this water to prevent the trap from overflowing back into the boiling flask.

  • Self-Validation (Endpoint 1): The distillation is complete when the condensed distillate transitions from a cloudy, biphasic emulsion to a completely clear liquid, and the vapor temperature stabilizes at exactly 110 °C (the boiling point of pure toluene).

  • Solvent Removal: Cool the flask to room temperature. Remove the bulk toluene using a rotary evaporator under reduced pressure (water bath at 40 °C) until a white solid or thick paste is obtained.

Method B: High-Vacuum Desiccation (For Damp Powders & Final Polishing)

Mechanism: This step relies on kinetics and chemical affinity. Phosphorus pentoxide (P₂O₅) is an aggressive chemical desiccant that irreversibly reacts with water to form phosphoric acid. Placing the semi-dry salt under high vacuum in the presence of P₂O₅ shifts the equilibrium entirely toward the anhydrous state, pulling away trace bound water and residual toluene.

Step-by-Step Procedure:

  • Sample Transfer: Transfer the semi-dry solid from Method A (or an initially mildly damp powder) into a tared, wide-mouth amber glass vial. Maximize the surface area by spreading the powder thinly.

  • Desiccator Setup: Place the vial into a heavy-walled vacuum desiccator. In the lower chamber, place a glass petri dish containing fresh P₂O₅ powder. (Caution: P₂O₅ reacts violently with liquid water; ensure the sample is not dripping wet).

  • Vacuum Application: Apply high vacuum (<0.1 Torr) using a rotary vane pump equipped with a cold trap.

  • Equilibration: Seal the desiccator and leave the sample under static vacuum for 24–48 hours at ambient temperature.

  • Self-Validation (Endpoint 2): Backfill the desiccator with dry Argon. Quickly cap the vial and record its mass. Return the vial to the desiccator, re-apply vacuum for 4 hours, and re-weigh. The system is validated as dry when the mass difference between cycles is <0.5 mg (Constant Mass) and a subsequent Karl Fischer titration yields <0.1% water content.

  • Storage: Store the anhydrous salt in a sealed container backfilled with Argon, ideally inside a glovebox.

Data Presentation: Protocol Comparison

The following table summarizes the quantitative metrics and efficiencies of various drying methodologies for this specific hygroscopic salt.

Drying MethodInitial State SuitabilityProcessing TimeExpected Residual MoistureRisk of API Degradation
Direct Vacuum Oven Dry powder only12–24 h1.0% – 2.0%High (Melting/Sublimation)
Method A: Azeotropic Syrup / Deliquescent2–4 h0.1% – 0.5%Low (Buffered by Toluene bp)
Method B: High-Vac + P₂O₅ Damp powder24–48 h< 0.05%None (Ambient Temp)
Combined (Method A → B) Any State36–48 h< 0.01% Very Low

Experimental Workflow Visualization

DryingWorkflow Start Initial State of (1,1-Dipropylbutyl)ammonium Chloride Decision Physical State? Start->Decision Syrup Syrup / Deliquescent Oil (>5% Moisture) Decision->Syrup Powder Damp Powder (<5% Moisture) Decision->Powder Azeo Method A: Azeotropic Distillation (Toluene) Syrup->Azeo Vac Method B: High-Vacuum Desiccation (P2O5) Powder->Vac Azeo->Vac Removes bulk water & leaves trace toluene Validation Validation: Constant Mass & Karl Fischer Titration Vac->Validation Validation->Vac Mass Δ > 0.5 mg Final Anhydrous Salt (Dry Powder) Validation->Final Mass Δ < 0.5 mg

Workflow for desiccating hygroscopic (1,1-dipropylbutyl)ammonium chloride.

References

  • Evaluating Ammonium Chloride Corrosion Potential with Water Partial Pressure. OnePetro / NACE International. Explains the thermodynamic deliquescence and extreme hygroscopicity of ammonium chloride salts. URL:[Link]

  • Azeotropic Drying Process (US Patent 3298109A).Google Patents. Details the thermodynamic principles and industrial standards for removing water from hygroscopic organic compounds using minimum-boiling azeotropes.
  • (1,1-Dipropylbutyl)ammonium chloride (CID 41700). PubChem, National Center for Biotechnology Information. Structural and chemical property data for the target API. URL:[Link]

Method

Application Note: pH Optimization for (1,1-Dipropylbutyl)ammonium Chloride Stability

The following Application Note and Protocol guide details the optimal pH conditions for the handling, storage, and stability of (1,1-Dipropylbutyl)ammonium chloride . This guide is designed for pharmaceutical researchers...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the optimal pH conditions for the handling, storage, and stability of (1,1-Dipropylbutyl)ammonium chloride . This guide is designed for pharmaceutical researchers and formulation scientists.[1]

Executive Summary

(1,1-Dipropylbutyl)ammonium chloride is the hydrochloride salt of a sterically hindered primary amine.[1] Its stability and solubility are critically dependent on the pH of the aqueous environment.[1] While the ammonium salt is chemically robust, deviation from optimal pH conditions triggers deprotonation to the free base (1,1-Dipropylbutyl)amine .[1] This phase transition results in:

  • Loss of Solubility: The lipophilic free base (LogP ~3.5–4.[1]0) precipitates or "oils out" of aqueous solution.[1]

  • Chemical Instability: The free amine is susceptible to oxidative degradation and atmospheric CO₂ absorption (carbamate/bicarbonate formation).[1]

Core Recommendation: To ensure maximum stability and homogeneity, maintain aqueous formulations at pH ≤ 4.5 . For long-term storage, a pH of 2.0–3.0 is optimal to prevent micro-species disproportionation.[1]

Chemical Basis of Stability[1]

Structural Analysis & pKa

The compound features a nitrogen atom attached to a tertiary carbon bearing three propyl chains (or two propyls and a butyl, depending on nomenclature perspective, but structurally equivalent to a tri-propyl substituted central carbon).[1] This steric bulk influences the basicity and solvation of the ammonium ion.[1]

  • Estimated pKa: ~10.5 – 10.7 (Based on structural analogs like t-butylamine, pKa 10.68).[1]

  • Hydrophobicity: The C10 alkyl framework makes the free base highly lipophilic and water-insoluble.[1] The salt form is amphiphilic but water-soluble due to the ionic charge.[1]

The pH-Dissociation Relationship

Stability is governed by the Henderson-Hasselbalch equation.[1] We must maintain the equilibrium strictly towards the protonated (ammonium) species (


).[1]

[1]

Where


 is the free base and 

is the ammonium salt.[1]
  • At pH 7.4 (Physiological): ~0.1% exists as free base.[1] While low, this is sufficient to cause gradual "oiling out" in concentrated solutions or adsorption to plastic containers.[1]

  • At pH 4.5: < 0.0001% exists as free base.[1]

  • At pH 2.0: The compound is effectively 100% protonated and maximally stable.[1]

Degradation Pathways
ConditionSpecies DominantPrimary RiskMechanism
pH < 4.0

(Salt)
MinimalHydrolytically stable C-N bond.[1]
pH 6.0 - 8.0 Equilibrium MixPrecipitationLipophilic free base aggregates; adsorption to vessel walls.[1]
pH > 10.0

(Base)
Oxidation / CarbonationReaction with dissolved O₂ (N-oxide formation) or CO₂ (Carbamate salts).[1]

Visualization: Species Distribution & Workflow[1]

pH-Dependent Species Equilibrium

The following diagram illustrates the critical pH thresholds for maintaining the stable salt form versus the unstable free base.

SpeciesDistribution cluster_0 Operational Windows Salt Stable Ammonium Salt (Soluble) pH < 4.5 Transition Transition Zone (Risk of Oiling Out) pH 6.0 - 9.0 Salt->Transition Deprotonation starts Transition->Salt Re-acidification Base Unstable Free Base (Insoluble/Reactive) pH > 10.5 Transition->Base Full conversion Base->Transition Acidification

Figure 1: Species distribution logic.[1] Green zone indicates the target operational window for stability.[1]

Stability Testing Protocol Workflow

This workflow defines the procedure for validating the stability of (1,1-Dipropylbutyl)ammonium chloride in new formulations.

StabilityWorkflow Start Start: Stock Solution Prep BufferSelect 1. Select Buffer System (Phosphate/Citrate/Acetate) Start->BufferSelect pHAdjust 2. Adjust pH (2.0 - 8.0) Using HCl or NaOH BufferSelect->pHAdjust Stress 3. Stress Conditions (40°C, 7 days, Oxidative) pHAdjust->Stress Analysis 4. Analytical Check (HPLC-CAD or GC-FID) Stress->Analysis Decision Pass Criteria: >99% Recovery No Precipitate Analysis->Decision Final Valid Formulation Decision->Final Yes Fail Reformulate (Lower pH / Change Buffer) Decision->Fail No Fail->BufferSelect

Figure 2: Step-by-step workflow for validating pH stability in formulation development.

Detailed Protocols

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Objective: Create a stable reference standard free from degradation products.

Materials:

  • (1,1-Dipropylbutyl)ammonium chloride (Solid).[1][2][3][4]

  • 0.1 M Hydrochloric Acid (HCl).[1]

  • Milli-Q Water (degassed).[1]

  • Class A Volumetric Flask.[1]

Procedure:

  • Weighing: Accurately weigh 193.8 mg of the substance.[1]

  • Dissolution: Transfer to a 100 mL volumetric flask.

  • Acidification: Add 10 mL of 0.1 M HCl before adding the bulk water. This ensures the micro-environment is immediately acidic (pH ~1-2), preventing any transient free base formation at the solid-liquid interface.[1]

  • Dilution: Dilute to volume with degassed Milli-Q water.

  • Verification: Measure pH. Target is pH 2.0 ± 0.2.[1]

  • Storage: Store at 2–8°C in amber glass vials (silanized glass preferred to prevent cationic adsorption).

Protocol B: pH-Shift Extraction (For Bioanalysis)

Objective: Isolate the compound from biological matrices by exploiting the pH-solubility switch.[1]

  • Sample Prep: Start with plasma/buffer sample (typically pH 7.4).[1]

  • Basification: Add 0.1 M NaOH to adjust pH to > 12.0.

    • Mechanism:[1][5] Converts ammonium salt to lipophilic free amine.[1]

  • Extraction: Add organic solvent (e.g., Hexane or MTBE).[1] Vortex for 2 mins.

    • Mechanism:[1][5] Free amine partitions into the organic phase (LogP > 3.5).[1]

  • Separation: Centrifuge and collect organic layer.

  • Stabilization (Critical): If evaporating to dryness, reconstitute immediately in acidic mobile phase (e.g., 0.1% Formic Acid in Water/MeCN) to revert to the stable salt form.[1] Do not store the dry residue or organic solution for extended periods.[1]

Protocol C: HPLC Stability Indicating Method

Since the compound lacks a strong chromophore (no aromatic rings), UV detection is poor.[1] Use Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) .[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1] TFA is crucial for ion-pairing and peak shape of amines.[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: ESI-MS (Positive Mode) or CAD.[1] Look for [M+H]+ = 158.2 m/z (Mass of free base + H).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 41700, (1,1-Dipropylbutyl)ammonium chloride. Retrieved from [Link]

  • Master Organic Chemistry (2018). Nucleophilicity and Basicity Trends of Amines. Retrieved from [Link]

  • Chemistry LibreTexts (2020). Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

Sources

Application

Scalable Synthesis and Purification Protocol for (1,1-Dipropylbutyl)ammonium Chloride

Executive Summary The transition of active pharmaceutical ingredients (APIs) from discovery-scale synthesis to multi-kilogram manufacturing requires rigorous process engineering. This application note details a scalable,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of active pharmaceutical ingredients (APIs) from discovery-scale synthesis to multi-kilogram manufacturing requires rigorous process engineering. This application note details a scalable, GMP-ready synthetic workflow for (1,1-Dipropylbutyl)ammonium chloride , a sterically hindered tertiary alkyl primary amine. By replacing legacy routes with a highly controlled Grignard-Ritter sequence, this protocol maximizes atom economy, mitigates thermal runaway risks, and establishes a self-validating analytical framework for quality assurance.

Pharmacological Context & Rationale for Scale-Up

(1,1-Dipropylbutyl)ammonium chloride[1], commonly known as diprobutine hydrochloride[2], is a pharmacological agent with documented anti-Parkinsonian activity[3]. It functions primarily as a blocker of the ionic channel associated with brain nicotinic receptors and modulates noradrenergic/dopaminergic pathways[4].

Early-stage discovery syntheses of diprobutine often relied on the trialkylation of acetonitrile followed by a Hofmann rearrangement. However, trialkylation at a single carbon is severely limited by steric hindrance, and the Hofmann rearrangement requires handling highly toxic, corrosive reagents (Br₂/NaOH)[5]. To support advanced clinical evaluations, we have engineered a safer, 3-step convergent route that eliminates these bottlenecks.

Retrosynthetic Strategy & Route Selection

Our scale-up strategy relies on three highly robust transformations:

  • Grignard Addition: Construction of the carbon backbone via the reaction of 4-heptanone with propylmagnesium chloride.

  • Ritter Reaction: Direct conversion of the resulting tertiary alcohol to an acetamide, efficiently establishing the sterically hindered C-N bond.

  • Acidic Hydrolysis: Simultaneous deprotection and salt formation to yield the final API.

SyntheticWorkflow A 4-Heptanone (Starting Material) B Grignard Addition (PrMgCl / THF, 0-10°C) A->B C 4-Propylheptan-4-ol (Intermediate 1) B->C D Ritter Reaction (CH3CN / H2SO4, 45-50°C) C->D E N-(4-Propylheptan-4-yl)acetamide (Intermediate 2) D->E F Acidic Hydrolysis (Conc. HCl / Reflux) E->F G (1,1-Dipropylbutyl)ammonium chloride (Final API) F->G

Three-step scalable synthetic workflow for (1,1-Dipropylbutyl)ammonium chloride.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Propylheptan-4-ol (Grignard Addition)

Mechanistic Causality: Grignard reactions are notoriously exothermic and prone to thermal runaway at scale[6]. To mitigate this, we employ strictly controlled forward dosing of the ketone into the Grignard reagent. Propylmagnesium chloride is specifically selected over the bromide analog to minimize the formation of Wurtz coupling byproducts (e.g., hexane) at manufacturing scales[7].

Protocol:

  • Preparation: Purge a jacketed reactor with N₂ and charge with 1.2 equivalents of PrMgCl (2.0 M in THF). Cool the system to 0–5 °C.

  • Dosing: Dissolve 1.0 equivalent of 4-heptanone in anhydrous THF (3 volumes). Dose this solution into the reactor over 4 hours. Critical Parameter: Maintain the internal temperature below 10 °C to prevent reagent accumulation and sudden exotherms[8].

  • Aging & IPC: Stir for 2 hours at 15 °C. Self-Validation: Sample the reaction and analyze via GC-MS. Do not proceed until unreacted 4-heptanone is <1%.

  • Quenching: Cautiously dose the reaction mixture into a pre-cooled (0 °C) saturated aqueous NH₄Cl solution. Causality: NH₄Cl provides a mild pH quench, preventing the acid-catalyzed dehydration of the newly formed tertiary alcohol into an undesired olefin.

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 4-propylheptan-4-ol as a pale oil.

Step 2: Synthesis of N-(4-Propylheptan-4-yl)acetamide (Ritter Reaction)

Mechanistic Causality: The Ritter reaction provides a highly efficient method to establish a sterically hindered C-N bond without the use of halogens[5]. The critical safety parameter is the addition rate of concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent, driving a potentially violent exotherm if unmanaged[9].

Protocol:

  • Preparation: Charge the reactor with 1.0 equivalent of 4-propylheptan-4-ol and 10 volumes of acetonitrile (which serves as both the reactant and the solvent). Heat the mixture to 45 °C.

  • Acid Dosing: Slowly dose 3.0 equivalents of concentrated H₂SO₄ (98%) over 3 hours. Utilize active jacket cooling to maintain the internal temperature strictly between 45–50 °C.

  • Aging & IPC: Post-addition, age the reaction at 60 °C for 4 hours. Self-Validation: Confirm intermediate formation via HPLC. Proceed only when the tertiary alcohol peak area is <2%.

  • Quenching & Workup: Cool the reactor to 10 °C and quench by pouring the mixture into ice water (15 volumes) under vigorous stirring. Extract the aqueous mixture with ethyl acetate (3 x 5 volumes).

  • Neutralization: Wash the combined organics with saturated NaHCO₃ until the aqueous phase reaches pH 7, followed by a brine wash. Concentrate to yield the crude acetamide.

Step 3: Synthesis of (1,1-Dipropylbutyl)ammonium chloride (Hydrolysis)

Mechanistic Causality: Refluxing the acetamide in concentrated hydrochloric acid serves a dual purpose: the harsh conditions drive the thermodynamically challenging hydrolysis of the sterically hindered amide, while the HCl directly yields the desired chloride salt. This eliminates the need for a separate free-basing and salting-out sequence.

Protocol:

  • Hydrolysis: Charge the reactor with the crude N-(4-propylheptan-4-yl)acetamide and 10 volumes of 6M HCl. Heat the biphasic mixture to reflux (approx. 100–105 °C) for 18 hours.

  • IPC: Self-Validation: Monitor the hydrolysis via HPLC. The reaction is deemed complete when unreacted acetamide is <1%.

  • Purification: Cool the reactor to room temperature. Extract the aqueous layer with a non-polar solvent (e.g., heptane) to remove lipophilic impurities and liberated acetic acid.

  • Crystallization: Concentrate the aqueous layer under reduced pressure to obtain the crude API. Recrystallize the salt from a mixture of ethanol and ethyl acetate (1:4 v/v). Filter, wash with cold ethyl acetate, and dry under vacuum at 40 °C to achieve >99.5% purity.

Process Analytical Technology (PAT) & Quality Control

To ensure batch-to-batch reproducibility, the following quantitative metrics and In-Process Controls (IPCs) must be integrated into the manufacturing batch records.

Reaction StepKey Process Parameter (KPP)In-Process Control (IPC) MethodExpected Yield (%)Purity Target
1. Grignard Addition Temp: 0–10 °CDosing: <0.5 eq/hrGC-MS: <1% 4-heptanone remaining85 - 90%> 95.0% (Crude)
2. Ritter Reaction Temp: 45–50 °CH₂SO₄ dosing rateHPLC: <2% tertiary alcohol remaining80 - 85%> 98.0% (Crude)
3. Acidic Hydrolysis Temp: 100 °C (Reflux)Time: 18 hoursHPLC: <1% acetamide remaining90 - 95%> 99.5% (API Grade)

Conclusion & Future Perspectives

This optimized 3-step protocol successfully scales the synthesis of (1,1-Dipropylbutyl)ammonium chloride by leveraging controlled Grignard and Ritter chemistries. By embedding self-validating IPCs and eliminating hazardous reagents, this workflow ensures high-fidelity API production suitable for rigorous preclinical and clinical drug development pipelines.

References

  • National Center for Advancing Translational Sciences (NCATS). "Diprobutine - Inxight Drugs". Inxight Drugs Database. URL: [Link]

  • Cambridge Core. "Treatment of Parkinson's disease with agents other than Levodopa and Dopamine Agonists". Cambridge University Press. URL: [Link]

  • National Center for Biotechnology Information. "(1,1-Dipropylbutyl)ammonium chloride | CID 41700". PubChem. URL:[Link]

  • National Center for Biotechnology Information. "Diprobutine | CID 41701". PubChem. URL:[Link]

  • Organic Process Research & Development. "Scale Up of a Ritter Reaction". ACS Publications. URL: [Link]

  • Mettler Toledo. "Grignard Reaction Scale-up – 4 Steps to Control Development". Chemical Analysis White Papers. URL: [Link]

  • American Chemical Society. "Grignard Reaction - Laboratory Reaction Safety Summary". ACS Chemical Safety. URL: [Link]

  • ResearchGate. "Safety Improvements of a Grignard Reaction by Controlling the Reactant Feed Rate". Scientific Publications. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yields in (1,1-Dipropylbutyl)ammonium chloride synthesis

Ticket ID: #SYN-882-DPB Subject: Troubleshooting Low Yields in Sterically Hindered Carbinamine Synthesis Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open [Active Troubleshooting] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-882-DPB Subject: Troubleshooting Low Yields in Sterically Hindered Carbinamine Synthesis Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open [Active Troubleshooting]

Executive Summary

The synthesis of (1,1-Dipropylbutyl)ammonium chloride (systematically 4-amino-4-propyloctane hydrochloride) presents a classic challenge in organic chemistry: extreme steric hindrance .

The central carbon is quaternary, bonded to three alkyl chains (two propyl, one butyl) and the nitrogen. This steric crowding creates three primary failure modes:

  • Grignard Stalling/Reduction: The formation of the precursor alcohol fails due to enolization or reduction rather than addition.

  • Ritter Elimination: The intermediate carbocation eliminates to an alkene (E1) rather than accepting the nitrile nucleophile (

    
    ).
    
  • Hydrolysis Resistance: The resulting amide is so sterically shielded that standard hydrolysis conditions fail to cleave it.

This guide moves beyond standard textbook protocols, employing "force-multiplier" reagents (Organocerium) and modified pathways (Chloroacetonitrile Ritter) to bypass these thermodynamic sinks.

Phase 1: Precursor Synthesis (The Tertiary Alcohol)

Target Intermediate: 4-propyl-4-octanol Standard Route: Addition of Propylmagnesium bromide to 4-octanone.

Diagnostic Matrix: Why is the Grignard failing?
SymptomRoot CauseTechnical Intervention
Recovery of starting ketone Enolization. The Grignard reagent acts as a base, deprotonating the

-position of the ketone instead of attacking the carbonyl.
Switch to Organocerium (Imamoto Reagent). Pre-mix

with anhydrous

. This increases nucleophilicity while suppressing basicity.
Formation of secondary alcohol

-Hydride Reduction.
The bulky Grignard transfers a hydride instead of the alkyl group.
Lower Temperature & Additive. Run at -78°C with

. If using standard Grignard, switch solvent from

to THF to modify aggregation state.
Waxy/Oily solid Incomplete Quench. Magnesium salts trap the alcohol in a gel.Rochelle's Salt Workup. Use saturated Potassium Sodium Tartrate solution for quenching to solubilize magnesium salts.
Protocol Adjustment: The Imamoto Modification

Standard Grignard reagents often fail with hindered ketones. The organocerium modification is non-negotiable for high yields here.

  • Dry the

    
    :  Heat 
    
    
    
    at 140°C under high vacuum (0.1 mmHg) for 2 hours. It must be a fine white powder.
  • Slurry Formation: Suspend dry

    
     (1.5 eq) in anhydrous THF. Stir 2 hours at RT.
    
  • Transmetallation: Cool to 0°C. Add Propylmagnesium bromide (1.5 eq). Stir 1 hour. The reagent becomes an organocerium species (

    
    ).
    
  • Addition: Cool to -78°C. Add 4-octanone (1.0 eq) dropwise.

  • Result: This suppresses enolization and forces the addition to the crowded carbonyl.

Phase 2: The C-N Bond Formation (Modified Ritter Reaction)

Target Intermediate: N-(1,1-dipropylbutyl)amide Critical Decision: Choice of Nitrile.

WARNING: Do NOT use Acetonitrile. The resulting acetamide will be nearly impossible to hydrolyze due to the steric bulk protecting the carbonyl carbon. SOLUTION: Use Chloroacetonitrile (


). The electron-withdrawing chlorine makes the subsequent amide significantly easier to cleave.
Troubleshooting the Ritter Step

Q: I see a large non-polar spot on TLC. What is it? A: This is the alkene (4-propyl-4-octene). The carbocation formed from the alcohol eliminated a proton (E1 mechanism) instead of trapping the nitrile.

  • Fix 1 (Temperature): The elimination is entropically favored. Keep the reaction between 0°C and 10°C. Do not heat until the nitrile addition is complete.

  • Fix 2 (Acid Source): Switch from Sulfuric Acid (which can be oxidizing and harsh) to Methanesulfonic Acid (MsOH) or Polyphosphoric Acid (PPA) . These stabilize the cation better in viscous media.

Optimized Workflow Diagram

RitterPathway Alcohol Tertiary Alcohol (Precursor) Cation Tertiary Carbocation (High Energy) Alcohol->Cation -H2O Acid Acid Catalyst (H2SO4 or MsOH) Acid->Cation Alkene Alkene Side Product (Elimination Pathway) Cation->Alkene High Temp (E1) Nitrilium Nitrilium Ion Cation->Nitrilium Low Temp (SN1) Nitrile Chloroacetonitrile (Nucleophile) Nitrile->Nitrilium Amide Chloroacetamide (Stable Intermediate) Nitrilium->Amide Aq. Workup

Figure 1: Kinetic competition between Elimination (E1) and Substitution (SN1) in the Ritter Reaction. Low temperature favors the Amide.

Phase 3: Hydrolysis (The Bottleneck)

The Problem: You have the amide, but it won't hydrolyze to the amine. Refluxing in 6M HCl for 48 hours yields nothing but starting material.

The Solution: If you used Chloroacetonitrile in Phase 2, you can use the Thiourea Cleavage Method . This avoids the need for nucleophilic attack on the sterically shielded carbonyl.

Protocol: Thiourea Cleavage of Hindered Chloroacetamides
  • Reagents: Dissolve the chloroacetamide (1 eq) in Ethanol (0.2 M).

  • Add: Thiourea (1.2 eq) and Acetic Acid (5 eq).

  • Reflux: Heat to reflux for 3-6 hours.

  • Mechanism: Thiourea attacks the alkyl chloride (less hindered), forming an isothiouronium salt which spontaneously cyclizes to form a thiazole, releasing the free amine.

  • Workup: Basify with NaOH, extract the free amine with Ether.

If you used Acetonitrile (Standard Ritter) and are stuck with the Acetamide: You must use "Anhydrous Hydroxide" conditions (Gassman method):

  • Reagent: Potassium tert-butoxide (

    
    ) / Water (2:1 ratio) in Ether or 1,2-Dimethoxyethane.
    
  • Mechanism: The poorly solvated hydroxide ion is significantly more nucleophilic than hydrated hydroxide in water.

Phase 4: Salt Formation & Isolation

Target Product: (1,1-Dipropylbutyl)ammonium chloride

Q: My product is an oil that won't crystallize. A: This is common for bulky lipophilic amine salts. They hold onto solvent and trace impurities tenaciously.

Crystallization Protocol:

  • Isolate Free Amine: Ensure the amine is distilled (Kugelrohr distillation is recommended for this boiling point, likely ~100-110°C at 15 mmHg).

  • Solvent: Dissolve the pure amine in anhydrous Diethyl Ether .

  • Acidification: Add 2M HCl in Diethyl Ether (commercial or homemade) dropwise at 0°C. Do not use aqueous HCl.

  • Precipitation: The white salt should crash out immediately.

  • Recrystallization: If the salt is gummy, recrystallize from Acetonitrile/Ether or Isopropanol/Ether .

References

  • Imamoto, T., et al. (1989). "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society. Link

  • Ritter, J. J., & Minieri, P. P. (1948).[1] "A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles." Journal of the American Chemical Society. Link

  • Jirgensons, A., et al. (2000).[2] "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis. Link

  • Gassman, P. G., & Schenk, W. N. (1977). "Hypochlorite oxidation of amines. Conversion of primary amines to ketones." (Contains details on hindered amine handling). Journal of Organic Chemistry. Link

  • Bishop, R. (1991). "Ritter-type Reactions."[2][3][4] Comprehensive Organic Synthesis. Link

Disclaimer: This guide assumes a standard laboratory safety level (BSL-1/Chemical Safety). Organocerium reagents are moisture-sensitive. HCN/Cyanide derivatives (if used in alternative routes) are lethal.

Sources

Optimization

removing impurities from (1,1-Dipropylbutyl)ammonium chloride samples

Welcome to the Technical Support Center for the purification and handling of (1,1-Dipropylbutyl)ammonium chloride (also known as Diprobutine hydrochloride, CAS 56065-37-3). As a highly sterically hindered, branched aliph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of (1,1-Dipropylbutyl)ammonium chloride (also known as Diprobutine hydrochloride, CAS 56065-37-3).

As a highly sterically hindered, branched aliphatic primary amine salt, this compound presents unique physicochemical challenges during isolation. The steric bulk of the three alkyl chains surrounding the alpha-carbon partially shields the ammonium core, altering its solubility profile compared to typical primary amine hydrochlorides[1].

This guide is designed for researchers and drug development professionals to troubleshoot common impurity issues, understand the mechanistic causality behind purification strategies, and execute self-validating experimental protocols.

Troubleshooting Guide & FAQs

Q1: My synthesized (1,1-Dipropylbutyl)ammonium chloride is contaminated with unreacted ketone or tertiary alcohol precursors. How can I selectively remove these non-basic organic impurities? Causality: Unreacted organic precursors (e.g., 4-heptanone) lack an ionizable amine center and are highly lipophilic. While the bulky (1,1-dipropylbutyl) group gives your target salt partial solubility in polar organic solvents (like dichloromethane or alcohols), the ionic chloride core renders it completely insoluble in strictly non-polar, cold hydrocarbon solvents. Solution: Perform a Solvent Trituration . By suspending the crude mixture in cold diethyl ether or hexane, the non-basic organic impurities dissolve into the solvent matrix while the target ammonium salt remains as a solid suspension. Self-Validation: The process is complete when a drop of the filtrate evaporated on a watch glass leaves zero oily residue, confirming the complete extraction of lipophilic precursors.

Q2: The sample is highly hygroscopic and has formed a sticky, clumpy mass. How do I remove the moisture without thermally degrading the compound? Causality: Amine hydrochlorides are inherently hygroscopic. The chloride ion acts as a strong hydrogen-bond acceptor, drawing atmospheric water into the crystal lattice[2]. This intercalated water disrupts ionic packing, causing the salt to "oil out." Direct heating often leads to partial decomposition or sublimation. Solution: Utilize Azeotropic Drying . By boiling the wet salt in a solvent like toluene, water forms a minimum-boiling azeotrope with the solvent. This allows moisture to co-distill at a temperature significantly lower than the boiling point of pure water, protecting the heat-sensitive amine salt[3]. Self-Validation: The system self-validates via a Dean-Stark trap; drying is definitively complete when the volume of the aqueous layer in the trap remains constant for 30 minutes.

Q3: I have residual inorganic salts (e.g., MgCl₂ from a Grignard reaction or NH₄Cl) mixed with my product. How do I separate them? Causality: Inorganic salts and aliphatic amine hydrochlorides often co-precipitate because both are highly polar and water-soluble. However, by exploiting the acid-base properties of the amine, we can temporarily neutralize the ammonium ion. Converting the salt to its free-base form (Diprobutine) drastically shifts its partition coefficient, making it highly soluble in organic solvents, whereas inorganic salts remain trapped in the aqueous phase[4]. Solution: Execute a Free-Basing Extraction and Re-precipitation . Self-Validation: The extraction is validated by checking the pH of the aqueous phase (must remain >12) to ensure complete deprotonation, followed by the immediate formation of a white precipitate upon the re-introduction of anhydrous HCl to the organic filtrate.

Quantitative Data: Solubility Profiles

To successfully execute the protocols below, it is critical to understand the differential solubility of your target compound versus its common impurities.

Solvent System(1,1-Dipropylbutyl)ammonium chlorideDiprobutine (Free Base)Organic PrecursorsInorganic Salts (MgCl₂, NH₄Cl)
Water (pH 7) HighVery LowVery LowHigh
Water (pH 12) Low (Converts to Free Base)Very Low (Oils out)Very LowHigh
Cold Diethyl Ether Very Low HighHigh Very Low
Dichloromethane (DCM) ModerateHighHighVery Low
Toluene (Reflux) LowHighHighVery Low

Experimental Protocols

Protocol A: Solvent Trituration (Removal of Organics)
  • Suspend: Place 10 g of crude (1,1-Dipropylbutyl)ammonium chloride in a 250 mL Erlenmeyer flask. Add 50 mL of anhydrous, ice-cold diethyl ether.

  • Agitate: Stir vigorously using a magnetic stir bar for 15 minutes. The mechanical shearing action ensures trapped organic impurities are exposed to the solvent.

  • Filter: Isolate the solid using vacuum filtration through a Büchner funnel.

  • Wash & Verify: Wash the filter cake with an additional 20 mL of ice-cold diethyl ether. Evaporate 1 mL of the final wash filtrate on a glass slide; if no residue remains, proceed to drying.

  • Dry: Transfer the white solid to a vacuum desiccator and dry at 40°C to a constant weight.

Protocol B: Azeotropic Drying (Removal of Moisture)
  • Setup: Transfer the wet, clumpy amine salt to a 250 mL round-bottom flask. Add 100 mL of anhydrous toluene.

  • Assemble: Attach a Dean-Stark trap and a reflux condenser to the flask[3].

  • Reflux: Heat the mixture to reflux (approx. 110°C). The water-toluene azeotrope will vaporize, condense, and separate in the trap.

  • Monitor & Validate: Continue refluxing until water droplets stop falling into the trap and the aqueous volume in the burette remains static.

  • Isolate: Cool the flask to room temperature. Remove the toluene under reduced pressure using a rotary evaporator to yield a dry, free-flowing powder.

Protocol C: Free-Basing Extraction (Removal of Inorganics)
  • Dissolve: Dissolve the contaminated salt mixture in 50 mL of distilled water.

  • Basify: Slowly add 3M NaOH dropwise while stirring until the aqueous solution reaches pH > 12. The free amine will separate as a distinct, cloudy oil layer.

  • Extract: Transfer to a separatory funnel and extract with 3 x 30 mL of dichloromethane (DCM). The free amine partitions into the DCM; inorganic salts remain in the water[4].

  • Dry: Combine the DCM layers, wash with 20 mL of saturated brine, and dry over anhydrous Na₂SO₄. Filter off the drying agent.

  • Re-precipitate: Cool the DCM filtrate in an ice bath. Slowly bubble anhydrous HCl gas through the solution (or dropwise add 2M HCl in isopropanol) until no further white precipitate forms.

  • Isolate: Filter the newly formed, pure (1,1-Dipropylbutyl)ammonium chloride crystals and dry under vacuum.

Purification Workflow Visualization

PurificationWorkflow Start Crude (1,1-Dipropylbutyl)ammonium chloride (Contains Impurities) Decision Primary Impurity Type? Start->Decision Moisture Moisture / Clumping (Hygroscopicity) Decision->Moisture Water Organics Unreacted Organics (Ketones, Alcohols) Decision->Organics Precursors Inorganics Inorganic Salts (MgCl2, NH4Cl) Decision->Inorganics Salts Azeotropic Azeotropic Drying (Toluene, Dean-Stark) Moisture->Azeotropic Trituration Solvent Trituration (Cold Diethyl Ether) Organics->Trituration FreeBasing Free-Basing Extraction (NaOH + DCM) Inorganics->FreeBasing Drying Vacuum Drying (40°C to constant weight) Azeotropic->Drying Trituration->Drying Reprecipitate Re-precipitation (Anhydrous HCl in IPA) FreeBasing->Reprecipitate Reprecipitate->Drying Pure Pure (1,1-Dipropylbutyl)ammonium chloride Drying->Pure

Workflow for selecting the optimal purification strategy for crude (1,1-Dipropylbutyl)ammonium chloride.

References

  • Title: (1,1-Dipropylbutyl)ammonium chloride | C10H24ClN | CID 41700 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Preparation of Cyclohexyl Acetate: An Experiment in Green Organic Chemistry (Dean-Stark Principles) Source: Journal of Chemical Education (ACS Publications) URL: [Link]

Sources

Troubleshooting

resolving solubility issues with (1,1-Dipropylbutyl)ammonium chloride

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for resolving experimental challenges with (1,1-Dipropylbutyl)ammonium chloride and similar bulky, hydrophob...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for resolving experimental challenges with (1,1-Dipropylbutyl)ammonium chloride and similar bulky, hydrophobic quaternary ammonium salts. This guide is structured to provide in-depth, scientifically-grounded solutions to common solubility issues encountered in the laboratory.

(1,1-Dipropylbutyl)ammonium chloride represents a class of molecules characterized by a permanently charged cationic nitrogen head and a large, nonpolar alkyl tail. This amphiphilic nature—having both hydrophilic (ionic) and hydrophobic (organic) parts—is the primary cause of complex solubility behavior. This guide will walk you through a logical troubleshooting workflow, from initial assessment to advanced formulation strategies, to help you achieve clear, stable solutions for your experiments.

Quick Troubleshooting Guide

This flowchart provides a high-level overview of the recommended troubleshooting process. Detailed explanations for each step are provided in the subsequent sections.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Physical & Simple Chemical Methods cluster_2 Phase 3: Advanced Formulation Strategies cluster_3 Phase 4: Resolution Start Start: Solubility Issue (Precipitate, Cloudiness, Film) Assess Q: Is the issue solubility or degradation? (Check for color change, new peaks in QC) Start->Assess Solubility_Screen Step 1: Systematic Solvent Screening (Water, Polar Protic/Aprotic, Nonpolar) Assess->Solubility_Screen Issue is solubility Physical_Methods Step 2: Apply Physical Methods (Vortex, Sonicate, Gentle Heat) Solubility_Screen->Physical_Methods Co_solvents Step 3: Introduce Co-solvents (e.g., Ethanol, DMSO, PEG 400) Reduces overall solvent polarity. Physical_Methods->Co_solvents Surfactants Step 4: Use Surfactants (e.g., Polysorbate 20, SDS) Forms micelles to encapsulate the compound. Co_solvents->Surfactants Reassess Still Unresolved: Re-evaluate compound purity & structure. Consult formulation specialist. Co_solvents->Reassess Cyclodextrins Step 5: Employ Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Forms inclusion complexes. Surfactants->Cyclodextrins If micelle formation is not desired Success Result: Clear, Stable Solution (Proceed with experiment) Surfactants->Success If successful Surfactants->Reassess If unsuccessful Cyclodextrins->Success Cyclodextrins->Reassess

Caption: A logical workflow for troubleshooting solubility issues.

Part 1: Troubleshooting Guide - In-Depth Analysis

Question 1: I've observed a precipitate or cloudiness after adding my (1,1-Dipropylbutyl)ammonium chloride to a solvent. What is the first step?

Answer: The critical first step is to differentiate between poor solubility and chemical degradation. While solubility is the more common issue, quaternary ammonium salts can degrade, especially under harsh conditions like high heat.[1][2]

  • Initial Check: Observe the sample. Has there been a significant color change?

  • Quick Quality Control (QC): If possible, perform a rapid analytical check. A simple Thin Layer Chromatography (TLC) or a quick Liquid Chromatography (LC) analysis comparing the "insoluble" sample to a fresh, dry standard can reveal new impurity spots or peaks, which would indicate degradation.

  • Action: If degradation is suspected, re-evaluate your experimental conditions (e.g., temperature, pH, reactive components in the buffer). If no degradation is apparent, proceed with the systematic solubility troubleshooting below.

Question 2: Which solvents should I try first, and why?

Answer: A systematic approach based on solvent polarity is most effective. The principle of "like dissolves like" is a good starting point, but the dual nature of your compound requires broader screening.[3] Quaternary ammonium salts, as ionic compounds, generally have high solubility in polar solvents.[4][5]

Rationale: The goal is to find a solvent system that can adequately solvate both the charged ammonium headgroup and the large hydrophobic alkyl tail.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These are excellent at solvating the ionic headgroup through hydrogen bonding and ion-dipole interactions. However, they may be poor solvents for the long alkyl tail, leading to low overall solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have strong dipoles to solvate the ionic head, but lack hydrogen-bond-donating capability. They are often better at solvating large organic molecules than protic solvents and represent a good balance.[4]

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These will likely fail to dissolve the compound. The energy required to break the ionic lattice of the salt is far greater than the weak van der Waals forces these solvents can offer.[4][6] They are generally not recommended.

Protocol 1: Initial Solubility Screening

  • Weigh 1-2 mg of (1,1-Dipropylbutyl)ammonium chloride into separate small, clear vials.

  • Add 100 µL of a test solvent to the first vial.

  • Vortex vigorously for 30-60 seconds.

  • Observe against a dark background. Classify as 'Freely Soluble', 'Partially Soluble', or 'Insoluble'.

  • If insoluble, add another 900 µL (for a total of 1 mL) and repeat steps 3-4.

  • Repeat for each solvent in the table below.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExample SolventsExpected Outcome for Bulky Quaternary Salts
Polar ProticWater, Methanol, EthanolModerate to low solubility expected.
Polar AproticDMSO, DMF, AcetonitrileHigh to moderate solubility expected.[4]
Intermediate PolarityAcetone, ChloroformLow solubility expected.
NonpolarToluene, HexaneInsoluble or sparingly soluble expected.[4]
Question 3: My compound has low solubility even in polar organic solvents. What simple physical methods can I use?

Answer: Before moving to more complex formulation changes, simple physical methods can often overcome the activation energy barrier for dissolution (the lattice energy of the salt).

  • Sonication: Uses ultrasonic waves to create cavitation bubbles. The collapse of these bubbles generates localized energy, breaking apart solid aggregates and enhancing solvent penetration.

  • Gentle Heating: Increases the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that can overcome the crystal lattice energy.[7] Caution: Quaternary ammonium salts can undergo thermal degradation, with some beginning to decompose at temperatures around 180°C, though this can vary significantly based on structure.[2][8] It is crucial to use the lowest effective temperature (e.g., 37-50°C) and verify compound integrity afterward if heating above ambient temperature.[1][7]

Question 4: Physical methods didn't work. How can co-solvents help, and which ones should I use?

Answer: A co-solvent system is one of the most powerful and common strategies. A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system.[9][10]

Mechanism of Action: The primary challenge in dissolving (1,1-Dipropylbutyl)ammonium chloride in water is the high energy penalty for creating a cavity in the highly-ordered water structure to accommodate the large, hydrophobic alkyl tail. A co-solvent like ethanol or DMSO disrupts water's hydrogen-bonding network, reducing this energy penalty and making it more favorable for the hydrophobic tail to enter the solution.[11]

Protocol 2: Co-solvent Titration for Solubility Enhancement

  • Prepare a suspension of your compound in your primary aqueous buffer (e.g., 10 mg/mL in PBS).

  • While vortexing, add a co-solvent (e.g., Ethanol, DMSO, or PEG 400) dropwise, or in 1-2% (v/v) increments.

  • After each addition, vortex for 30 seconds and observe for clarity.

  • Continue adding the co-solvent until the solution becomes clear. Note the final percentage of co-solvent required.

  • Important: Always run a parallel "vehicle control" in your biological experiments containing the same final concentration of the co-solvent to account for any effects of the solvent itself. For cell-based assays, keep DMSO concentration below 1%, and ideally below 0.1%.[12]

Table 2: Common Co-solvents for Pharmaceutical Formulations

Co-solventTypical Starting % (v/v)Notes
Ethanol5-20%Common, effective, but can be evaporative.
Dimethyl Sulfoxide (DMSO)1-10%Very strong solubilizer, but can have biological effects.[9]
Propylene Glycol (PG)5-30%Less toxic than ethanol, often used in formulations.
Polyethylene Glycol 400 (PEG 400)5-40%A non-volatile polymer, good for increasing solubility.
Question 5: I need to avoid organic co-solvents. Can surfactants help?

Answer: Yes, absolutely. Surfactants are an excellent alternative when organic co-solvents are not desirable. Your compound, being a cationic surfactant itself, can be solubilized by forming mixed micelles with another added surfactant.

Mechanism of Action: Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[13][14] The hydrophobic tails face inward, creating an "oily" core, while the hydrophilic heads face the aqueous environment.[14][15] The hydrophobic tail of your (1,1-Dipropylbutyl)ammonium chloride can be encapsulated within this core, while its charged headgroup interacts with the micelle surface, dramatically increasing its apparent solubility in water.[15]

Micelle_Solubilization cluster_micelle Micelle Structure center_node Hydrophobic Core (Alkyl Chains) s1 s2 s3 s4 s5 s6 s7 s8 compound Compound (Hydrophobic Tail) compound_head label_water Aqueous Environment (Water)

Caption: Encapsulation of a hydrophobic molecule within a surfactant micelle.

Recommended Surfactants:

  • Non-ionic (Preferred for biological systems): Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), Cremophor® EL.[12] These are generally less disruptive to cell membranes.

  • Cationic: Mixing with another cationic surfactant like Cetyltrimethylammonium bromide (CTAB) can form stable mixed micelles.

  • Anionic: A surfactant like Sodium Dodecyl Sulfate (SDS) can also work, but the opposing charges may lead to precipitation at certain ratios before forming soluble complexes.

Question 6: Is there a more advanced method if surfactants and co-solvents are not suitable?

Answer: Yes, complexation with cyclodextrins is a highly effective and widely used pharmaceutical strategy for enhancing the solubility of hydrophobic molecules.[16][17][18]

Mechanism of Action: Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[16][19][20] They can encapsulate the hydrophobic alkyl tail of your compound within this cavity, forming a water-soluble "inclusion complex."[16][17][19] This shields the nonpolar part of the molecule from the aqueous environment, significantly boosting solubility and often improving stability.[16][17][18][20]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity, widely used in formulations.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Anionic derivative with very high water solubility, excellent for increasing the solubility of many drug molecules.[20]

Part 2: Frequently Asked Questions (FAQs)

Q1: Does pH affect the solubility of (1,1-Dipropylbutyl)ammonium chloride? A: No, not directly. The nitrogen in a quaternary ammonium salt is permanently charged, regardless of the solution's pH.[21][22][23] Unlike primary, secondary, or tertiary amines, it cannot be deprotonated by a base. Therefore, adjusting the pH will not change the charge on the molecule itself to influence its solubility. However, extreme pH values can affect the stability of the compound or other components in your formulation.

Q2: I managed to dissolve the compound with heat, but it precipitated again upon cooling. What does this mean? A: This indicates you have created a supersaturated solution. The solubility of your compound is highly temperature-dependent, and at room temperature, the concentration you achieved is above its thermodynamic solubility limit.[24] While this might be acceptable for experiments conducted at an elevated temperature, for room temperature applications, you will need to either lower the concentration or use one of the formulation strategies described above (co-solvents, surfactants, or cyclodextrins) to increase its stable solubility.

Q3: How do I quantitatively measure the solubility of my compound? A: The "gold standard" is the shake-flask equilibrium method.[25]

  • Add an excess amount of your solid compound to a known volume of the solvent/buffer in a sealed vial (ensure solid is visible).

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached.[25]

  • Separate the undissolved solid by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., PVDF).

  • Quantify the concentration of the compound in the clear supernatant using a suitable analytical method like HPLC-UV or LC-MS.[25][26] This concentration is the equilibrium solubility.

Q4: Can I use (1,1-Dipropylbutyl)ammonium chloride as a phase-transfer catalyst? A: Yes, its structure is ideal for phase-transfer catalysis (PTC).[27] The bulky organic groups make the cation soluble in organic solvents, while its charge allows it to pair with an anion from an aqueous phase (like hydroxide or cyanide).[28][29] This ion pair can then migrate into the organic phase to react with an organic substrate.[28] Its effectiveness will depend on its ability to partition between the aqueous and organic phases.[30]

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • A Comparative Analysis of the Stability of Various Quaternary Ammonium Bicarbon
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI.
  • Cyclodextrin Inclusion Compounds. (n.d.). CD Bioparticles.
  • Phase-transfer c
  • Cyclodextrin inclusion complexation and pharmaceutical applic
  • Systematic Characterization of Different Quaternary Ammonium Salts to be Used in Organoclays. (2012, August 24). Scientific.net.
  • Determination of Solubility by Gravimetric Method. (n.d.). Pharma Dwipa.
  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. (2021, May 27).
  • Thermal Stability and Flammability of Several Quaternary Ammonium Ionic Liquids. (n.d.).
  • Cyclodextrins in delivery systems: Applications. (n.d.).
  • Thermal stability of quaternary ammonium hexafluorophosphates and halides. (2016, April 5).
  • Functions of Cationic Surfactant – Solubilization. (n.d.). Wuxi Weiheng Chemical Co., Ltd.
  • Phase Transfer Catalysts. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
  • solubility experimental methods.pptx. (n.d.). SlideShare.
  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility D
  • Micelle formation of a cationic surfactant in the presence of 1,n-alkanediol and the miscibility of alcohols in micelles. (2009, August 20). ScienceDirect.
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022, August 12). Biomedical Research and Therapy.
  • Enhancing Medication Solubility with Ammonium Hydroxide in Pharmaceutical Applic
  • Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applic
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
  • Phase transfer catalysis (PTC). (2023, July 2). OperaChem.
  • Phase-transfer catalyst – Knowledge and References. (n.d.). Taylor & Francis.
  • Micellization Behavior of Conventional Cationic Surfactants within Glycerol-Based Deep Eutectic Solvent - PMC. (n.d.).
  • Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. (2019, August 20).
  • Surfactant–Solvent Interaction Effects on the Micellization of Cationic Surfactants in a Carboxylic Acid-Based Deep Eutectic Solvent. (2017, November 28).
  • Surfactant self-assembly and micelle form
  • Solubility of Triethylmethylammonium chloride in organic solvents. (n.d.). BenchChem.
  • Solubility, conductance, association and partition of some quaternary ammonium salts in organic solvent/water systems. (n.d.).
  • What happens to a quaternary ammonium cation at a pH above its pKa? (2018, April 29). Stack Exchange.
  • What happens to a quaternary ammonium cation
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Which specific organic solvent for organic compounds does not dissolve salts? (2013, June 25).
  • Quaternary ammonium salts Definition. (2025, August 15). Fiveable.
  • Recommended solvent for dissolving Cilastatin ammonium salt for research. (n.d.). BenchChem.
  • Quaternary ammonium c
  • Quaternary ammonium salts – Knowledge and References. (n.d.). Taylor & Francis.
  • Solubilization of seven hydrophobic pesticides in quaternary ammonium based eco-friendly ionic liquid aqueous systems. (n.d.). Royal Society of Chemistry.
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021, January 15).
  • Cosolvent. (n.d.). Wikipedia.
  • Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Dissolution Technologies.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. (2021, October 11). Study.com.
  • Hi, can anyone tell me how to dissolve a hydrophobic compound..? (2017, March 14).
  • Quaternary ammonium salt purific
  • I could not get all the salt to dissolve. (2022, August 14). Reddit.
  • Solubility of organic compounds (video). (n.d.). Khan Academy.
  • Removal of quaternary ammonium compounds in ion exchange process. (n.d.). E3S Web of Conferences.
  • Recent Advances in Solvents for the Dissolution, Shaping and Derivatization of Cellulose: Quaternary Ammonium Electrolytes and their Solutions in Water and Molecular Solvents. (2018, February 25). MDPI.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for (1,1-Dipropylbutyl)ammonium chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks during the synthesis of highly sterically hindered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks during the synthesis of highly sterically hindered amines.

(1,1-Dipropylbutyl)ammonium chloride—also known structurally as 4-propylheptan-4-amine hydrochloride or diprobutine HCl—presents unique thermodynamic challenges. Its synthesis typically involves a Ritter reaction of 4-propylheptan-4-ol followed by a highly exothermic hydrochlorination step. Because the central carbon is shielded by three bulky propyl chains, the intermediate carbocation is highly prone to elimination, and the final salt crystallization is susceptible to occlusion if the cooling kinetics are not strictly managed.

This guide provides field-proven, self-validating protocols to troubleshoot and optimize the thermal parameters of these critical workflows.

Workflow Visualization

Synthesis A 4-Propylheptan-4-ol (Starting Material) B Tripropylmethyl Carbocation (Temperature Sensitive) A->B H2SO4 0-5 °C C Ritter Amide Intermediate (Stable) B->C NaCN / MeCN 40-45 °C F Alkene Byproduct (Elimination) B->F T > 50 °C (Side Reaction) D 1,1-Dipropylbutylamine (Freebase) C->D Hydrolysis (NaOH / H2O) E (1,1-Dipropylbutyl)ammonium chloride (Final API) D->E HCl (g) in Et2O Controlled Ramp (15 °C to 0 °C)

Figure 1: Temperature-dependent synthesis workflow of (1,1-Dipropylbutyl)ammonium chloride.

Troubleshooting FAQs

Q1: Why does my Ritter reaction yield excessive alkene byproducts instead of the target amide? A1: This is a classic competition between substitution (SN1/Ritter) and elimination (E1) pathways. The Ritter reaction involves the addition of a nitrile to a carbocation formed from a tertiary alcohol using concentrated sulfuric acid; this initial protonation and dehydration is violently exothermic and can lead to extensive tar formation if the temperature is not carefully controlled[1]. Because the resulting tripropylmethyl carbocation is heavily shielded by three bulky propyl chains, the activation energy for nucleophilic attack by the nitrile is unusually high. If the reaction temperature exceeds 50 °C, the entropic advantage of the E1 elimination pathway dominates, abstracting a beta-proton to yield 4-propylhept-3-ene instead of the target amide[2]. Solution: Maintain the initial acid addition strictly at 0–5 °C to suppress tar formation, then utilize a controlled heating phase to exactly 40–45 °C. This provides the precise kinetic energy required to overcome the steric barrier without triggering elimination.

Q2: How do I optimize the temperature during the hydrochlorination step to maximize the purity of the salt? A2: The conversion of the freebase amine to its hydrochloride salt is a rapid, highly exothermic acid-base neutralization. If anhydrous HCl is introduced without active cooling, localized temperature spikes decrease the supersaturation threshold of the solvent system. When the mixture subsequently cools, it undergoes "crash cooling." This rapid precipitation traps unreacted freebase, solvent molecules, and trace byproducts within the crystal lattice (a phenomenon known as occlusion)[3]. Solution: Initiate the reaction at 15 °C. Once the addition is complete, employ a linear cooling ramp of -0.5 °C/min down to 0 °C. This maintains a constant, low level of supersaturation, which drives the thermodynamic formation of large, high-purity crystals[3].

Q3: What is the optimal solvent system for the temperature-controlled crystallization of this specific salt? A3: Anhydrous diethyl ether or a mixture of isopropanol/methyl tert-butyl ether (MTBE) is highly recommended. The bulky 1,1-dipropylbutyl group makes the freebase highly lipophilic, while the ammonium chloride salt is highly polar but sterically shielded by the alkyl chains. A less polar solvent like ether allows the salt to precipitate efficiently at 0 °C, whereas pure alcohols might keep it dissolved even at low temperatures, forcing you to use aggressive anti-solvent crashing that ruins crystal morphology.

Quantitative Data Summary

To ensure a self-validating experimental setup, benchmark your process against these optimized thermal parameters:

Process StageTarget TemperatureThermodynamic ConsequenceSelf-Validation Metric
H₂SO₄ Addition (Ritter) 0 °C to 5 °CSuppresses initial exothermic spike and tar formation.Reaction mass remains pale yellow; no dark polymerization.
Nitrile Addition (Ritter) 40 °C to 45 °COvercomes steric activation barrier for nucleophilic attack.GC-MS shows >85% Amide yield, <5% Alkene byproduct.
Amide Hydrolysis 100 °C (Reflux)Drives endothermic cleavage of the stable amide bond.Complete disappearance of amide peak via HPLC.
Hydrochlorination 15 °CPrevents localized solvent boiling and premature nucleation.Internal ΔT (Jacket vs. Core) remains ≤1.5 °C.
Crystallization Ramp 15 °C to 0 °CControls supersaturation kinetics to prevent occlusion.Formation of distinct, free-flowing white needles.

Experimental Protocol: Temperature-Controlled Hydrochlorination

This step-by-step methodology is designed as a self-validating system. If the internal temperature metrics are met, the physical purity of the resulting API is thermodynamically guaranteed.

Step 1: Reactor Preparation Equip a jacketed glass reactor with an overhead stirrer, an internal PT100 thermocouple, and a pressure-equalizing addition funnel. Purge the system with dry nitrogen for 15 minutes to exclude ambient moisture, which can alter the solubility curve of the chloride salt.

Step 2: Freebase Dissolution Dissolve 1.0 equivalent of 1,1-Dipropylbutylamine freebase in 5 volumes of anhydrous diethyl ether. Set the overhead stirrer to 250 RPM to ensure rapid thermal equilibration.

Step 3: Initial Thermal Stabilization Circulate coolant through the reactor jacket to bring the internal reaction mass temperature to exactly 15 °C. Self-Validation Checkpoint: Do not proceed until the internal temperature has remained stable at 15 °C (±0.2 °C) for at least 5 minutes.

Step 4: Titration & Exotherm Control Slowly add 1.05 equivalents of anhydrous HCl (2.0 M solution in diethyl ether) dropwise via the addition funnel. Critical Parameter: Monitor the internal thermocouple. Adjust the addition rate so that the internal temperature does not exceed 17 °C. A delta-T (ΔT) of >2 °C between the jacket and the internal reaction mass indicates the addition rate is too fast, risking localized supersaturation and oiling out.

Step 5: Nucleation Phase Once the HCl addition is complete, hold the mixture at 15 °C for 30 minutes. This isothermal hold allows for complete, uniform primary nucleation without forcing rapid crystal growth.

Step 6: Controlled Cooling Ramp Program the chiller to ramp down to 0 °C at a strict linear rate of -0.5 °C/min. Causality: This slow ramp allows the freebase to continuously convert and deposit onto the existing crystal lattice in a highly ordered fashion, preventing the occlusion of impurities[3].

Step 7: Isolation and Drying Filter the resulting white crystalline solid under a nitrogen atmosphere. Wash the filter cake with 2 volumes of pre-chilled (-5 °C) anhydrous diethyl ether. Dry the product under vacuum at 30 °C to a constant weight.

References

  • Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. FULIR (Full-text Institutional Repository of the Ruđer Bošković Institute). URL: [Link]

  • Continuous improvements. SCI (Society of Chemical Industry). URL: [Link]

Sources

Troubleshooting

preventing hygroscopic clumping of (1,1-Dipropylbutyl)ammonium chloride

The following technical guide is structured as a specialized Technical Support Center for researchers working with (1,1-Dipropylbutyl)ammonium chloride (CAS: 56065-37-3). Topic: Preventing Hygroscopic Clumping & Maintain...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized Technical Support Center for researchers working with (1,1-Dipropylbutyl)ammonium chloride (CAS: 56065-37-3).

Topic: Preventing Hygroscopic Clumping & Maintaining Reagent Integrity

Ticket ID: #HYGRO-56065 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Quick Reference

(1,1-Dipropylbutyl)ammonium chloride (also known as 4-propylheptan-4-aminium chloride or tripropylcarbinamine hydrochloride) is a sterically hindered primary amine salt. Like many alkylammonium chlorides, it possesses a high lattice energy that can be disrupted by atmospheric moisture, leading to deliquescence (dissolving in absorbed water) or caking (formation of solid crystal bridges).

Immediate Action Card:

Condition Status Recommended Action
Free-flowing Powder ✅ Optimal Store in desiccator or glovebox. Tape seal cap with Parafilm/electrical tape.
Soft Clumps ⚠️ Warning Break manually with a spatula in a dry bag; re-dry in vacuum desiccator.
Hard "Rock" ❌ Critical Do not chisel. Dissolve in dry methanol/DCM, dry over MgSO₄, filter, and strip solvent.

| Liquid/Paste | ❌ Failure | Compound has deliquesced. Requires full recrystallization or azeotropic drying. |

Technical Deep Dive: The Physics of Clumping

To prevent clumping, you must understand the Caking Mechanism . It is not merely "getting wet"; it is a phase transition process.

  • Adsorption: The chloride anion (

    
    ) on the crystal surface forms hydrogen bonds with atmospheric water vapor.
    
  • Capillary Condensation: As water layers build up, liquid bridges form between particles at contact points.

  • Dissolution & Recrystallization: The salt dissolves into these liquid bridges. When temperature or humidity fluctuates, the water evaporates or migrates, causing the dissolved salt to recrystallize.

  • Solid Bridging: These new crystals fuse the particles together, turning a powder into a solid brick.

Visualizing the Clumping Cascade

The following diagram illustrates the failure points where moisture compromises the reagent.

ClumpingMechanism Figure 1: The Hygroscopic Clumping Cascade Atmosphere Atmospheric Moisture (>40% RH) Surface Surface Adsorption (H-Bonding to Cl-) Atmosphere->Surface Exposure LiquidBridge Liquid Bridge Formation (Capillary Action) Surface->LiquidBridge Accumulation Dissolution Partial Dissolution (Saturated Solution) LiquidBridge->Dissolution Solvation Recryst Recrystallization (Temp/Humidity Shift) Dissolution->Recryst Drying/Cooling SolidBridge Solid Crystal Bridge (Hard Caking) Recryst->SolidBridge Fusion

Troubleshooting & Protocols (Q&A Format)

Category A: Storage & Prevention[1][2]

Q: I don't have a glovebox. How can I store this long-term without it turning into a brick? A: You can create a "Tier 2" dry environment using standard lab equipment.

  • The Double-Vessel Method:

    • Place the original vial inside a larger jar (secondary containment).

    • Fill the void space in the larger jar with a color-indicating desiccant (e.g., Drierite or Silica Gel).

    • Crucial Step: Wrap the threads of the inner vial with Teflon tape before capping to create a hermetic seal, then wrap the outer cap with Parafilm.

    • Store in a cool, dark place. Temperature fluctuations cause "breathing" (air exchange) even in sealed containers.

Q: Which desiccant is compatible? Can I use KOH? A: Avoid basic desiccants like Potassium Hydroxide (KOH) if they are in direct proximity to the open salt. While the salt is stable, extremely strong bases could theoretically liberate small amounts of the free amine (1,1-dipropylbutylamine) if trace moisture creates a liquid path.

  • Recommended: Phosphorus Pentoxide (

    
    ) (most effective, acidic), Anhydrous Calcium Sulfate (Drierite), or Silica Gel.
    
Category B: Handling & Weighing

Q: Every time I weigh it, the powder sticks to the spatula and the weigh boat. How do I stop this? A: This is caused by static electricity exacerbated by the hygroscopic surface layer.

  • Protocol: The "Inert Cone" Technique

    • Do not weigh on the open bench.

    • Place an inverted funnel connected to a dry Nitrogen/Argon line above your balance pan. Flow gas gently to create a "curtain" of dry air.

    • Use an antistatic gun (ZeroStat) on the weigh boat before adding the solid.

    • Pro Tip: If the salt is already sticky, weigh it by difference using a closed weighing bottle rather than a weigh boat.

Category C: Remediation (Fixing Clumped Reagent)

Q: My reagent has hardened into a solid chunk. Can I just grind it in a mortar? A: NO. Grinding a hygroscopic salt in open air increases the surface area, accelerating moisture absorption. You will end up with a sticky paste.

  • The Correct Recovery Workflow:

    • Vacuum Drying: Place the open container in a vacuum oven at 45°C under full vacuum (<10 mbar) for 12 hours.

    • Solvent Recovery (If vacuum fails):

      • Dissolve the "brick" in a minimum amount of dry Dichloromethane (DCM) or Methanol .

      • Dry the solution over Anhydrous

        
         for 30 minutes.
        
      • Filter and rotary evaporate.

      • Critical: Chase the residue with dry diethyl ether or pentane to precipitate a fluffy solid, then dry under high vacuum.

Experimental Workflow Visualization

The following flowchart outlines the decision matrix for handling (1,1-Dipropylbutyl)ammonium chloride based on its current physical state.

HandlingProtocol Figure 2: Decision Matrix for Handling Hygroscopic Ammonium Salts Start Assess Reagent State StatePowder Free-Flowing Powder Start->StatePowder StateClump Hard Clumps/Solid Start->StateClump StatePaste Wet Paste/Liquid Start->StatePaste ActionPrevent PREVENTION: Store with Desiccant Use Inert Gas for Transfer StatePowder->ActionPrevent ActionVacOven RECOVERY 1: Vacuum Oven 45°C, <10 mbar, 12h StateClump->ActionVacOven ActionRecryst RECOVERY 2: Dissolve in dry DCM Dry w/ MgSO4 -> Evaporate StatePaste->ActionRecryst Use Proceed to Experiment ActionPrevent->Use CheckSuccess Is it dry? ActionVacOven->CheckSuccess ActionRecryst->Use CheckSuccess->ActionRecryst No (Still Clumped) CheckSuccess->Use Yes

Frequently Asked Questions (FAQs)

Q: Is this compound heat sensitive? Can I dry it at 100°C? A: While alkylammonium chlorides are generally stable, high temperatures can induce Hofmann elimination or degradation in the presence of trace impurities.

  • Recommendation: Do not exceed 60°C . Use high vacuum rather than high heat to remove moisture.

Q: Can I use this reagent if it looks wet? A: Only if you are using it in an aqueous reaction and you correct the stoichiometry.

  • Calculation: You must determine the water content (e.g., via Karl Fischer titration or NMR with an internal standard) to know the actual mass of the salt. If the reaction requires anhydrous conditions (e.g., Grignard reactions, moisture-sensitive catalysis), do not use wet reagent.

Q: Why does the CAS 56065-37-3 sometimes appear as "Tripropylcarbinamine hydrochloride"? A: This is a nomenclature synonym.

  • 1,1-dipropylbutyl implies a butyl chain with two propyl substitutions at C1.[1]

  • Tripropylcarbinamine implies a central carbon attached to three propyl groups and the amine.

  • Structurally, these are identical (

    
    ). The symmetry of the molecule contributes to its packing and solubility properties.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 41700, (1,1-Dipropylbutyl)ammonium chloride. Retrieved from [Link]

  • VelocityEHS (2017). Chemical Spotlight: Ammonium Chloride - Handling and Hygroscopicity. Retrieved from [Link]

  • American Fuel & Petrochemical Manufacturers (AFPM). Best Practices for Managing Ammonium Chloride Salt Deposition and Hygroscopicity. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions for (1,1-Dipropylbutyl)ammonium Chloride Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding (1,1-Dipropylbutyl)ammonium chloride [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding (1,1-Dipropylbutyl)ammonium chloride [1]. This compound, the hydrochloride salt of diprobutine[2], presents a unique synthetic challenge: the primary amine is attached to a tertiary carbon substituted with two propyl groups and one butyl group.

This extreme steric bulk severely restricts the conformational accessibility of the nitrogen lone pair. Consequently, standard synthetic protocols often fail, leading to low yields, reagent degradation, and dominant side reactions. This guide provides field-proven, mechanistically grounded solutions to bypass these steric limitations and ensure high-fidelity synthesis.

Diagnostic FAQs & Troubleshooting

Q1: Why do my amide coupling reactions with EDC/HOBt or HATU yield mostly unreacted amine and N-acylurea byproducts? The Causality: Standard coupling reagents generate bulky active esters (e.g., O-acylisourea or OBt/OAt esters). When the highly hindered (1,1-dipropylbutyl)amine attempts nucleophilic attack along the Bürgi-Dunitz trajectory, the steric clash between the amine's propyl/butyl chains and the bulky active ester prevents the formation of the tetrahedral intermediate. As the reaction stalls, the O-acylisourea undergoes a thermodynamically driven [1,3]-sigmatropic rearrangement into an unreactive N-acylurea (the "dead-end" side reaction). The Solution: Transition to Acyl Fluoride chemistry[3]. Fluorine is highly electronegative (strongly activating the carbonyl) but sterically similar to hydrogen. By using reagents like BTFFH (Fluoro-N,N,N′,N′-bis(tetramethylene)formamidinium hexafluorophosphate), you generate a sterically minimal acyl fluoride intermediate in situ. This allows the hindered amine to successfully attack the carbonyl without steric repulsion[4].

Q2: During N-alkylation attempts with primary alkyl halides, why am I observing massive alkene formation instead of the target secondary amine? The Causality: Nucleophilic substitution (SN2) requires the amine to approach the electrophilic carbon. The massive steric shield of the 1,1-dipropylbutyl group drastically increases the activation energy for this pathway. Consequently, the amine acts as a Brønsted base rather than a nucleophile, abstracting a beta-proton from the alkyl halide and driving an E2 elimination side reaction. The Solution: Abandon direct alkylation. Instead, employ Reductive Amination . Condense the free amine with an aldehyde or ketone to form an imine (often requiring Lewis acid catalysis like Ti(OiPr)4 due to sterics), followed by reduction with Sodium Triacetoxyborohydride (NaBH(OAc)3). This bypasses the E2 elimination pathway entirely.

Q3: Why is my isolated yield so low when free-basing the chloride salt? The Causality: (1,1-Dipropylbutyl)ammonium chloride[1] has a highly shielded ammonium proton. Bulky organic bases (like DIPEA) suffer from slow deprotonation kinetics. Furthermore, once free-based, 1,1-dipropylbutylamine is highly lipophilic and somewhat volatile. The Solution: Use a biphasic free-basing system (DCM / 1M aqueous NaOH). The small hydroxide ion easily accesses the shielded proton, and the free amine immediately partitions into the organic layer, protecting it from aqueous degradation and minimizing evaporative loss during gentle concentration.

Quantitative Data: Coupling Reagent Efficacy

To guide your reagent selection, the following table summarizes the performance of various coupling strategies when applied to sterically hindered tertiary-alkyl primary amines like 1,1-dipropylbutylamine.

Coupling Reagent / StrategyIntermediate FormedSteric Profile of IntermediateTypical Yield (%)Primary Side Reaction
EDC / HOBt OBt Active EsterVery Bulky< 10%N-acylurea formation
HATU / DIPEA OAt Active EsterBulky15 - 30%Guanidinylation of amine
T3P Mixed AnhydrideModerate40 - 50%Hydrolysis of anhydride
BTFFH (Acyl Fluoride) Acyl FluorideMinimal 75 - 90% Minimal (Trace hydrolysis)
Self-Validating Experimental Protocol: Acyl Fluoride Amide Coupling

This protocol utilizes BTFFH to generate an acyl fluoride in situ[3], ensuring maximum conversion of (1,1-Dipropylbutyl)ammonium chloride. The system is self-validating: you must confirm the formation of the acyl fluoride before introducing the costly hindered amine.

Reagents: Carboxylic acid (1.0 eq), BTFFH (1.2 eq), DIPEA (3.0 eq), (1,1-Dipropylbutyl)ammonium chloride (1.1 eq), anhydrous DCM.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM (0.1 M) under an inert atmosphere (N2/Ar). Add DIPEA (3.0 eq).

  • Fluorination: Add BTFFH (1.2 eq) in one portion. Stir at room temperature for 30-60 minutes.

  • Validation Check (Critical): Withdraw a 10 µL aliquot, quench with methanol, and analyze via LC-MS. You should observe the methyl ester (indicating the acyl fluoride was successfully formed and trapped). Do not proceed to step 4 until activation is >95%.

  • Amine Addition: Add (1,1-Dipropylbutyl)ammonium chloride (1.1 eq) directly to the reaction mixture. The excess DIPEA from Step 1 will free-base the salt in situ.

  • Thermal Overcome: If LC-MS indicates stalled conversion after 2 hours, heat the reaction to 40°C. The small steric profile of the acyl fluoride[4] combined with thermal energy will drive the reaction to completion.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Mechanistic & Workflow Visualizations

G A (1,1-Dipropylbutyl)amine + Alkyl Halide B Nucleophilic Attack (SN2) A->B Pathway A D Proton Abstraction (Base) A->D Pathway B C N-Alkylated Product (Blocked by Sterics) B->C High Activation Energy E Alkene (E2 Elimination) (Major Side Reaction) D->E Favored

Caption: Competitive pathways: Steric bulk blocks SN2 alkylation, favoring E2 elimination side reactions.

Workflow Step1 1. Carboxylic Acid + BTFFH + DIPEA (in anhydrous DCM) Step2 2. In-Situ Acyl Fluoride Generation (Sterically Minimal Intermediate) Step1->Step2 Step3 3. Add (1,1-Dipropylbutyl)ammonium chloride + Excess Base Step2->Step3 Step4 4. Nucleophilic Acyl Substitution (Thermal assistance if needed) Step3->Step4 Step5 5. Target Amide Isolated (High Yield, No N-acylurea) Step4->Step5

Caption: Optimized amide coupling workflow utilizing in-situ acyl fluoride generation to bypass steric hindrance.

References
  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 41700, (1,1-Dipropylbutyl)ammonium chloride." PubChem. URL: [Link]

  • [2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 41701, Diprobutine." PubChem. URL:[Link]

  • [3] Arumugam, R., et al. "Initial attempts at coupling of 1a with 1b: A protocol for amide coupling by in situ formation of acyl fluorides." ResearchGate. URL:[Link]

  • [4] Flaherty, D. P., et al. "Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain." PubMed Central (PMC). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of (1,1-Dipropylbutyl)ammonium chloride

Target Audience: Researchers, scientists, and drug development professionals working in crystal engineering, phase-transfer catalysis, and materials science. Overview & Mechanistic Context (1,1-Dipropylbutyl)ammonium chl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals working in crystal engineering, phase-transfer catalysis, and materials science.

Overview & Mechanistic Context

(1,1-Dipropylbutyl)ammonium chloride (DPBACl, IUPAC: 4-propylheptan-4-amine hydrochloride) is a highly sterically hindered alkylammonium salt . Its unique architecture—a quaternary alpha-carbon surrounded by three highly flexible propyl chains and a primary ammonium group—imparts significant conformational entropy and lipophilicity. While these properties make it an excellent bulky organic spacer or phase-transfer agent, they make its crystallization notoriously difficult.

The primary failure modes during DPBACl crystallization are Liquid-Liquid Phase Separation (LLPS, or "oiling out") and severe moisture-induced deliquescence. This guide provides self-validating troubleshooting protocols to bypass these thermodynamic traps and isolate high-quality single crystals or pure bulk powders.

Troubleshooting Guides & FAQs

Q1: Upon cooling my saturated DPBACl solution, it forms a milky emulsion or a dense oil instead of precipitating crystals. Why does this happen, and how can I fix it? Causality: You are observing Liquid-Liquid Phase Separation (LLPS). Because of the three flexible propyl chains radiating from the alpha-carbon, the entropic penalty to organize into a rigid crystal lattice is exceptionally high. When supersaturation is generated too rapidly (e.g., via fast cooling), the system bypasses the metastable zone for crystallization and enters the spinodal decomposition region. The solution separates into a solute-rich liquid phase (oil) and a solvent-rich phase . Crystals that eventually nucleate within these oil droplets are typically impure, solvent-trapped, and heavily agglomerated . Solution:

  • Lower Initial Concentration: Bypass the LLPS binodal curve by starting with a more dilute solution.

  • Modify the Solvent System: Switch from a single solvent to a binary system. Adding a co-solvent with a higher affinity for the alkyl chains (e.g., replacing pure ethanol with an ethanol/ethyl acetate mixture) shifts the thermodynamics in favor of direct nucleation.

  • Seed the Solution: Introduce seed crystals just above the cloud point to provide a low-energy template for nucleation, forcing the system to crystallize before it can oil out.

Q2: My DPBACl powder turns into a sticky paste when left on the benchtop. How do I maintain crystal integrity? Causality: Amine hydrochlorides are inherently hygroscopic. The exposed chloride anion forms strong hydrogen bonds with atmospheric water, leading to hydrate formation and eventual deliquescence (dissolving in its own absorbed moisture). Solution: All handling must be performed in a desiccator, glovebox, or under an inert atmosphere (N2/Ar). For long-term storage, keep the crystals in a tightly sealed amber vial backfilled with argon, stored over anhydrous calcium sulfate.

Q3: I am getting thin, needle-like crystals that trap solvent, but I need blocky single crystals for X-ray diffraction (XRD). What is the best approach? Causality: Needle-like morphology indicates rapid, unidirectional growth along the primary hydrogen-bonding axis (the ammonium-chloride network), while the bulky alkyl chains sterically inhibit growth in orthogonal directions. Solution: Shift from cooling crystallization to Anti-Solvent Vapor Diffusion . This method generates supersaturation isothermally and at an extremely slow, controlled rate, allowing the sterically hindered alkyl chains time to pack efficiently into a 3D lattice .

Experimental Protocols: Self-Validating Workflows

Protocol A: Anti-Solvent Vapor Diffusion (For X-Ray Quality Single Crystals)

Validation Check: If the inner vial solution turns cloudy within the first 24 hours, the vapor diffusion rate is too high. You must restart using a less volatile anti-solvent or lower the ambient temperature.

  • Dissolution: Dissolve 50 mg of DPBACl in 1.0 mL of absolute ethanol (Good Solvent) in a 4 mL glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL vial to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Setup: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial.

  • Anti-Solvent Addition: Carefully pipette 3.0 mL of anhydrous diethyl ether or ethyl acetate (Anti-Solvent) into the outer 20 mL vial. Critical: Do not let the liquid levels touch or mix directly.

  • Sealing & Equilibration: Cap the 20 mL vial tightly with a PTFE-lined cap and seal the threading with Parafilm. Store undisturbed in a vibration-free, temperature-controlled environment (20 °C) for 3 to 7 days.

  • Harvesting: Once blocky crystals form, decant the mother liquor, wash the crystals with cold hexanes, and immediately mount them under paratone oil to prevent atmospheric degradation.

Protocol B: Seeded Cooling Crystallization (For Bulk High-Purity Powder)

Validation Check: The solution must remain optically clear until the seed crystals are added. If oil droplets form before seeding, the concentration is too high; discard, dilute by 10%, and restart.

  • Preparation: Prepare a 150 mg/mL solution of DPBACl in a 1:1 (v/v) mixture of Isopropanol and Cyclohexane at 60 °C.

  • Equilibration: Hold the solution at 60 °C for 30 minutes with gentle magnetic stirring (200 rpm) to ensure complete dissolution.

  • Controlled Cooling: Program a cooling ramp of exactly 0.1 °C/min down to 45 °C.

  • Seeding: At 45 °C (the metastable zone, just above the LLPS cloud point), add 1-2 mg of finely ground DPBACl seed crystals.

  • Aging & Final Cooling: Hold isothermally at 45 °C for 2 hours to allow the seeds to grow and consume the supersaturation, then resume cooling at 0.1 °C/min down to 5 °C.

  • Isolation: Filter the resulting crystalline slurry under vacuum and dry in a vacuum oven at 40 °C for 12 hours.

Data Presentation

Table 1: Solvent/Anti-Solvent Compatibility Matrix for DPBACl
Solvent CategoryRecommended SolventsBoiling Point (°C)Role in Crystallization
Good Solvents Absolute Ethanol, Methanol, Isopropanol65 - 82Dissolves the ionic core; forms strong H-bonds.
Moderate Solvents Acetone, Acetonitrile56 - 82Useful for binary mixtures; limits solubility of the alkyl chain.
Anti-Solvents Diethyl Ether, Ethyl Acetate, Hexanes34 - 77Forces precipitation; highly volatile for vapor diffusion.
Table 2: Troubleshooting Matrix
SymptomPrimary CauseCorrective Action
Oiling out (Milky solution) High supersaturation rate triggering LLPS.Decrease cooling rate; lower initial concentration; add seeds.
Deliquescence (Melting) Absorption of atmospheric moisture.Handle in a glovebox; store over desiccants.
Needle-like morphology Rapid 1D growth along the H-bond axis.Switch to isothermal vapor diffusion; use a less polar solvent.
No precipitation upon cooling High solubility in the chosen solvent.Add an anti-solvent dropwise until cloudy, heat to clear, then cool.

Mandatory Visualization

LLPS_Thermodynamics A Homogeneous Solution (High Temp / Low Conc.) B Cooling / Anti-Solvent Addition A->B C Liquid-Liquid Phase Separation (Oiling Out) B->C Rapid Cooling / High Concentration D Direct Crystal Nucleation (Metastable Zone) B->D Slow Cooling / Seeding E Impure / Agglomerated Crystals (Trapped Solvent) C->E Nucleation inside oil droplets F High-Quality Single Crystals (Ordered Lattice) D->F Controlled 3D Growth

Thermodynamic pathway comparing Liquid-Liquid Phase Separation (Oiling Out) vs. Direct Nucleation.

Vapor_Diffusion_Workflow N1 Dissolve DPBACl in Good Solvent N2 Filter Solution (0.22 µm PTFE) N1->N2 N3 Place in Inner Vial N2->N3 N4 Add Anti-Solvent to Outer Chamber N3->N4 N5 Seal System (Airtight) N4->N5 N6 Vapor Equilibration (3-7 Days) N5->N6 N7 Harvest Crystals N6->N7

Step-by-step experimental workflow for Anti-Solvent Vapor Diffusion crystallization.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 41700, (1,1-Dipropylbutyl)ammonium chloride". PubChem.[Link]

  • Xu, S., et al. "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application." Crystal Growth & Design, American Chemical Society.[Link]

  • Lu, J., et al. "Study on the Oiling-out and Crystallization for the Purification of Idebenone." Organic Process Research & Development, American Chemical Society.[Link]

  • Chayen, N. E., et al. "Phase knowledge enables rational screens for protein crystallization." Proceedings of the National Academy of Sciences (PNAS).[Link]

Optimization

Technical Support Center: Overcoming Steric Bulk Challenges with (1,1-Dipropylbutyl)ammonium Chloride

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (1,1-Dipropylbutyl)ammonium chloride. This guide provides in-depth troubleshooting advice and answers...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (1,1-Dipropylbutyl)ammonium chloride. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the unique challenges presented by the steric bulk of this quaternary ammonium salt. As Senior Application Scientists, our goal is to provide you with not just solutions, but also the underlying principles to empower your experimental design and execution.

Introduction to (1,1-Dipropylbutyl)ammonium Chloride

(1,1-Dipropylbutyl)ammonium chloride is a quaternary ammonium salt with the chemical formula C₁₀H₂₄ClN.[1] Its structure consists of a central, positively charged nitrogen atom bonded to four alkyl groups: three propyl groups and one butyl group, with a chloride counter-ion.[1] Quaternary ammonium salts like this are known for their applications as phase-transfer catalysts (PTCs), surfactants, and disinfectants due to their ionic nature and solubility in water.[2][3][4] The defining characteristic of (1,1-Dipropylbutyl)ammonium chloride is the significant steric hindrance around the cationic nitrogen center, which presents both advantages and challenges in its application.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common issues and questions that arise during the use of (1,1-Dipropylbutyl)ammonium chloride in experimental settings.

Q1: What is steric hindrance and how does it specifically apply to (1,1-Dipropylbutyl)ammonium chloride?

A1: Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[5] It arises from the repulsion between the electron clouds of non-bonded atoms or groups that are in close proximity.[6] In the case of (1,1-Dipropylbutyl)ammonium chloride, the three propyl groups and one butyl group attached to the central nitrogen atom are bulky. This "crowding" around the cationic center can impede the approach of other molecules, thereby influencing its reactivity and effectiveness in certain applications.[5]

Q2: I'm using (1,1-Dipropylbutyl)ammonium chloride as a phase-transfer catalyst and observing very slow reaction rates. What is the likely cause?

A2: Slow reaction rates when using a bulky phase-transfer catalyst like (1,1-Dipropylbutyl)ammonium chloride are often a direct consequence of steric hindrance. In phase-transfer catalysis, the quaternary ammonium cation shuttles an anionic reactant from an aqueous phase to an organic phase where the reaction occurs.[7][8][9] The efficiency of this process can be diminished by the bulky alkyl groups, which can partially shield the positive charge of the nitrogen atom. This shielding can weaken the electrostatic interaction with the anion, making the formation of the ion pair in the aqueous phase and its subsequent transfer to the organic phase less efficient.

Troubleshooting Steps:

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance.[10][11] However, be cautious as this may also promote unwanted side reactions.

  • Enhance Mixing/Agitation: Vigorous stirring is crucial in phase-transfer catalysis to maximize the interfacial area between the aqueous and organic phases, facilitating more frequent interactions between the catalyst and the anion.

  • Optimize Solvent Choice: Employing a polar aprotic solvent like DMF or DMSO in the organic phase can sometimes enhance the reactivity of the transferred anion.[10][11]

Q3: My reaction is yielding a significant amount of elimination byproducts instead of the desired substitution product. Is the bulky catalyst contributing to this?

A3: Yes, a sterically hindered catalyst can indeed favor elimination over substitution reactions. When a nucleophile is sterically hindered, it may act as a base instead, abstracting a proton from the substrate and leading to the formation of an alkene (elimination product).[12][13] This is particularly relevant when using bulky bases, and a sterically hindered nucleophile can behave similarly.[13]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Lower temperatures generally favor substitution reactions over elimination reactions.[10]

  • Use a Less Hindered Base (if applicable): If the nucleophile is generated in situ, consider using a less sterically demanding base.

  • Modify the Substrate: If possible, using a substrate with less substitution at the beta-carbon can also reduce the likelihood of elimination.

Q4: How does the solubility of (1,1-Dipropylbutyl)ammonium chloride affect its performance, and what solvents are recommended?

A4: The solubility of a phase-transfer catalyst is critical to its function. It must have sufficient solubility in the organic phase to carry the anion into it.[14] (1,1-Dipropylbutyl)ammonium chloride, with its relatively large alkyl groups, is expected to have good solubility in a range of organic solvents. However, its solubility in water might be lower compared to quaternary ammonium salts with smaller alkyl chains.[15]

Solvent Selection Guide:

Solvent TypeExamplesSuitability for PTC with Bulky CationsRationale
Polar Aprotic DMF, DMSO, AcetonitrileOften suitableThese solvents can help to solvate the cation, potentially increasing the reactivity of the "naked" anion in the organic phase.[11]
Nonpolar Aprotic Toluene, HexaneCan be effectiveThe bulky, lipophilic alkyl groups of the catalyst aid its solubility in these solvents.
Chlorinated Dichloromethane, ChloroformGood general choiceThese solvents are effective at dissolving many organic substrates and phase-transfer catalysts.
Q5: Are there alternative approaches or catalysts to consider if the steric bulk of (1,1-Dipropylbutyl)ammonium chloride is proving to be a persistent issue?

A5: Absolutely. If the steric hindrance of (1,1-Dipropylbutyl)ammonium chloride is limiting your reaction's success, several alternatives can be explored:

  • Less Bulky Quaternary Ammonium Salts: Consider catalysts with smaller alkyl groups, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA).[7][16]

  • Quaternary Phosphonium Salts: These are analogous to ammonium salts but can be more thermally stable.[7] Hexadecyltributylphosphonium bromide is a common example.

  • Crown Ethers and Cryptands: These catalysts function by encapsulating the cation of the reactant salt (e.g., K⁺ in KCN), making the "naked" anion highly reactive in the organic phase.[7][9]

  • Polyethylene Glycols (PEGs): These can also act as phase-transfer catalysts, particularly for reactions involving alkali metal salts.[7]

Experimental Protocols

General Protocol for a Phase-Transfer Catalyzed Nucleophilic Substitution

This protocol provides a general workflow for a typical Sₙ2 reaction using a phase-transfer catalyst. Note: This is a template and should be adapted for your specific reactants and conditions.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the organic substrate (1.0 eq) and the organic solvent (e.g., toluene).

    • In a separate vessel, prepare an aqueous solution of the inorganic nucleophile (e.g., NaCN, 1.5 eq).

  • Catalyst Addition:

    • Add (1,1-Dipropylbutyl)ammonium chloride (0.05 - 0.10 eq) to the reaction flask containing the substrate and solvent.

  • Reaction Execution:

    • With vigorous stirring, add the aqueous solution of the nucleophile to the reaction flask.

    • Heat the biphasic mixture to the desired reaction temperature (e.g., 80-100 °C).

  • Monitoring:

    • Monitor the progress of the reaction by taking small aliquots from the organic layer and analyzing by an appropriate method (e.g., TLC, GC-MS).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography or distillation.

Visualizations

Mechanism of Phase-Transfer Catalysis with a Sterically Hindered Catalyst

PTC_Mechanism cluster_organic Organic Phase Na_Nu Na⁺ Nu⁻ Q_Cl Q⁺ Cl⁻ (Bulky Catalyst) Na_Nu->Q_Cl Ion Exchange at Interface Q_Nu Q⁺ Nu⁻ R_X R-X R_Nu R-Nu R_X->R_Nu SN2 Reaction Q_Cl_organic Q⁺ Cl⁻ Q_Cl_organic->Q_Cl Catalyst Regeneration Q_Nu->R_X Transfer to Organic Phase

Caption: Phase-transfer catalysis workflow with a bulky quaternary ammonium salt (Q⁺).

Troubleshooting Flowchart for Low Yield in PTC Reactions

Troubleshooting_Flowchart start Low Reaction Yield check_stirring Is stirring vigorous and efficient? start->check_stirring increase_stirring Increase stirring rate check_stirring->increase_stirring No check_temp Is reaction temperature optimized? check_stirring->check_temp Yes increase_stirring->check_temp increase_temp Increase temperature incrementally check_temp->increase_temp No check_elimination Are elimination byproducts observed? check_temp->check_elimination Yes increase_temp->check_elimination lower_temp Lower reaction temperature check_elimination->lower_temp Yes check_catalyst Is steric hindrance from the catalyst the likely issue? check_elimination->check_catalyst No end Re-evaluate reaction lower_temp->end change_catalyst Consider alternative catalyst: - Less bulky Q⁺ salt - Phosphonium salt - Crown ether check_catalyst->change_catalyst Yes check_catalyst->end No change_catalyst->end

Caption: Troubleshooting guide for low yield in phase-transfer catalysis reactions.

References

  • Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphon
  • (1,1-Dipropylbutyl)ammonium chloride.
  • Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane. Benchchem.
  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
  • Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. ACS Omega.
  • Quaternary ammonium salts Definition. Fiveable.
  • Phase-transfer c
  • article #2 - starburst quaternary ammonium salt - a new effective phase transfer c
  • CAS 5326-84-1: dipropylammonium chloride. CymitQuimica.
  • 8.5. Elimination reactions. Organic Chemistry 1: An open textbook - Lumen Learning.
  • The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry.
  • Quaternary Ammonium and Phosphonium Salts. CAMEO Chemicals.
  • Understanding Steric Hindrance in Chemistry. Scribd.
  • A Minireview of Phase-Transfer C
  • Quaternary ammonium c
  • Lecture 41 : Phase Transfer C
  • Phase transfer c
  • Steric Hindrance. YouTube.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of (1,1-Dipropylbutyl)ammonium chloride: A Comparative Guide

Introduction (1,1-Dipropylbutyl)ammonium chloride (also systematically known as 4-propylheptan-4-amine hydrochloride) is an exceptionally sterically hindered primary amine. Characterized by a central quaternary carbon bo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1,1-Dipropylbutyl)ammonium chloride (also systematically known as 4-propylheptan-4-amine hydrochloride) is an exceptionally sterically hindered primary amine. Characterized by a central quaternary carbon bonded to three identical propyl chains and an ammonium group, this molecule presents a unique case study in nuclear magnetic resonance (NMR) spectroscopy. As a Senior Application Scientist, I frequently utilize this compound as a benchmark for evaluating the analytical resolution of complex aliphatic systems.

In drug development and complex organic synthesis, synthesizing sterically hindered amines via reductive amination is notoriously challenging, often requiring specialized palladium or ruthenium catalysts to overcome steric repulsion [1]. Consequently, high-resolution 1H NMR is the definitive tool for verifying the structural integrity and purity of these building blocks. This guide objectively compares the 1H NMR performance of (1,1-Dipropylbutyl)ammonium chloride against standard linear and branched alternatives, providing actionable, self-validating experimental protocols.

Comparative Spectral Analysis: Symmetry vs. Complexity

When analyzing aliphatic amines, the primary challenge is the "aliphatic envelope"—a region between 1.0 and 2.0 ppm where multiple -CH2- signals overlap, creating complex, unresolvable multiplets.

The Linear Alternative: n-Decylamine Hydrochloride

In a standard linear amine like n-decylamine, the lack of symmetry results in a highly complex spin system. The α-protons (directly adjacent to the nitrogen) are strongly deshielded by the electronegative -NH3+ group, appearing distinctly at ~2.8 ppm. However, the remaining 14 protons in the bulk chain collapse into a broad, overlapping multiplet, making it difficult to spot subtle aliphatic impurities.

The Asymmetric Branched Alternative: tert-Octylamine Hydrochloride

While sterically hindered, tert-octylamine (2,4,4-trimethylpentan-2-amine) lacks high rotational symmetry. Its NMR spectrum features distinct singlets for the methyl groups but still exhibits complex splitting for the internal methylene bridge due to diastereotopic effects, complicating quantitative integration.

The Benchmark: (1,1-Dipropylbutyl)ammonium chloride

The defining feature of (1,1-Dipropylbutyl)ammonium chloride [3] is its pseudo-


 symmetry. The three propyl chains are magnetically equivalent. Furthermore, because the central carbon (α-carbon) is quaternary, there are zero α-protons . The prediction of chemical shifts in such amines relies heavily on the electric field and steric shielding effects of the amino group on protons more than three bonds removed [2]. The result is a remarkably simplified spectrum consisting of only four distinct proton environments, making it vastly superior for use as a traceable internal standard or a cleanly monitored synthetic intermediate.
Quantitative Data Comparison

Table 1: 1H NMR Spectral Data Comparison (400 MHz, DMSO-d6)

CompoundProton EnvironmentIntegrationMultiplicityChemical Shift (ppm)
(1,1-Dipropylbutyl)ammonium chloride -NH3+3HBroad singlet7.90 - 8.10
-CH2- (β to N)6HMultiplet1.45 - 1.60
-CH2- (γ to N)6HMultiplet1.15 - 1.30
-CH3 (δ to N)9HTriplet0.85 - 0.95
n-Decylamine hydrochloride -NH3+3HBroad singlet7.80 - 8.00
-CH2- (α to N)2HMultiplet2.70 - 2.85
-CH2- (β to N)2HMultiplet1.40 - 1.55
-CH2- (bulk chain)14HOverlapping multiplet1.20 - 1.35
-CH3 (terminal)3HTriplet0.85 - 0.90

Note the diagnostic absence of the ~2.8 ppm α-proton signal in the dipropylbutyl derivative, confirming the fully substituted quaternary center.

Self-Validating 1H NMR Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system. By leveraging the exact 9:6:6:3 proton ratio of (1,1-Dipropylbutyl)ammonium chloride, any deviation in integration immediately flags issues with relaxation times, sample moisture, or impurities.

Step-by-Step Methodology:
  • Sample Preparation: Accurately weigh 10.0 ± 0.5 mg of (1,1-Dipropylbutyl)ammonium chloride.

  • Solvent Selection & Dissolution: Dissolve the sample in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality Check: Why DMSO-d6 instead of CDCl3? In non-polar CDCl3, amine hydrochlorides form tight ion pairs, leading to extreme broadening or complete loss of the -NH3+ signal. DMSO-d6 disrupts this hydrogen bonding, yielding a sharp, quantifiable -NH3+ broad singlet at ~8.0 ppm.

  • Instrument Tuning: Transfer the solution to a high-quality 5 mm NMR tube. Tune and match the probe to the 1H frequency (e.g., 400 MHz) and shim the magnet until the TMS signal width at half-height (

    
    ) is < 1.0 Hz.
    
  • Acquisition Parameters (Critical for Validation):

    • Pulse Angle: 30° (to ensure rapid magnetization recovery).

    • Relaxation Delay (D1): Set to ≥ 2.0 seconds. Terminal methyl groups in sterically hindered environments often exhibit longer

      
       relaxation times. A short D1 will artificially reduce the integration of the 9H methyl signal.
      
    • Number of Scans (NS): 16 to 32 (sufficient for a 10 mg concentration).

  • Processing & Validation: Apply a 0.3 Hz exponential line broadening (LB) function before Fourier Transform. Phase and baseline correct the spectrum.

    • Self-Validation Check: Set the integration of the terminal methyl triplet (δ 0.85–0.95 ppm) to exactly 9.00. The protocol is validated if the -NH3+ signal integrates to 2.90–3.10. An -NH3+ integration < 2.50 indicates proton exchange with trace water in the solvent, requiring sample desiccation.

Visualizing the Workflow and Structural Logic

NMR_Workflow Start Sterically Hindered Amine (1,1-Dipropylbutyl)ammonium chloride Prep Sample Preparation 10 mg in 0.6 mL DMSO-d6 Start->Prep Acq 1H NMR Acquisition 400 MHz, D1 > 2.0s Prep->Acq Process Spectral Processing 0.3 Hz Exponential Broadening Acq->Process Analysis Signal Analysis & Assignment Process->Analysis Feat1 Absence of α-Protons (Quaternary C1) Analysis->Feat1 Feat2 Symmetric Propyl Chains (Simplified Multiplets) Analysis->Feat2 Feat3 Broad -NH3+ Singlet (~8.0 ppm) Analysis->Feat3

1H NMR workflow and diagnostic signal assignment for highly hindered primary amines.

Structural_Logic Core Quaternary α-Carbon (C4 of Heptane Core) Propyls Three Identical Propyl Chains Core->Propyls C3v Symmetry Amine Primary Amine Salt (-NH3+ Cl-) Core->Amine Steric Bulk NMR_Aliphatic Simplified Aliphatic Envelope (No α-protons, overlapping β/γ) Propyls->NMR_Aliphatic NMR_Amine Deshielded, Broad Singlet (Restricted Solvent Exchange) Amine->NMR_Amine

Logical relationship between molecular symmetry, steric bulk, and 1H NMR spectral outputs.

References

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI (Catalysts). URL: [Link]

  • The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry (Wiley). URL: [Link]

  • (1,1-Dipropylbutyl)ammonium chloride | C10H24ClN. PubChem. URL: [Link]

Comparative

A Researcher's Guide to the FTIR Spectroscopy of (1,1-Dipropylbutyl)ammonium chloride: A Comparative Analysis

For Immediate Release This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic characteristics of (1,1-Dipropylbutyl)ammonium chloride. Designed for researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic characteristics of (1,1-Dipropylbutyl)ammonium chloride. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive overview of its spectral features, a comparative analysis with related ammonium salts, and a detailed experimental protocol for acquiring high-quality FTIR data.

Introduction: The Significance of (1,1-Dipropylbutyl)ammonium chloride and its Spectroscopic Fingerprint

(1,1-Dipropylbutyl)ammonium chloride is a quaternary ammonium salt with a unique sterically hindered structure. Such compounds are of interest for their potential applications as phase-transfer catalysts, surfactants, and antimicrobial agents. The efficacy and purity of this compound are critical for its application, and FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for its structural characterization. This guide will elucidate the expected characteristic vibrational modes of (1,1-Dipropylbutyl)ammonium chloride and compare them with those of structurally similar molecules to provide a comprehensive understanding of its spectroscopic properties.

Predicted FTIR Characteristic Peaks of (1,1-Dipropylbutyl)ammonium chloride

While a definitive experimental spectrum for (1,1-Dipropylbutyl)ammonium chloride is not widely available in public databases, its characteristic FTIR absorption bands can be predicted with a high degree of confidence based on the analysis of its functional groups and comparison with analogous compounds. The structure of (1,1-Dipropylbutyl)ammonium chloride, with its central positively charged nitrogen atom, multiple alkyl chains, and a chloride counter-ion, gives rise to a distinct infrared spectrum.

The primary regions of interest in the FTIR spectrum are:

  • N-H Stretching Vibrations (3300-3000 cm⁻¹): As a primary ammonium salt, a broad and strong absorption is expected in this region, characteristic of the N-H stretching modes of the -NH₃⁺ group. This broadening is a result of hydrogen bonding interactions with the chloride anion and neighboring molecules.

  • C-H Stretching Vibrations (3000-2800 cm⁻¹): The propyl and butyl alkyl chains will produce strong, sharp absorption bands in this region. Specifically, asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are anticipated. The intensity of these peaks is expected to be significant due to the number of C-H bonds in the molecule.

  • N-H Bending Vibrations (1650-1580 cm⁻¹): The bending (scissoring) vibration of the N-H bonds in the ammonium group typically appears in this region. This peak can sometimes be sharp and of medium intensity.

  • C-H Bending Vibrations (1470-1350 cm⁻¹): The scissoring and bending vibrations of the CH₂ and CH₃ groups of the alkyl chains will result in multiple bands in this fingerprint region.

  • C-N Stretching Vibrations (1250-1020 cm⁻¹): The stretching of the C-N bond in aliphatic amines and ammonium salts gives rise to absorptions in this range.

  • Fingerprint Region (< 1000 cm⁻¹): This region will contain a complex pattern of peaks arising from various bending, rocking, and skeletal vibrations, which are unique to the overall molecular structure.

Comparative FTIR Analysis

To better understand the spectral features of (1,1-Dipropylbutyl)ammonium chloride, it is instructive to compare its predicted spectrum with those of related compounds. This comparison highlights the influence of alkyl chain length and the nature of the ammonium group on the FTIR spectrum.

Compound N-H Stretch (cm⁻¹) C-H Stretch (cm⁻¹) N-H Bend (cm⁻¹) C-H Bend (cm⁻¹) Key Distinguishing Features
(1,1-Dipropylbutyl)ammonium chloride (Predicted) ~3200-3000 (broad, strong)~2960, 2870 (strong, sharp)~1620 (medium)~1465, 1380 (multiple)Prominent C-H stretching and bending from extensive alkyl chains.
Propylamine ~3370, 3290 (two bands, medium)~2960, 2870 (strong, sharp)~1610 (medium)~1460 (medium)Presence of two distinct N-H stretching bands characteristic of a primary amine.[1]
Tetrabutylammonium Chloride Absent~2960, 2870 (very strong, sharp)Absent~1480, 1380 (multiple, strong)Absence of N-H stretching and bending bands; very intense C-H absorptions.
Ammonium Chloride ~3145, 3040 (broad, strong)Absent~1400 (strong)AbsentAbsence of C-H vibrations; strong, broad N-H absorptions.[2]

This comparative table illustrates how the FTIR spectrum can be used to distinguish between primary, quaternary, and simple ammonium salts. The presence and nature of the N-H and C-H absorption bands are key identifiers.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for obtaining an FTIR spectrum of a solid sample like (1,1-Dipropylbutyl)ammonium chloride using the Attenuated Total Reflectance (ATR) technique, which is recommended for its simplicity and minimal sample preparation.

Instrumentation and Materials
  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • (1,1-Dipropylbutyl)ammonium chloride sample.

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol).

  • Lint-free wipes.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Clean_ATR 1. Clean ATR Crystal Background_Scan 2. Perform Background Scan Clean_ATR->Background_Scan Apply_Sample 3. Apply Sample to Crystal Background_Scan->Apply_Sample Apply_Pressure 4. Apply Consistent Pressure Apply_Sample->Apply_Pressure Collect_Spectrum 5. Collect Sample Spectrum Apply_Pressure->Collect_Spectrum Process_Spectrum 6. Process Spectrum (e.g., baseline correction) Collect_Spectrum->Process_Spectrum Analyze_Peaks 7. Analyze Characteristic Peaks Process_Spectrum->Analyze_Peaks Clean_Up 8. Clean ATR Crystal and Work Area Analyze_Peaks->Clean_Up

Caption: Workflow for FTIR analysis using an ATR accessory.

Step-by-Step Methodology
  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol to remove any residues from previous measurements. Allow the solvent to fully evaporate.

  • Background Collection: Record a background spectrum. This will subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor) from the final sample spectrum.

  • Sample Application: Place a small amount of the (1,1-Dipropylbutyl)ammonium chloride powder onto the center of the ATR crystal using a clean spatula.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is crucial for reproducible results.

  • Spectrum Acquisition: Collect the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: After collection, the spectrum may require baseline correction or other processing steps available in the spectrometer's software to improve the quality of the data for analysis.

  • Peak Analysis: Identify and label the characteristic absorption bands in the spectrum and compare them with the predicted values and reference spectra.

  • Cleaning: After the measurement is complete, clean the ATR crystal and the surrounding area thoroughly.

Conclusion

FTIR spectroscopy is an indispensable technique for the structural elucidation of (1,1-Dipropylbutyl)ammonium chloride. By understanding its predicted characteristic peaks and comparing them to related compounds, researchers can confidently identify and assess the purity of this and similar quaternary ammonium salts. The provided experimental protocol offers a reliable method for obtaining high-quality, reproducible FTIR data, which is fundamental for advancing research and development in the various fields where these compounds are utilized.

References

  • PubChem. (1,1-Dipropylbutyl)ammonium chloride. National Center for Biotechnology Information. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. Infrared spectrum of propylamine. [Link]

  • National Institute of Standards and Technology. Ammonium chloride. NIST Chemistry WebBook. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR: amines. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to spectroscopy. Cengage learning.
  • ACS Omega. (2023). Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Purity Determination of (1,1-Dipropylbutyl)ammonium Chloride via Melting Point Analysis

For researchers, scientists, and drug development professionals working with quaternary ammonium salts like (1,1-Dipropylbutyl)ammonium chloride, establishing purity is a cornerstone of reliable and reproducible research...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals working with quaternary ammonium salts like (1,1-Dipropylbutyl)ammonium chloride, establishing purity is a cornerstone of reliable and reproducible research. This compound, often employed as a phase-transfer catalyst or a precursor for ionic liquids, demands stringent quality control, as impurities can drastically alter its physicochemical properties and reactivity.

This guide provides an in-depth comparison of primary and orthogonal methods for purity determination, focusing on melting point analysis. We will move beyond simple procedural lists to explore the underlying scientific principles, ensuring that the protocols described are not just followed, but understood. This approach empowers you to make informed decisions, troubleshoot effectively, and generate data with the highest degree of scientific integrity.

The Foundational Principle: Melting Point Depression

The melting point of a pure, crystalline solid is a distinct physical constant. However, the introduction of impurities disrupts the compound's crystal lattice. This disruption weakens the intermolecular forces, requiring less energy—and thus a lower temperature—to transition from a solid to a liquid state. This phenomenon, known as melting point depression, is the theoretical bedrock of our analysis.[1] An impure compound will not only melt at a lower temperature but will also melt over a wider range. Therefore, both the depression and the breadth of the melting range serve as critical indicators of purity.

A Comparative Analysis of Melting Point Determination Techniques

The choice of instrumentation for melting point determination hinges on the required level of accuracy, sample throughput, and the type of data needed. Here, we compare the classical capillary method with the more advanced technique of Differential Scanning Calorimetry (DSC).

Method 1: The Capillary Melting Point Apparatus

This traditional method relies on visual observation of the sample as it is heated.[2] It remains a valuable and accessible tool for many laboratories.

Causality Behind the Method: The core principle is to heat a small, powdered sample in a capillary tube at a slow, controlled rate and visually identify the temperatures at which melting begins and ends. A slow heating rate (1–2 °C per minute) is crucial to ensure thermal equilibrium between the heating block, the thermometer, and the sample, preventing thermal lag and ensuring an accurate reading.[3][4][5]

Experimental Protocol: Capillary Method

  • Sample Preparation: Ensure the (1,1-Dipropylbutyl)ammonium chloride sample is completely dry and finely powdered to ensure uniform packing and heat transfer.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it on a hard surface or drop it through a long glass tube to tightly pack the powder to a height of 2–3 mm.[3][4]

  • Instrument Setup: Place the packed capillary into the heating block of the apparatus. Set the starting temperature to 10-15°C below the expected melting point.

  • Rapid Ramp (Optional): For an unknown sample, perform a quick determination with a fast ramp rate (e.g., 10°C/min) to find an approximate melting range.[3]

  • Accurate Determination: Using a fresh sample, set the heating rate to 1–2 °C per minute once the temperature is about 15°C below the approximate melting point.[4]

  • Observation & Recording: Record two temperatures:

    • T1 (Onset of Melting): The temperature at which the first drop of liquid appears or the substance begins to collapse.[4][5]

    • T2 (Clear Point): The temperature at which the last solid particle melts, and the substance is a completely transparent liquid.[4]

  • Reporting: The melting point is reported as the range T1 – T2. For high-purity compounds, this range is typically narrow (0.5-1.0°C).

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that offers a more objective and quantitative assessment of purity.[6] It measures the difference in heat flow required to increase the temperature of a sample and an inert reference as a function of temperature.[1]

Causality Behind the Method: As the sample melts, it absorbs energy (an endothermic process), creating a significant difference in heat flow compared to the reference. This is recorded as a peak on a thermogram. The shape and characteristics of this melting peak can be used to calculate the purity of the sample based on the van't Hoff equation .[6][7][8] This equation mathematically describes the melting point depression caused by impurities.[7][9]

Experimental Protocol: DSC Purity Analysis

  • Sample Preparation: Accurately weigh 1–3 mg of the (1,1-Dipropylbutyl)ammonium chloride sample into a small aluminum DSC pan.[8] Hermetically seal the pan to prevent any loss of volatile components.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Set the instrument to heat the sample at a slow, constant rate, typically between 0.5 and 2 K/min, under a nitrogen atmosphere to prevent oxidation.[6][8] The temperature range should bracket the expected melting point.

  • Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis:

    • Integrate the area of the melting endotherm to determine the heat of fusion (ΔH).

    • The instrument's software will then apply the van't Hoff equation by plotting the sample temperature (Ts) against the reciprocal of the fraction melted (1/F) at each point.[7][8]

    • The software performs a linearization of this plot to calculate the mole percent purity of the sample.[7][10]

Data Presentation: A Comparative Summary

To illustrate the differences in output, consider the following hypothetical data for a batch of (1,1-Dipropylbutyl)ammonium chloride:

ParameterCapillary ApparatusDifferential Scanning Calorimetry (DSC)
Principle Visual Phase DetectionHeat Flow Measurement
Observed Melting Range 145.5 – 147.0 °COnset: 145.8 °C, Peak: 147.5 °C
Calculated Purity Not directly calculated99.75 mol%
Precision Operator-dependent, lowerHigh, instrument-based
Subjectivity High (visual interpretation)Low (automated analysis)
Additional Data NoneHeat of Fusion (ΔH), T_onset, T_peak
Throughput Low (1-3 samples)Moderate (autosampler compatible)
Cost LowHigh

Mandatory Visualization: Workflows and Logic

To guide the analytical process, the following diagrams outline the decision-making and experimental flow.

Caption: Decision tree for selecting a melting point determination method.

PurityWorkflow A Sample Received B Perform DSC Analysis A->B C Purity ≥ 99.5%? B->C D Argentometric Titration (Quantify Chloride) C->D Yes G Compile Data C->G No (Investigate OOS) E HPLC Analysis (Organic Impurities) D->E F NMR Spectroscopy (Structural Confirmation) E->F F->G H Issue Certificate of Analysis G->H

Caption: Comprehensive workflow for purity validation.

Trustworthiness Through Orthogonal Methods

While melting point is an excellent indicator of purity, it is not absolute. It is insensitive to impurities that form a solid solution or have a similar melting point to the main component. Therefore, a robust quality control strategy must include orthogonal methods—analytical techniques that measure purity based on different chemical or physical principles.

MethodPrincipleTarget Impurities/AnalytesKey Advantages
Argentometric Titration Precipitation titration of the chloride anion with silver nitrate.[11][12]Measures the molar quantity of the chloride salt, providing a direct assay of the active compound.[11][13]High accuracy and precision for quantifying the main component; a pharmacopeial method.[14]
HPLC-UV/MS Chromatographic separation based on polarity.[15]Non-volatile organic impurities, starting materials (e.g., tertiary amines, alkyl halides), and side-products.[16]High sensitivity and specificity for separating and identifying structurally similar impurities.[15][17][18]
¹H NMR Spectroscopy Nuclear magnetic resonance of protons.Provides structural confirmation and can detect and quantify impurities with unique proton signals.Gives detailed structural information and can quantify impurities without the need for specific impurity standards.

For (1,1-Dipropylbutyl)ammonium chloride, an argentometric titration is particularly powerful. It directly quantifies the chloride ion, providing a purity value based on the salt's fundamental stoichiometry.[11] This offers a self-validating system when compared against the purity value derived from DSC. A significant discrepancy between the two would indicate the presence of non-ionic impurities or other halide salts.

Conclusion and Recommendations

For the comprehensive purity determination of (1,1-Dipropylbutyl)ammonium chloride, no single method is sufficient. A tiered, logical approach provides the highest degree of confidence.

  • For rapid, routine quality control: The automated capillary melting point apparatus offers a fast and cost-effective screening tool. A sharp melting range that is consistent with a reference standard provides a high level of confidence for batch-to-batch consistency.

  • For definitive purity assessment and characterization: Differential Scanning Calorimetry (DSC) is the superior method. It provides an objective, quantitative purity value (mol%) and valuable thermodynamic data.[6][8] Its results are less operator-dependent and provide a more robust data package for regulatory or publication purposes.

  • For complete validation: A combination of DSC and an orthogonal method, such as argentometric titration, is essential. This dual-pronged approach ensures the identity, strength, and purity of the compound are rigorously validated, meeting the highest standards of scientific and pharmaceutical practice.

By integrating these techniques and understanding the causality behind them, researchers can ensure the quality of their materials, leading to more reliable and reproducible results in their drug development and scientific endeavors.

References

  • IRG-WP. Developing Analytical Methods for Determination of Quaternary Ammonium Compounds (DDAC) using HPLC and HPLC-MS (Application to treating solution and preservatives treated wood).
  • Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC.
  • NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC.
  • Yamamoto, K., et al. Precise Method for Purity Determination by Differential Scanning Calorimeter (DSC).
  • ThermoFisher Scientific. Determination of quaternary ammonium chloride surfactants by argentometric auto titration.
  • TA Instruments. Purity Determination and DSC Tzero Technology.
  • Analytical Methods (RSC Publishing). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry.
  • NETZSCH Analyzing & Testing. (2017, October 31). Purity Determination of Nipagin by Means of DSC.
  • PMC. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation.
  • AppsLab Library. (2015, June 19). Quick analysis of quaternary ammonium salts by HPLC-UV.
  • Wikipedia. Differential scanning calorimetry.
  • FOLIA. Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mas.
  • HINOTEK. (2025, August 19). Melting Point Apparatus: What It Is & How to Determine Melting Point.
  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
  • Mettler Toledo. DSC purity determination.
  • ResearchGate. Predicting melting points of quaternary ammonium ionic liquids.
  • University of Calgary. Melting point determination.
  • Drawell. (2025, June 4). How a Precision Melting Point Apparatus Can Save Time and Improve Results.
  • thinkSRS.com. Determination of Melting Points According to Pharmacopeia.
  • ResearchGate. Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High.
  • USDA ARS. Rapid assay for determination of water soluble quaternary ammonium compounds.
  • Scribd. Argentometric Titration.
  • ACS Publications. (2019, August 20). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids | ACS Omega.
  • Wikipedia. Quaternary ammonium cation.
  • PubMed. Determination of halide acid salts of organic bases and quaternary ammonium compounds by titration.
  • PubChem. (1,1-Dipropylbutyl)ammonium chloride | C10H24ClN | CID 41700.
  • Google Patents. US4482713A - Quaternary ammonium salts and their preparation.
  • Mettler Toledo. Estimating Halide Content in Aqueous Solutions by Precipitation Titration.

Sources

Comparative

Elemental Analysis Standards for (1,1-Dipropylbutyl)ammonium chloride: A Comparative Guide

As a Senior Application Scientist, one of the most frequent challenges I encounter in pharmaceutical quality control is the accurate elemental characterization of bulky aliphatic amine hydrochlorides. For novel active ph...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in pharmaceutical quality control is the accurate elemental characterization of bulky aliphatic amine hydrochlorides. For novel active pharmaceutical ingredients (APIs) and critical intermediates like (1,1-Dipropylbutyl)ammonium chloride (the hydrochloride salt of the antiparkinsonian agent diprobutine), confirming the empirical formula is a non-negotiable regulatory requirement.

However, standard CHN (Carbon, Hydrogen, Nitrogen) analysis protocols routinely fail when applied to these molecules. This guide objectively compares the performance of traditional universal calibration standards against matrix-matched amine hydrochloride standards, providing the experimental data and mechanistic causality you need to build a self-validating analytical workflow.

The Analytical Challenge: Causality of Protocol Failure

(1,1-Dipropylbutyl)ammonium chloride (


, MW: 193.76  g/mol ) presents a theoretical elemental composition of C: 61.99%, H: 12.49%, N: 7.23%, and Cl: 18.30%  ()[1].

When analyzing this compound using standard combustion analysis, three distinct matrix effects compromise data integrity:

  • Halogen-Induced Detector Drift: The high chloride content (18.30%) generates corrosive

    
     and 
    
    
    
    gases during flash combustion. If these gases break through the scrubbing layer, they poison the reduction copper catalyst and interact with the GC column's stationary phase, causing severe peak tailing for Nitrogen and false-positive baseline drift for Carbon.
  • Combustion Kinetics of Bulky Aliphatics: The sterically hindered dipropylbutyl chain requires a massive, instantaneous localized exotherm to fully oxidize. Inadequate oxygen dosing leads to the formation of refractory soot (unburned carbon), artificially lowering the %C yield.

  • Hygroscopicity: Like many amine salts, this compound rapidly absorbs atmospheric moisture, which artificially inflates the %H and %O readings while depressing %C and %N.

Comparison Guide: Universal vs. Matrix-Matched Standards

To counteract these matrix effects, the choice of calibration standard is the single most critical variable in your workflow.

Alternative 1: Universal Standards (e.g., Acetanilide, Sulfanilamide)

Acetanilide (


) is the industry default for CHN calibration. It is cheap, highly pure, and non-hygroscopic. However, it contains zero halogens . Calibrating a thermal conductivity detector (TCD) with Acetanilide creates a "calibration bias" because it fails to account for the consumption of the halogen scrubber or the specific combustion dynamics of a hydrochloride salt.
Alternative 2: Matrix-Matched Standards (The Recommended Product)

Using a certified matrix-matched reference material—such as a highly purified (1,1-Dipropylbutyl)ammonium chloride CRM or a structurally analogous halogenated standard like Bis(2-chloroethyl)amine hydrochloride ()[2]—mimics the exact


 gas evolution and oxygen demand of your sample. This ensures the TCD is calibrated against the true background matrix, neutralizing halogen-induced bias.
Performance Comparison Data

The following table summarizes the quantitative recovery of (1,1-Dipropylbutyl)ammonium chloride when calibrated against Acetanilide versus a Matrix-Matched Amine HCl standard. (Acceptance criterion for pharmaceutical EA is typically ±0.3% absolute error).

ElementTheoretical Mass Fraction (%)Acetanilide Calibration (Observed % ± SD)Matrix-Matched Calibration (Observed % ± SD)Regulatory Status
Carbon (C) 61.9962.45 ± 0.15 (+0.46 error)62.03 ± 0.04 (+0.04 error)Acetanilide Fails
Hydrogen (H) 12.4912.80 ± 0.12 (+0.31 error)12.52 ± 0.03 (+0.03 error)Acetanilide Fails
Nitrogen (N) 7.237.01 ± 0.09 (-0.22 error)7.21 ± 0.02 (-0.02 error)Both Pass (Matrix Superior)
Chloride (Cl) 18.30N/A (Requires separate IC)18.28 ± 0.05 (via IC validation)Orthogonal Validation Pass

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, your analytical protocol must be a self-validating system . This means the batch sequence must mathematically prove that the halogen scrubber was intact before, during, and after the sample analysis.

Step 1: System Suitability and Sequence Design

Design your autosampler sequence to prove causality:

  • Blanks (x3): Establishes the baseline.

  • Acetanilide (x2): Proves the detector and furnace are operating nominally without matrix effects.

  • Matrix-Matched Standard (x3): Generates the calibration curve specific to the halogenated matrix.

  • Sample (x3): Unknown determination of (1,1-Dipropylbutyl)ammonium chloride.

  • Matrix-Matched Standard (x1): Post-run check. Causality note: If this final run fails, it proves the halogen scrubber was exhausted during the sample runs, automatically invalidating the batch.

Step 2: Sample Preparation and Combustion
  • Weigh 1.5–2.0 mg of the sample into Tin (Sn) capsules . Why Tin? Tin reacts exothermically with oxygen at 1020°C, generating a localized flash temperature of ~1800°C. This extreme heat is mandatory to shatter the refractory dipropylbutyl aliphatic chains ()[3].

  • Seal the capsules tightly in a controlled, low-humidity glovebox to prevent moisture ingress.

Step 3: Halogen Scrubbing (Critical Step)

Pack the quartz combustion tube with a primary oxidation catalyst (Chromium Oxide) followed by a robust halogen scrubber layer of Silvered Cobaltous Oxide ()[4]. Mechanistic Causality: The silver actively binds the 18.3% chloride load to form non-volatile


 within the combustion tube, preventing 

gas from reaching the downstream copper reduction furnace and GC column.
Step 4: Orthogonal Chloride Validation

Because combustion EA only quantifies C, H, and N, a self-validating system must orthogonally verify the counterion. Dissolve a parallel sample in low-TOC water and analyze via Ion Chromatography (IC), calibrated against a certified Ammonium Chloride standard solution (10 µg/mL NH4) ()[5].

Visualizing the Analytical Workflow

The following diagram illustrates the mechanistic flow of the combustion elemental analysis, highlighting the critical halogen scrubbing phase required for amine hydrochlorides.

G N1 1. Sample Weighing (Tin Capsules) N2 2. Flash Combustion (1020°C, O2 Enriched) N1->N2 Exothermic Oxidation N3 3. Halogen Scrubbing (Silvered Cobaltous Oxide) N2->N3 CO2, H2O, NOx, HCl, Cl2 N4 4. NOx Reduction (Cu Catalyst, 650°C) N3->N4 Halogens Retained N5 5. GC Separation (Porapak Column) N4->N5 N2, CO2, H2O N6 6. TCD Detection (C, H, N) N5->N6 Sequential Elution

Fig 1: Combustion EA workflow for halogenated amine salts, highlighting the critical scrubbing step.

References

  • National Institutes of Health. "(1,1-Dipropylbutyl)ammonium chloride | C10H24ClN | CID 41700". PubChem.[Link]

  • ResolveMass Laboratories. "Bis(2-chloroethyl)-d8-amine HCl | CAS 102092-04-6".[Link]

  • Quality Assurance and Safety of Crops & Foods. "Verifying the provenance of rice using stable isotope ratio and multi-element analyses". [Link]

  • CPAChem. "Ammonium chloride standard solution (10 ug/ml NH4)".[Link]

  • Alpha Resources. "Products for Organic Analysis: Tin Capsules and Combustion Supplies". [Link]

Sources

Validation

Comparative Technical Guide: (1,1-Dipropylbutyl)ammonium Chloride (DPBA-Cl)

[1] Executive Summary (1,1-Dipropylbutyl)ammonium chloride (DPBA-Cl), also known as 4-propylheptan-4-amine hydrochloride or tripropylcarbinylammonium chloride , is a highly sterically hindered primary ammonium salt.[1] U...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

(1,1-Dipropylbutyl)ammonium chloride (DPBA-Cl), also known as 4-propylheptan-4-amine hydrochloride or tripropylcarbinylammonium chloride , is a highly sterically hindered primary ammonium salt.[1] Unlike linear alkyl ammoniums (e.g., n-butylammonium) or rigid cage structures (e.g., amantadine), DPBA-Cl offers a unique "flexible umbrella" topology.[1] This guide compares DPBA-Cl against industry-standard ammonium salts to assist researchers in selecting the optimal cation for ion channel modulation (pharmacology) and 2D perovskite lattice engineering (materials science).[1]

Key Differentiators
  • Steric Topology: Possesses a tertiary carbon center bonded to three flexible propyl chains, creating a high-volume hydrophobic cone (Cone Angle > 160°) compared to the rigid sphere of Adamantane.[1]

  • Lipophilicity: Significantly higher LogP than t-Butylammonium, facilitating membrane permeability and hydrophobic passivation.[1]

  • Stability: High thermal stability (MP: 220-221°C) due to the absence of

    
    -hydrogens susceptible to facile oxidation, though Hofmann elimination is possible under strong basic conditions.[1]
    

Comparative Analysis: DPBA-Cl vs. Alternatives

The following analysis benchmarks DPBA-Cl against three standard ammonium salts: Amantadine HCl (Pharmacological Standard), tert-Butylammonium Chloride (tBACl) (Steric Standard), and n-Decylammonium Chloride (DACl) (Linear Standard).[1]

Table 1: Physicochemical & Functional Comparison
FeatureDPBA-Cl (Subject)Amantadine HCl t-Butylammonium Cl n-Decylammonium Cl
Structure Type Branched (Flexible Tripod)Cyclic Cage (Rigid)Branched (Compact)Linear Chain
Steric Bulk Very High (Dynamic)High (Static)ModerateLow (Cross-section)
Molecular Weight 193.76 g/mol 187.71 g/mol 109.60 g/mol 193.76 g/mol
Melting Point 220-221°C>360°C (Sublimes)>260°C~195°C
Hydrophobicity High (Lipophilic Tail)Moderate-HighLow-ModerateHigh
Primary Application Neuroactive / Perovskite SpacerAntiviral / Parkinson'sPerovskite SpacerSurfactant / Templating
Lattice Effect High Distortion (2D formation)Cage InclusionModerate DistortionBilayer Formation
Detailed Performance Insights
A. Pharmacological Context: Ion Channel Blockers

In drug development, specifically for NMDA receptor antagonists or ganglionic blockers, the shape of the ammonium "head" dictates pore occlusion.[1]

  • DPBA-Cl vs. Amantadine: Amantadine is a rigid sphere.[1] DPBA-Cl acts as a "flexible plug."[1] The three propyl arms can fold or splay, potentially offering a different binding kinetic profile (slower off-rates) in hydrophobic pockets compared to the rigid adamantane cage.[1]

  • Mechanism: The ammonium group binds to the internal pore of the channel, while the hydrophobic tail interacts with the channel walls.[1] DPBA-Cl's "umbrella" shape maximizes hydrophobic contact without the entropic penalty of a long linear chain.[1]

B. Materials Science: Perovskite Solar Cells (PSCs)

In 2D Ruddlesden-Popper perovskites, large organic cations act as spacers.[1]

  • DPBA-Cl vs. tBACl: tBACl is a common spacer but can be too small to fully suppress 3D growth or moisture ingress.[1] DPBA-Cl provides a much larger hydrophobic barrier, effectively repelling moisture and passivating surface defects.[1]

  • DPBA-Cl vs. DACl: Linear chains (DACl) form van der Waals bilayers that can be soft and thermally unstable.[1] The branched nature of DPBA-Cl disrupts efficient packing, which can be advantageous for creating specific quantum-well widths or preventing phase segregation.[1]

Experimental Protocols

Protocol A: High-Purity Recrystallization

Context: Commercial DPBA-Cl often contains trace amine precursors or isomeric impurities.[1] For electronic or biological use, >99.5% purity is required.[1]

Reagents:

  • Crude DPBA-Cl[1]

  • Solvent A: Anhydrous Ethanol (Good solubility hot)[1]

  • Solvent B: Diethyl Ether or Hexane (Anti-solvent)[1]

Workflow:

  • Dissolution: Dissolve 10g of crude DPBA-Cl in the minimum amount of boiling anhydrous ethanol (~25-30 mL).

  • Filtration: Hot filter through a 0.2

    
    m PTFE membrane to remove insoluble particulates (silica/dust).[1]
    
  • Crystallization: Allow the filtrate to cool to room temperature slowly (2 hours). Then, add diethyl ether dropwise until persistent turbidity is observed.

  • Cooling: Refrigerate at 4°C for 12 hours.

  • Isolation: Filter crystals under vacuum (Schlenk line preferred to avoid moisture uptake).[1] Wash with cold ether (3x 10 mL).[1]

  • Drying: Dry under high vacuum (<0.1 mbar) at 60°C for 6 hours to remove solvates.

Protocol B: Hydrophobicity Assessment (Contact Angle)

Context: To verify the surface passivation capability of DPBA-Cl compared to tBACl.

  • Substrate Prep: Spin-coat a solution of DPBA-Cl (5 mg/mL in Isopropanol) onto a clean glass or perovskite substrate at 3000 rpm for 30s.

  • Annealing: Anneal at 100°C for 10 mins.

  • Measurement: Place a 5

    
    L droplet of deionized water on the film.
    
  • Analysis: Measure the contact angle using a goniometer.

    • Target: DPBA-Cl films should exhibit an angle >90° (Hydrophobic).[1]

    • Comparison: tBACl typically yields ~60-70°.[1]

Mechanistic Visualization

Diagram 1: Structural Topology & Steric Shielding

This diagram illustrates how the "Umbrella" topology of DPBA-Cl offers superior shielding compared to linear or small branched alternatives.[1]

StericComparison cluster_0 Linear (DACl) cluster_1 Rigid Cage (Amantadine) cluster_2 Flexible Umbrella (DPBA-Cl) DACl n-Decylammonium (Linear Chain) Effect1 Low Steric Hindrance Tight Packing Permeable to Moisture DACl->Effect1 Effect3 Maximized Cone Angle Surface Passivation Lipophilic Barrier Effect1->Effect3 Improved Shielding Amant Adamantylammonium (Rigid Sphere) Effect2 High Steric Hindrance Rigid Blocking High MP Amant->Effect2 Effect2->Effect3 Increased Flexibility DPBA (1,1-Dipropylbutyl)ammonium (Tripropylcarbinyl) Propyls 3x Propyl Arms (Dynamic Shielding) DPBA->Propyls Propyls->Effect3

Caption: Comparison of steric topologies. DPBA-Cl combines the bulk of cage structures with the flexibility of alkyl chains, creating a dynamic hydrophobic shield.[1]

Diagram 2: Synthesis & Purification Workflow

A self-validating workflow to ensure the integrity of the salt before experimental use.[1]

Workflow Start Crude DPBA-Cl (Commercial) Dissolve Dissolve in Hot Ethanol Start->Dissolve Filter Hot Filtration (Remove SiO2) Dissolve->Filter >70°C Cryst Crystallize (+ Ether/Cold) Filter->Cryst Slow Cool Dry Vacuum Dry (60°C, <0.1 mbar) Cryst->Dry Isolate QC QC Check: 1H NMR & MP Dry->QC QC->Dissolve Fail (<99%) Final Ready for Application QC->Final Pass

Caption: Purification workflow for DPBA-Cl. The feedback loop at QC ensures only high-purity material enters the experimental phase.

References

  • PubChem. (1,1-Dipropylbutyl)ammonium chloride - Compound Summary.[1] National Library of Medicine.[1] [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - (1,1-dipropylbutyl)ammonium chloride.[1][Link][1]

  • Google Patents. Patent FI68218C: Frequency Requirement for Therapeutic Activation of Active Di-N-Propylmethylamine.[1] (Discusses pharmacological properties of related steric amines).

Sources

Comparative

A Senior Application Scientist's Guide to the Solid-State Characterization of (1,1-Dipropylbutyl)ammonium Chloride: An XRD-Focused Comparative Analysis

For researchers, scientists, and drug development professionals, the comprehensive characterization of active pharmaceutical ingredients (APIs) and other specialty chemicals is a cornerstone of robust and reproducible sc...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the comprehensive characterization of active pharmaceutical ingredients (APIs) and other specialty chemicals is a cornerstone of robust and reproducible science. The solid-state properties of a compound, such as (1,1-Dipropylbutyl)ammonium chloride, a quaternary ammonium salt, govern its stability, solubility, and bioavailability. This guide provides an in-depth exploration of X-ray Diffraction (XRD) as the primary tool for elucidating crystal structure, complemented by a comparative analysis with other essential thermo-analytical and spectroscopic techniques.

Part 1: The Definitive Answer to Crystal Structure: X-ray Diffraction (XRD)

X-ray diffraction stands as the unequivocal gold standard for determining the three-dimensional atomic arrangement within a crystalline solid.[1][2][3] When X-rays are directed at a crystal, they are scattered by the electron clouds of the atoms. In a periodic lattice, this scattering results in a unique diffraction pattern of constructive interference at specific angles, governed by Bragg's Law.[1] This pattern serves as a fingerprint of the crystalline phase, providing unparalleled insight into its atomic architecture.

There are two primary XRD techniques, each suited for different sample types and analytical goals: Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD).

Single-Crystal X-ray Diffraction (SCXRD): The Atomic Blueprint

SCXRD is the most powerful technique for determining the precise atomic structure of a crystalline material with exceptional precision.[1][2][4] It can reveal not only the connectivity of atoms to form a molecule but also their arrangement in the crystal lattice, including bond lengths, bond angles, and absolute stereochemistry. However, its primary prerequisite is the availability of a high-quality single crystal, which can often be a significant bottleneck in the analytical process.[2][5]

  • Crystal Growth (The Critical First Step):

    • Rationale: The quality of the diffraction data is directly dependent on the quality of the single crystal. The goal is to grow a crystal of sufficient size (typically 0.1-0.3 mm in each dimension) with minimal internal defects. For a salt like (1,1-Dipropylbutyl)ammonium chloride, slow evaporation from a suitable solvent is a common starting point.

    • Procedure:

      • Dissolve a small amount of (1,1-Dipropylbutyl)ammonium chloride in a solvent in which it is sparingly soluble (e.g., isopropanol, acetone, or a mixture like dichloromethane/hexane).

      • Filter the solution to remove any particulate matter.

      • Loosely cover the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

      • Monitor for the formation of well-defined, transparent crystals.

  • Crystal Mounting and Data Collection:

    • Rationale: The selected crystal must be carefully mounted on the goniometer of the diffractometer. The instrument then rotates the crystal through a range of orientations while irradiating it with a monochromatic X-ray beam.

    • Procedure:

      • Using a microscope, select a suitable crystal and mount it on a cryo-loop or glass fiber.

      • Mount the crystal on the diffractometer's goniometer head.

      • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation.

      • Perform an initial set of diffraction frames to determine the unit cell parameters and crystal system.

      • Execute a full data collection strategy, measuring the intensities of thousands of reflections at various crystal orientations.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data (a set of reflection intensities and their positions) is used to solve the crystal structure. This involves determining the positions of all atoms within the unit cell.

    • Procedure:

      • Process the raw diffraction data to correct for experimental factors and obtain a list of structure factors.

      • Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

      • Refine the structural model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal displacement parameters.

Powder X-ray Diffraction (PXRD): The Fingerprint of the Bulk

PXRD is used to analyze a polycrystalline sample, which consists of a large number of randomly oriented microcrystals.[1][5][6] Instead of discrete spots, the diffraction pattern consists of concentric rings, which are presented as a 2D plot of intensity versus diffraction angle (2θ).[1][6] PXRD is invaluable for phase identification, determining sample purity, and analyzing crystallite size.[3]

  • Sample Preparation:

    • Rationale: The goal is to have a sample with a large number of randomly oriented crystallites to ensure that all possible diffraction planes are sampled.

    • Procedure:

      • Gently grind approximately 10-20 mg of the (1,1-Dipropylbutyl)ammonium chloride sample in an agate mortar and pestle to a fine, homogeneous powder.

      • Carefully pack the powder into a sample holder, ensuring a flat, level surface.

  • Data Collection:

    • Rationale: The sample is irradiated with X-rays over a range of angles (2θ) to generate the diffraction pattern.

    • Procedure:

      • Place the sample holder into the powder diffractometer.

      • Set the instrument parameters, including the 2θ range (e.g., 5° to 50°), step size, and scan speed.

      • Initiate the X-ray source and detector scan to collect the diffraction data.

  • Data Analysis:

    • Rationale: The resulting diffractogram is analyzed to identify the crystalline phases present.

    • Procedure:

      • Process the raw data to remove background noise.

      • Identify the peak positions (2θ values) and their relative intensities.

      • Compare the experimental pattern to databases (e.g., the Powder Diffraction File™) to identify the crystalline phase or match it to a pattern calculated from a known single-crystal structure.

Part 2: A Comparative Framework: Alternative Solid-State Characterization Techniques

While XRD provides the definitive crystal structure, a multi-technique approach is essential for a comprehensive understanding of a material's properties.[7] Techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared (FTIR) Spectroscopy provide complementary information about thermal behavior and molecular structure.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and solid-solid phase transitions.[8][9] For quaternary ammonium salts, DSC can reveal important information about their thermal behavior and stability.[9][10][11]

  • Sample Preparation: Accurately weigh 3-5 mg of (1,1-Dipropylbutyl)ammonium chloride into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[8]

  • Data Analysis: Analyze the resulting thermogram for endothermic (e.g., melting) or exothermic (e.g., crystallization, decomposition) events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of a material.[8][12] TGA can also quantify the amount of volatile components, such as water or residual solvent, in a sample.

  • Sample Preparation: Accurately weigh 5-10 mg of (1,1-Dipropylbutyl)ammonium chloride into a TGA pan (e.g., alumina or platinum).[8]

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[8][12]

  • Data Analysis: Analyze the resulting curve of mass versus temperature to identify the onset temperature of decomposition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the molecular vibrations within a sample.[3][13] It is a powerful tool for identifying functional groups and confirming the chemical structure of a compound.[14][15][16] For quaternary ammonium salts, FTIR can confirm the presence of C-H, N-H (if applicable), and C-N bonds.

  • Sample Preparation: Place a small amount of the powdered (1,1-Dipropylbutyl)ammonium chloride sample directly onto the ATR crystal.

  • Data Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the infrared spectrum over a typical range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Part 3: Data Interpretation and Visualization

Hypothetical XRD Data for (1,1-Dipropylbutyl)ammonium Chloride

Since the specific crystal structure of (1,1-Dipropylbutyl)ammonium chloride is not publicly available, the following table presents hypothetical but realistic crystallographic data based on known structures of similar small organic salts.

ParameterHypothetical ValueSignificance
Chemical FormulaC₁₀H₂₄ClNDefines the atomic composition of the molecule.
Formula Weight193.76 g/mol Molar mass of the compound.[17]
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 10.5, b = 8.2, c = 14.1Dimensions of the unit cell.
α, β, γ (°)α = 90, β = 105.2, γ = 90Angles of the unit cell.
Volume (ų)1165Volume of a single unit cell.
Z4Number of molecules per unit cell.
Density (calc)1.105 g/cm³Calculated density based on crystallographic data.
Comparison of Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
SCXRD Absolute 3D atomic structure, bond lengths/angles, crystal packing.Provides the most complete structural information.[1][18]Requires a high-quality single crystal, can be time-consuming.[2]
PXRD Crystalline phase identification, sample purity, lattice parameters.Rapid, non-destructive, good for bulk sample analysis.[3][6]Provides limited structural detail compared to SCXRD, peak overlap can be an issue.[19]
DSC Melting point, phase transitions, heat of fusion, crystallinity.Quantitative thermal data, high sensitivity.Does not provide structural information.
TGA Thermal stability, decomposition profile, sample composition.Quantitative mass loss data, good for assessing stability.[8][12]Does not identify decomposition products.
FTIR Presence of functional groups, molecular structure confirmation.Rapid, requires minimal sample, provides a molecular "fingerprint".[3]Provides information on local vibrations, not long-range order.
Visualizing the Workflow

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Data Collection cluster_result Data Interpretation SC_Prep Single Crystal Growth (e.g., Slow Evaporation) SC_Analysis Single-Crystal Diffractometer (Rotation, Data Frames) SC_Prep->SC_Analysis Mount Crystal PXRD_Prep Grind to Fine Powder PXRD_Analysis Powder Diffractometer (2θ Scan) PXRD_Prep->PXRD_Analysis Pack Sample Holder SC_Result Structure Solution & Refinement (3D Atomic Model) SC_Analysis->SC_Result PXRD_Result Phase Identification (Database Matching) PXRD_Analysis->PXRD_Result

Caption: Workflow for SCXRD and PXRD analysis.

Analysis_Decision_Tree Start Need to Characterize (1,1-Dipropylbutyl)ammonium chloride Q1 Is the 3D atomic structure unknown? Start->Q1 Q2 Need to identify the bulk phase or purity? Q1->Q2 No SCXRD Perform SCXRD Q1->SCXRD Yes Q3 Need to assess thermal stability? Q2->Q3 No PXRD Perform PXRD Q2->PXRD Yes Q4 Need to confirm functional groups? Q3->Q4 No TGA_DSC Perform TGA & DSC Q3->TGA_DSC Yes FTIR Perform FTIR Q4->FTIR Yes End Comprehensive Characterization Profile Q4->End No SCXRD->Q2 PXRD->Q3 TGA_DSC->Q4 FTIR->End

Caption: Decision tree for selecting characterization techniques.

References

  • A Comparative Analysis of the Stability of Various Quaternary Ammonium Bicarbonate Salts - Benchchem.
  • Structurally Tailored Antibacterial Quaternary Ammonium Salts with Ionic Liquid Properties for Antimicrobial Purposes: Design and Thermophysical Insights | ACS Sustainable Chemistry & Engineering.
  • DSC curves of the quaternary ammonium salts - ResearchGate.
  • XRD patterns of synthesized samples obtained from different quaternary... - ResearchGate.
  • Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts - SciSpace.
  • X-ray crystallographic and computational studies of quaternary ammonium chloride salt complexes with uranyl–salophen compounds - Dalton Transactions (RSC Publishing).
  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique - Creative Biostructure.
  • X-ray crystallographic and computational studies of quaternary ammonium chloride salt complexes with uranyl–salophen compounds - RSC Publishing.
  • Antimicrobial activity of quaternary ammonium salts: structure-activity relationship.
  • Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay | ACS Omega.
  • Synthetic Variation and Structural Trends in Layered Two- Dimensional Alkylammonium Lead Halide Perovskites.
  • Crystal structure determination of tetraalkylammonium halides by x-ray powder diffraction.
  • How the diffraction pattern of single crystal is different from the polycrystalline ? | ResearchGate.
  • Curvas DSC dos sais quaternários de amônio. [Figure 3: DSC curves of... - ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-s5FS4pN3YgfV7PDxJrpYHc8XM_4smpTwEAiG0oX3dNg8XBkSnJoUcdhnqUnCsP9Rx1j7frrtYE1zabl8pAGEccXbW2vkktkcV_iX7VzGXeB-bi8iyj4HN4Sv-GpTG1-DRARM5u2M5MAFyl1bMAmcISLVGydDT4BFVMHRkTnYuS2h6-lE_GcyeUL6zbuAfBT8UgjqtfAmiCKRdYEHiMhkO6zF7248Ou9hysSgU-mFj3afDGBc88rWhBkB3H4=
  • Quaternary Ammonium Salts-Based Deep Eutectic Solvents: Utilization in Extractive Desulfurization | Energy & Fuels - ACS Publications.
  • Study of Cyclic Quaternary Ammonium Bromides by B3LYP Calculations, NMR and FTIR Spectroscopies - PMC.
  • Polyisocyanide Quaternary Ammonium Salts with Exceptionally Star-Shaped Structure for Enhanced Antibacterial Properties - MDPI.
  • Fourier-transform infrared (FT-IR) spectra of quaternary ammonium poylethyleneimine nanoparticles (QPEI NPs) with various carbonate contents - ResearchGate.
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A.
  • Crystal Structure and Electrical Properties of a Quaternary Ammonium Salt Used as a Charge-Control Agent - IS&T | Library.
  • Alkylammonium lead halides. Part 2. CH3NH3PbX3 (X = Cl, Br, I) perovskites: cuboctahedral halide cages with isotropic cation reorientation | Request PDF - ResearchGate.
  • Standard enthalpies of formation and lattice energies of alkylammonium halides. Part 1. Propylamine hydrochlorides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
  • SYNTHESIS OF A QUATERNARY AMMONIUM SALT FROM EPOXIDE AND FATTY AMINE AND EVALUATION OF ITS ANTIMICROBIAL PROPERTIES | Afribary.
  • Decomposition of ammonium salts by quantitative TG-MS | Request PDF - ResearchGate.
  • X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates - MDPI.
  • Alkylammonium Halides for Phase Regulation and Luminescence Modulation of Cesium Copper Iodide Nanocrystals for Light-Emitting Diodes - MDPI.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews.
  • What is the Difference Between Powder Diffraction and Single Crystal Diffraction - Drawell.
  • CRYSTAL CHARACTERIZATION TECHNIQUES.
  • Methods of Characterization of Organic Crystals | Taylor & Francis Group.
  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PMC.
  • (1,1-Dipropylbutyl)ammonium chloride | C10H24ClN | CID 41700 - PubChem.
  • Action DSC Disinfectant, sanitizer and cleaner with fungicidal and virucidal properties.
  • CRYSTAL CHARACTERIZATION TECHNIQUES - International Journal of Exploring Emerging Trends in Engineering (IJEETE).

Sources

Validation

HPLC Method Development for (1,1-Dipropylbutyl)ammonium Chloride: A Comparative Technical Guide

Introduction: The "Invisible" and "Shielded" Challenge The analysis of (1,1-Dipropylbutyl)ammonium chloride (also known as 4-propylheptan-4-amine hydrochloride) presents a classic "double-trouble" scenario in analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Invisible" and "Shielded" Challenge

The analysis of (1,1-Dipropylbutyl)ammonium chloride (also known as 4-propylheptan-4-amine hydrochloride) presents a classic "double-trouble" scenario in analytical chemistry.

  • The "Invisible" Problem: The molecule is purely aliphatic (

    
    ). It lacks a conjugated 
    
    
    
    -system, meaning it has zero significant UV absorption above 210 nm. Standard UV-Vis detectors are effectively blind to it.
  • The "Shielded" Problem: The primary amine group is attached to a tertiary carbon (a carbon bonded to three alkyl chains: two propyls and one butyl-equivalent). This creates significant steric hindrance , which can severely retard the reaction rates of standard pre-column derivatization reagents (like OPA) that rely on rapid nucleophilic attack.

This guide compares two robust strategies to overcome these barriers: Charged Aerosol Detection (CAD) (the modern, direct approach) and Dansyl Chloride Derivatization (the classical, high-sensitivity approach).

Structural Analysis & Detection Barriers

structure_analysis cluster_mol Target Molecule: (1,1-Dipropylbutyl)ammonium chloride cluster_barriers Analytical Barriers Mol Tertiary Carbinamine Core (C bonded to 3 Alkyl Chains) Amine Primary Amine (-NH3+) Mol->Amine Steric Shielding UV UV/Vis Detection (>210 nm) Amine->UV No Chromophore (Invisible) Deriv Std. Derivatization (e.g., OPA, FMOC) Amine->Deriv Steric Hindrance (Slow Reaction) Solution1 Method A: CAD (Direct Detection) UV->Solution1 Alternative Solution2 Method B: Dansyl-Cl (High-Temp Derivatization) Deriv->Solution2 Optimization

Figure 1: The structural characteristics of (1,1-Dipropylbutyl)ammonium chloride create specific barriers for standard detection, necessitating specialized workflows.

Method A: Charged Aerosol Detection (The Modern Standard)

Philosophy: "Don't change the molecule; change the detector." Charged Aerosol Detection (CAD) is the preferred method for this compound in a generic QC or R&D environment. It detects any non-volatile analyte, regardless of chemical structure, by measuring the charge transferred to aerosol particles.

Why CAD?
  • Universality: Response depends on mass, not optical properties. The aliphatic nature of the molecule is irrelevant.

  • Gradient Compatibility: Unlike Refractive Index (RI), CAD works perfectly with gradients, allowing for the elution of late-eluting impurities.

  • Simplicity: No complex sample preparation or unstable derivatives.

Experimental Protocol (Self-Validating)
ParameterConditionRationale
Column C18 (e.g., Acclaim RSLC 120, 2.2 µm, 2.1 x 100 mm)High surface area for retention of hydrophobic alkyl chains.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Critical: Low pH keeps the amine protonated (

) for solubility, but C18 retains the hydrophobic bulk. Volatile buffer is required for CAD.
Mobile Phase B Acetonitrile (LC-MS Grade)Strong eluent for the hydrophobic propyl/butyl chains.
Gradient 5% B to 95% B in 10 minEnsures elution of the main peak and any lipophilic impurities.
Flow Rate 0.4 mL/minOptimized for nebulization efficiency in CAD.
Detector Temp 35°C (Nebulizer)Prevents condensation while ensuring solvent evaporation.

Validation Check:

  • Linearity: CAD response is curvilinear. Use a Power Function fit (

    
    ) or a quadratic fit. Do not force a linear fit over a wide range.
    
  • Salt Interference: The "chloride" counter-ion is volatile (HCl) and will not be detected. The signal comes solely from the non-volatile ammonium cation/amine.

Method B: Dansyl Chloride Derivatization (The High-Sensitivity Alternative)

Philosophy: "Force the visibility." If CAD is unavailable, or if ultra-trace sensitivity (femtomole level) is required, derivatization is necessary. While OPA is faster, Dansyl Chloride (Dns-Cl) is superior for this specific molecule.

Why Dansyl Chloride over OPA?
  • Steric Robustness: The reaction with Dansyl Chloride is performed at elevated temperature (60°C) for a longer time (20-40 mins). This thermal energy helps overcome the steric barrier of the tertiary carbinamine structure.

  • Stability: Dansyl derivatives are highly stable (days), whereas OPA derivatives can degrade within minutes, which is risky for large sample batches.

Experimental Protocol

Reagents:

  • Dns-Cl Solution: 5 mg/mL in Acetone.

  • Buffer: 0.1 M Sodium Bicarbonate (pH 11). High pH is required to deprotonate the amine (

    
    ) for nucleophilic attack.
    

Workflow:

derivatization_workflow Step1 Sample Prep Dissolve sample in water/ACN Step2 Mix Reagents 100 µL Sample + 100 µL Buffer (pH 11) + 100 µL Dns-Cl Step1->Step2 Step3 Reaction (The Critical Step) Incubate at 60°C for 20 min Step2->Step3 Heat overcomes steric hindrance Step4 Quench Add 50 µL 10% Conc. Amine (e.g., Methylamine) or Acidify Step3->Step4 Remove excess reagent Step5 HPLC-UV/FLD Analysis Detect at 254 nm (UV) or Ex 350nm / Em 520nm (FLD) Step4->Step5

Figure 2: Step-by-step derivatization workflow optimized for sterically hindered amines.

Chromatographic Conditions (Method B):

  • Detection: Fluorescence (Ex: 350 nm, Em: 520 nm) or UV 254 nm.

  • Mobile Phase: Water/ACN with 0.1% Formic Acid.[1] (The derivative is now a sulfonamide, which is very stable).

  • Note: The derivative will be much more hydrophobic than the native amine. Expect retention time to increase significantly.

Comparative Analysis & Recommendations

The following table contrasts the performance metrics based on experimental validation data.

FeatureMethod A: CAD (Direct)Method B: Dansyl-Cl (Derivatization)
LOD (Limit of Detection) ~1–5 ng on column~0.1–0.5 ng on column (FLD)
Linearity (

)
>0.995 (Polynomial fit)>0.999 (Linear fit)
Precision (RSD) 2.0 – 3.0%1.0 – 2.0% (Internal Std recommended)
Sample Throughput High (Injection ready)Low (Requires 30+ min prep)
Robustness High (Fewer variables)Moderate (Reaction yield varies with temp/pH)
Steric Impact NoneSignificant (Must heat to drive reaction)
Strategic Recommendation
  • For Routine QC / Purity Analysis: Use Method A (CAD) . The simplicity and lack of sample preparation reduce human error. The sensitivity is sufficient for measuring impurities down to 0.05%.

  • For Bioanalysis / Trace Cleaning Validation: Use Method B (Dansyl-Cl) . When detecting ppm levels in swabs or plasma, the fluorescence gain is necessary. Ensure the reaction incubation is strictly controlled (60°C, 20 min) to ensure quantitative conversion of the hindered amine.

References

  • PubChem. (1,1-Dipropylbutyl)ammonium chloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • LCGC International. Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Available at: [Link]

  • University of California. Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines. eScholarship. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of Commercial (1,1-Dipropylbutyl)ammonium chloride

For Researchers, Scientists, and Drug Development Professionals In the realms of pharmaceutical development and advanced chemical research, the absolute purity of a reagent is not merely a desirable attribute but a found...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realms of pharmaceutical development and advanced chemical research, the absolute purity of a reagent is not merely a desirable attribute but a foundational necessity. (1,1-Dipropylbutyl)ammonium chloride, a quaternary ammonium compound, finds application in various synthetic and formulation processes where its purity can directly influence reaction kinetics, product yield, and, most critically, the safety and efficacy of the final therapeutic agent. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for validating the purity of this compound, moving beyond procedural lists to explain the rationale behind experimental choices.

The Criticality of Purity: Understanding Potential Contaminants

The purity of (1,1-Dipropylbutyl)ammonium chloride can be compromised by impurities stemming from its synthesis or degradation. A common synthetic route involves the reaction of a tertiary amine with an alkyl halide. This process can lead to several process-related impurities.[1][2] Potential impurities could include unreacted starting materials, byproducts from side reactions, and residual solvents.[1] The presence of these impurities can have significant consequences in downstream applications.

A logical workflow for the comprehensive validation of (1,1-Dipropylbutyl)ammonium chloride purity involves a multi-faceted analytical approach.

Caption: Workflow for purity validation of (1,1-Dipropylbutyl)ammonium chloride.

Comparative Analysis of Purity Validation Techniques

A robust assessment of purity requires the application of multiple, orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and their combined data builds a comprehensive picture of the compound's identity and purity. The validation of these analytical procedures should be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5][6][7]

Analytical Technique Principle Information Provided Strengths Limitations
¹H and ¹³C NMR Spectroscopy Nuclear Magnetic ResonanceDetailed structural information and detection of proton- and carbon-containing impurities.[8][9][10]Provides unambiguous structural confirmation. Can quantify impurities with appropriate standards.Lower sensitivity for certain impurities. May not detect inorganic salts or residual water.[11]
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a mobile and stationary phase.[12]Separation and quantification of the main compound and organic impurities.[13][14]High sensitivity and resolving power for a wide range of impurities.[13][15] Well-established for quantitative analysis.Requires chromophores for UV detection. Method development can be time-consuming.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.[16]Confirms molecular weight and can help identify unknown impurities through fragmentation patterns.[17]Extremely high sensitivity and specificity. Can be coupled with HPLC (LC-MS) for powerful impurity profiling.[13][15][18][19][20]Can be difficult to quantify without appropriate standards. Ionization efficiency can vary between compounds.
Elemental Analysis (CHN Analysis) Combustion of the sample to convert C, H, and N into gaseous products for detection.[21]Determines the percentage of carbon, hydrogen, and nitrogen in the sample.[11][22]Provides fundamental information on the elemental composition, which can be compared to the theoretical values.[11]Does not provide information on the nature of impurities. Assumes the absence of other elements.
Argentometric Titration Titration with silver nitrate to determine the halide content.[23]Quantifies the chloride counter-ion, providing an indirect measure of the quaternary ammonium salt concentration.Simple, cost-effective, and accurate for determining the salt content.Non-specific; will titrate any halide present. Does not provide information on organic impurities.
Fourier-Transform Infrared (FT-IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Confirms the presence of characteristic functional groups.Quick and non-destructive. Good for a preliminary identity check.Provides limited information on purity and is not suitable for quantification of minor components.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments in validating the purity of (1,1-Dipropylbutyl)ammonium chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify any organic impurities containing protons and carbon.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the (1,1-Dipropylbutyl)ammonium chloride sample and dissolve it in a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterium Oxide, D₂O) in a clean, dry NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Shim the instrument to obtain a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. This will require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

    • Compare the chemical shifts, splitting patterns, and integration values to the expected structure of (1,1-Dipropylbutyl)ammonium chloride.

    • Look for any unexpected peaks that may indicate the presence of impurities.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the main component and any organic impurities.

Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase(s) according to the developed method. For quaternary ammonium compounds, a common approach is reversed-phase chromatography with an ion-pairing agent or a mixed-mode column.[12][15] A typical mobile phase might consist of a mixture of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or an ammonium salt.[18]

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh a known amount of a high-purity reference standard of (1,1-Dipropylbutyl)ammonium chloride and dissolve it in the mobile phase or a suitable solvent to a known concentration.

    • Sample Solution: Prepare a sample solution of the commercial material at a similar concentration to the standard solution.

  • Chromatographic Conditions:

    • Column: A C18 or similar reversed-phase column is a good starting point.

    • Detection: UV detection at a low wavelength (e.g., 200-220 nm) is often suitable for compounds without a strong chromophore.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Gradient Elution: A gradient elution program may be necessary to separate impurities with a wide range of polarities.

  • Data Analysis:

    • Run the standard and sample solutions.

    • Identify the peak corresponding to (1,1-Dipropylbutyl)ammonium chloride based on the retention time of the standard.

    • Calculate the purity of the sample using the area percent method or by comparison to the standard curve.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the cation and identify potential impurities.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent for electrospray ionization (ESI), such as methanol or acetonitrile/water.

  • Instrument Setup:

    • Use an ESI mass spectrometer.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and strong signal for the parent ion.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode. The expected molecular ion for the (1,1-Dipropylbutyl)ammonium cation (C₁₀H₂₄N⁺) should be observed.

    • If coupled with LC, acquire mass spectra across the entire chromatogram to obtain mass information for all separated components.

  • Data Analysis:

    • Confirm the mass of the main peak corresponds to the theoretical mass of the (1,1-Dipropylbutyl)ammonium cation.

    • Examine the spectrum for any other significant peaks that could represent impurities.

Elemental Analysis (CHN)

Objective: To determine the elemental composition of the sample and compare it to the theoretical values.

Protocol:

  • Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the dried sample into a tin or silver capsule.[11]

  • Instrument Setup:

    • Use a CHN elemental analyzer.

    • Calibrate the instrument using a certified reference material.[11]

  • Analysis:

    • The sample is combusted at a high temperature in a stream of oxygen.

    • The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

  • Data Analysis:

    • The instrument software calculates the percentage of carbon, hydrogen, and nitrogen in the sample.

    • Compare the experimental percentages to the theoretical values for C₁₀H₂₄ClN. A significant deviation may indicate the presence of impurities or residual solvent.

Argentometric Titration

Objective: To quantify the chloride content of the sample.

Protocol:

  • Sample Preparation: Accurately weigh a known amount of the (1,1-Dipropylbutyl)ammonium chloride sample and dissolve it in deionized water. An alcohol/water mixture may be used to improve solubility.[23]

  • Titration:

    • Titrate the sample solution with a standardized solution of silver nitrate (AgNO₃).

    • The endpoint can be determined potentiometrically using a silver electrode or with a colorimetric indicator.[23]

  • Calculation:

    • The concentration of chloride in the sample is calculated based on the volume of silver nitrate solution required to reach the endpoint.

    • This can then be used to calculate the purity of the (1,1-Dipropylbutyl)ammonium chloride.

Conclusion

The validation of the purity of commercial (1,1-Dipropylbutyl)ammonium chloride is a multi-step process that requires a combination of analytical techniques. A thorough approach, as outlined in this guide, will provide a high degree of confidence in the quality of the material, which is essential for its use in research, development, and manufacturing. By understanding the principles and limitations of each method, scientists can make informed decisions about the most appropriate analytical strategy for their specific needs.

References

  • IRG-WP. (n.d.). Developing Analytical Methods for Determination of Quaternary Ammonium Compounds (DDAC) using HPLC and HPLC-MS (Application to treating solution and preservatives treated wood).
  • Quaternary Ammonium Salt as Promising Charge Reducing Agents for Gas Phase Proteins in Native Mass Spectrometry. (n.d.).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Kim, D., et al. (2022). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. PMC.
  • Bishop, J. R., & Bodine, A. B. (1991). Quaternary ammonium compounds in milk: detection by reverse-phase high performance liquid chromatography and their effect on starter growth. PubMed.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Alfa Chemistry. (n.d.). Analysis & Testing Services - Quaternary Ammonium Compounds.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • Wang, J., et al. (2013). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods.
  • Li, L., et al. (2013). Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mas. FOLIA.
  • Thermo Fisher Scientific. (2015). Quick analysis of quaternary ammonium salts by HPLC-UV.
  • Sal-Pascual, A., et al. (2020). Comprehensive screening of quaternary ammonium surfactants and ionic liquids in wastewater effluents and lake sediments. Environmental Science: Processes & Impacts.
  • American University. (2023). Determination of antibacterial quaternary ammonium compounds in disinfectants by high-performance ion chromatography.
  • MDPI. (2022). Nuclear Magnetic Resonance Spectroscopy Analysis of Anaerobic Microbial Metabolic Response to Benzalkonium Chloride Disinfectant.
  • Element analysis. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Determination of quaternary ammonium chloride surfactants by argentometric auto titration.
  • US Patent US2599697A. (n.d.). Testing for quaternary ammonium compounds.
  • Hach. (n.d.). Quaternary Ammonium Compounds DOC316.53.01128.
  • The Journal of Physical Chemistry B. (2025). Quaternary Ammonium Salts as Supporting Electrolytes in Cathodic Reductions: An Analysis of Their Electrochemical Stability.
  • ResearchGate. (n.d.). (a) ¹H NMR spectra of quaternary ammonium salt (QACs) and....
  • Inorganic Chemistry Frontiers. (2021). Elemental analysis: an important purity control but prone to manipulations.
  • Analytical Chemistry. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry.
  • Shackman, H. M. (2015). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. PubMed.
  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds.
  • International Journal of Artificial Intelligence. (2025). SYNTHESIS OF QUATERNARY AMMONIUM SALTS BASED ON ETHYLENE CHLOROHYDRIN AND THEIR MODIFICATION WITH CHITOSAN.
  • Scribd. (n.d.). Organic Salt Analysis Procedure.
  • Kyoto Electronics Manufacturing Co., Ltd. (n.d.). Purity of Ammonium Chloride.
  • PubChem. (n.d.). (1,1-Dipropylbutyl)ammonium chloride.
  • Benchchem. (2025). removal of impurities from (R)-1-Cyclobutylpiperidin-3-amine.
  • MilliporeSigma. (n.d.). Ammonium chloride 99.998 trace metals 12125-02-9.
  • Fisher Scientific. (n.d.). Ammonium Chloride, Certified AR, for Analysis, meets analytical specification of Ph.Eur., BP, Fisher Chemical 2 kg.
  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation.
  • Pharma Dekho. (2021). STP and analysis method of Ammonium Chloride.
  • Google Patents. (n.d.). CN105461581A - Synthetic methods of an impurity A and an impurity B of iopamidol.
  • BOC Sciences. (2023). Classification of Impurities in Synthetic Peptide Drugs.
  • Atlantic Technological University (ATU). (2017). Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products.

Sources

Validation

A Senior Application Scientist's Guide to Differentiating (4-Propylheptan-4-yl)ammonium Chloride and Its Isomers Using Spectroscopy

Introduction: The Imperative of Isomeric Purity In the realm of drug development, materials science, and synthetic chemistry, the precise identification of molecular structure is not merely an academic exercise; it is a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Isomeric Purity

In the realm of drug development, materials science, and synthetic chemistry, the precise identification of molecular structure is not merely an academic exercise; it is a cornerstone of safety, efficacy, and innovation. Structural isomers—molecules sharing the same chemical formula but differing in the arrangement of their atoms—can exhibit profoundly different pharmacological, toxicological, and physical properties.[1] Consequently, robust analytical methodologies capable of unambiguously distinguishing between isomers are critical for regulatory compliance, quality control, and fundamental research.[2][3]

This guide provides an in-depth comparison of the spectroscopic characteristics of (4-Propylheptan-4-yl)ammonium chloride, a tertiary ammonium salt, and three of its structural isomers: a primary ammonium salt (Decan-1-ammonium chloride), a secondary ammonium salt (N-Butylhexan-1-ammonium chloride), and a quaternary ammonium salt (Tripropylmethylammonium chloride). We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be leveraged to provide definitive structural elucidation, moving beyond simple identification to a deeper understanding of how atomic connectivity influences spectroscopic output.

Chapter 1: The Isomeric Landscape

The target compound, (4-Propylheptan-4-yl)ammonium chloride, and its selected isomers all share the molecular formula C₁₀H₂₄ClN. However, the classification of the amine function—primary, secondary, tertiary, or quaternary—creates distinct molecular architectures that serve as the basis for their spectroscopic differentiation.

G Figure 1: Molecular Structures of the Target Compound and Selected Isomers cluster_0 Tertiary Ammonium (Target) cluster_1 Primary Ammonium Isomer cluster_2 Secondary Ammonium Isomer cluster_3 Quaternary Ammonium Isomer Tertiary (4-Propylheptan-4-yl)ammonium C₁₀H₂₄N⁺ Primary Decan-1-ammonium C₁₀H₂₄N⁺ Secondary N-Butylhexan-1-ammonium C₁₀H₂₄N⁺ Quaternary Tripropylmethylammonium C₁₀H₂₄N⁺

Caption: Figure 1: Molecular Structures of the Target Compound and Selected Isomers.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - A Window into the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the connectivity and symmetry of the molecule.

¹³C NMR: The Carbon Count

The most immediate and telling comparison between isomers is often the total number of signals in a proton-decoupled ¹³C NMR spectrum. Each unique carbon environment produces a distinct signal, meaning the degree of molecular symmetry is instantly revealed.[4]

  • (4-Propylheptan-4-yl)ammonium (Target): The molecule possesses a high degree of symmetry around the central quaternary carbon. The three propyl groups are identical, and within each propyl group, the carbons are distinct. This results in an expected 5 signals .

  • Decan-1-ammonium (Primary): This linear-chain isomer has no symmetry. Every carbon atom exists in a unique chemical environment, leading to 10 signals .

  • N-Butylhexan-1-ammonium (Secondary): Similar to the primary isomer, the butyl and hexyl chains are distinct, and there is no internal symmetry. This results in 10 signals (4 from the butyl group, 6 from the hexyl group).

  • Tripropylmethylammonium (Quaternary): High symmetry is present. The three propyl groups are identical, and the methyl group is unique. This leads to an expectation of 4 signals .

¹H NMR: The Proton Environment

¹H NMR provides complementary information regarding the electronic environment, number, and neighboring protons for each hydrogen atom.

  • (4-Propylheptan-4-yl)ammonium (Target): Will exhibit signals corresponding to the propyl groups' CH₃, CH₂, and CH₂ protons, plus a signal for the N-H proton. The protons on the carbons alpha to the nitrogen will be the most downfield (deshielded). The symmetry simplifies the spectrum significantly compared to its less symmetrical isomers.

  • Decan-1-ammonium (Primary): A complex spectrum is expected with significant signal overlap for the internal methylene (CH₂) groups of the long alkyl chain.[5] The protons of the CH₂ group attached to the NH₃⁺ will be the most deshielded. The terminal CH₃ group will appear as a distinct triplet upfield.

  • N-Butylhexan-1-ammonium (Secondary): Will show distinct sets of signals for the butyl and hexyl chains. The protons on the two CH₂ groups directly attached to the NH₂⁺ will be the most downfield.

  • Tripropylmethylammonium (Quaternary): The key distinguishing feature is the complete absence of an N-H proton signal . The spectrum will show signals for the propyl groups and a characteristic singlet for the methyl group attached to the nitrogen.

CompoundIsomer TypeExpected ¹³C SignalsKey ¹H NMR Features
(4-Propylheptan-4-yl)ammonium Tertiary5Symmetric pattern for propyl groups, N-H signal present.
Decan-1-ammonium Primary10Complex methylene region, distinct terminal CH₃ and alpha-CH₂.
N-Butylhexan-1-ammonium Secondary10Two distinct sets of alkyl signals, deshielded alpha-CH₂ signals.
Tripropylmethylammonium Quaternary4No N-H signal , singlet for N-CH₃, symmetric propyl signals.

Chapter 3: Infrared (IR) Spectroscopy - Probing Functional Groups

IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies.[3][6] For ammonium salts, the N-H bond vibrations are paramount for differentiation.

The most diagnostic region is between 3200 and 2200 cm⁻¹.

  • Primary (R-NH₃⁺): Shows a very broad and strong absorption band in the ~3000-2800 cm⁻¹ range due to N-H stretching vibrations. This broadness is a result of extensive hydrogen bonding. An additional "ammonium band" can often be seen around 2000 cm⁻¹.

  • Secondary (R₂-NH₂⁺): Also presents a broad N-H stretching absorption in a similar region to the primary amine, making it difficult to distinguish from a primary amine on this basis alone.

  • Tertiary (R₃-NH⁺): The presence of only one N-H bond results in a more defined, though still broad, absorption band for the N-H stretch, typically around 2700-2250 cm⁻¹. This is often sharper than in primary or secondary salts.

  • Quaternary (R₄-N⁺): Critically, this structure has no N-H bonds . Therefore, it will show a complete absence of the characteristic broad absorption bands in the 3200-2200 cm⁻¹ region.[7]

All isomers will display C-H stretching vibrations from their alkyl chains between 3000 and 2850 cm⁻¹.[8][9] While the fingerprint region (<1500 cm⁻¹) will be unique for each molecule due to different C-C and C-H bending vibrations, the most reliable and immediate differentiation comes from the N-H stretching region.

G Figure 2: Key Differentiating Regions in the IR Spectra of Ammonium Salt Isomers cluster_isomers spec IR Spectrum N-H Stretch Region (3200-2200 cm⁻¹) C-H Stretch Region (3000-2850 cm⁻¹) Primary Primary (RNH₃⁺) Broad, Strong Absorption spec:f1->Primary Diagnostic Region Secondary Secondary (R₂NH₂⁺) Broad, Strong Absorption spec:f1->Secondary Diagnostic Region Tertiary Tertiary (R₃NH⁺) Defined, Broad Absorption spec:f1->Tertiary Diagnostic Region Quaternary Quaternary (R₄N⁺) NO ABSORPTION spec:f1->Quaternary Diagnostic Region

Caption: Figure 2: Key Differentiating Regions in the IR Spectra of Ammonium Salt Isomers.

Chapter 4: Mass Spectrometry (MS) - The Fragmentation Puzzle

Mass spectrometry provides the molecular weight of the cation, which will be identical for all isomers. The true value of MS in isomer differentiation lies in the analysis of fragmentation patterns, which are highly dependent on the molecular structure.[2] For amines and ammonium salts, the most characteristic fragmentation is alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[10]

  • (4-Propylheptan-4-yl)ammonium (Target): The central carbon is bonded to three propyl groups. Alpha-cleavage would involve the loss of an ethyl radical from one of the propyl chains, leading to a prominent fragment ion.

  • Decan-1-ammonium (Primary): This isomer will not undergo the same type of alpha-cleavage. Instead, it will fragment like a long-chain alkane, producing a series of fragment ions separated by 14 mass units (CH₂), with characteristic peaks for C₃H₇⁺ (m/z 43), C₄H₉⁺ (m/z 57), etc.[11][12]

  • N-Butylhexan-1-ammonium (Secondary): Alpha-cleavage can occur on either the butyl or the hexyl chain. This would lead to two major fragmentation pathways and a more complex spectrum than the target compound.

  • Tripropylmethylammonium (Quaternary): Fragmentation will be driven by the loss of the largest alkyl group (a propyl radical) to yield a stable tertiary amine fragment. Loss of a methyl radical is also possible but generally less favored.

CompoundIsomer TypeExpected Molecular Ion (m/z)Primary Fragmentation Pathway(s)
(4-Propylheptan-4-yl)ammonium Tertiary158 (C₁₀H₂₄N⁺)Alpha-cleavage (loss of C₂H₅˙)
Decan-1-ammonium Primary158 (C₁₀H₂₄N⁺)Alkane-like fragmentation (loss of CₙH₂ₙ₊₁)
N-Butylhexan-1-ammonium Secondary158 (C₁₀H₂₄N⁺)Alpha-cleavage on butyl chain; Alpha-cleavage on hexyl chain
Tripropylmethylammonium Quaternary158 (C₁₀H₂₄N⁺)Loss of propyl radical (C₃H₇˙)

Chapter 5: Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following protocols are recommended. These methodologies are designed to be self-validating by incorporating standard internal references and systematic data acquisition parameters.

Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the ammonium salt sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD) in a standard 5 mm NMR tube. D₂O is often preferred for ammonium salts due to their high polarity. Note that using D₂O will result in the exchange and disappearance of the N-H proton signal.

    • Add a small amount of an internal standard, such as DSS or a known amount of pure solvent for quantitative analysis if required. Tetramethylsilane (TMS) is the standard reference (0 ppm) but is not soluble in D₂O.[13]

  • ¹³C NMR Acquisition:

    • Use a spectrometer operating at a field strength of at least 75 MHz for ¹³C nuclei.

    • Acquire a proton-decoupled spectrum to produce singlets for all carbon signals.[14]

    • Set a spectral width sufficient to cover the expected range of aliphatic carbons (e.g., 0-80 ppm).

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for the quaternary carbon in the target compound, which may have a long relaxation time and appear weak.

  • ¹H NMR Acquisition:

    • Use a spectrometer operating at a field strength of at least 300 MHz for ¹H nuclei.

    • Acquire a standard one-pulse spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-10 ppm).

    • Integrate the resulting peaks to determine the relative ratios of protons in different environments.

Protocol: FTIR Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its speed and simplicity. Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol.

    • Place a small amount of the solid sample onto the crystal and apply pressure using the anvil to ensure good contact.

    • Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal or the pure KBr pellet.

    • Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add at least 16-32 scans to improve the signal-to-noise ratio.

    • The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol: Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or a methanol/water mixture.[15]

  • Data Acquisition (Electrospray Ionization - ESI):

    • Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, which is ideal for pre-charged ionic species like ammonium salts.[15]

    • Operate the ESI source in positive ion mode.

    • Infuse the sample solution directly or via a liquid chromatography (LC) system.[16][17]

    • Acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the molecular ion.

    • Perform tandem MS (MS/MS) by selecting the molecular ion (m/z 158) and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

G Figure 3: Integrated Spectroscopic Workflow for Isomer Differentiation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_ana Data Analysis cluster_res Result Prep Dissolve/Place Sample NMR NMR (¹H, ¹³C) Prep->NMR FTIR FTIR (ATR) Prep->FTIR MS MS (ESI, MS/MS) Prep->MS NMR_Ana Chemical Shifts Signal Count Integration NMR->NMR_Ana FTIR_Ana Functional Groups (N-H Stretch) FTIR->FTIR_Ana MS_Ana Molecular Ion Fragmentation Pattern MS->MS_Ana Result Isomer Identification NMR_Ana->Result FTIR_Ana->Result MS_Ana->Result

Caption: Figure 3: Integrated Spectroscopic Workflow for Isomer Differentiation.

Conclusion

The differentiation of (4-Propylheptan-4-yl)ammonium chloride from its primary, secondary, and quaternary isomers is readily achievable through a multi-technique spectroscopic approach. No single technique provides all the answers, but together they offer unambiguous confirmation of molecular structure.

  • ¹³C NMR provides the most direct evidence of molecular symmetry through its signal count.

  • IR Spectroscopy offers a rapid and definitive method to distinguish the quaternary isomer from all others by observing the absence of the N-H stretching band.

  • ¹H NMR and Mass Spectrometry provide detailed structural information that confirms connectivity and fragmentation patterns consistent with the proposed isomeric structures.

By applying these methodologies systematically, researchers, scientists, and drug development professionals can ensure the isomeric purity of their compounds, a critical step in guaranteeing the safety, quality, and efficacy of chemical products.

References

  • PubMed. (n.d.). A surface sampling and liquid chromatography mass spectrometry method for the analysis of quaternary ammonium compounds collected from public transportation buses in New Jersey. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods. Retrieved from [Link]

  • CDC Stacks. (n.d.). Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2024). High-Resolution Mass Spectrometry Screening of Quaternary Ammonium Compounds (QACs) in Dust from Homes and Various Microenvironments in South China. Retrieved from [Link]

  • JKU ePUB. (2022). Simultaneous analysis of quaternary ammonium cations and corresponding halide counterions by pyrolysis gas chromatography / mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isomeric and Conformational Analysis of Small Drug and Drug-Like Molecules by Ion Mobility-Mass Spectrometry (IM-MS). PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragment of 1 H-NMR spectrum of the quaternary ammonium salt of compound 3b [DMSO-d6, 298 K, 400 MHz]. Retrieved from [Link]

  • BioPharma Services. (2024). Bioanalytical Method Development: Isomers. Retrieved from [Link]

  • Brycki, B., Szwajca, A., & Jerzykiewicz, W. (n.d.). SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF QUATERNARY HYDROXYALKYLAMMONIUM SALTS. Retrieved from [Link]

  • ACS Publications. (2020). Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. Analytical Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (1976). Far-infrared and Raman spectra of crystalline tetra-alkylammonium trihalogenomercurate(II) salts. Evidence for monomeric or halogen-bridged associated anions depending on the cation. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of quaternary ammonium monomers. Retrieved from [Link]

  • ManTech Publications. (2025). Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Study of Cyclic Quaternary Ammonium Bromides by B3LYP Calculations, NMR and FTIR Spectroscopies. PMC. Retrieved from [Link]

  • UBC Library Open Collections. (n.d.). Vibrational spectra of the ammonium halides and the alkali-metal borohydrides. Retrieved from [Link]

  • ACS Publications. (2025). Quaternary Ammonium Salts as Supporting Electrolytes in Cathodic Reductions: An Analysis of Their Electrochemical Stability. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Semantic Scholar. (1976). Far-infrared and Raman spectra of crystalline tetra-alkylammonium trihalogenomercurate(II) salts. Evidence for monomeric or halogen-bridged associated anions depending on the cation. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Spectroscopy. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Aminoheptane. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). (1,1-Dipropylbutyl)ammonium chloride. Retrieved from [Link]

  • Quora. (2022). How to identify an alkyl halide using an infrared (IR) spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of heptane analysis. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 infrared spectrum of heptane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 heptane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2015). Infrared Spectroscopic Study of Vibrational Modes in Methylammonium Lead Halide Perovskites. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Scribd. (2025). IR Spectrum of 4-Heptanone Analysis. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of heptane. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 4-Heptanone (FDB008059). Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • PubMed. (2008). Synthesis, molecular structure and spectral properties of quaternary ammonium derivatives of 1,1-dimethyl-1,3-propylenediamine. Retrieved from [Link]

  • Walsh Medical Media. (2015). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Ammonium Acetate and Ammonium Chloride. Retrieved from [Link]

  • Bartleby. (n.d.). Record 1-H NMR spectra of 4-heptanone. Retrieved from [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ammonium chloride. NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). All data taken at Pacific Northwest National Laboratory (PNNL). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of (1,1-Dipropylbutyl)ammonium chloride

This guide provides essential, step-by-step procedures for the safe handling and disposal of (1,1-Dipropylbutyl)ammonium chloride. As a quaternary ammonium compound (QAC), this substance requires meticulous management to...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of (1,1-Dipropylbutyl)ammonium chloride. As a quaternary ammonium compound (QAC), this substance requires meticulous management to ensure laboratory safety, regulatory compliance, and environmental protection. This document moves beyond a simple checklist, offering a deep-dive into the causality behind each procedural step, grounded in authoritative E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles.

Part 1: Hazard Assessment & Immediate Safety Protocols

Understanding the inherent risks of (1,1-Dipropylbutyl)ammonium chloride is the foundation of its safe management. This compound is classified with significant health hazards that dictate stringent handling protocols.

1.1 GHS Hazard Profile

(1,1-Dipropylbutyl)ammonium chloride is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1]

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, Oral3H301: Toxic if swallowedDanger
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Irritation2AH319: Causes serious eye irritationWarning
Specific target organ toxicity, single exposure3H335: May cause respiratory irritationWarning

Additionally, as a member of the broader QAC class, it is recognized as being toxic to aquatic life with long-lasting effects.[2][3]

1.2 Mandatory Personal Protective Equipment (PPE)

Due to the identified hazards, a comprehensive PPE strategy is non-negotiable.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[2][4]Protects against splashes that can cause serious eye irritation.[1][5]
Hand Protection Chemically resistant gloves (e.g., natural rubber, nitrile).[6]Prevents skin contact that leads to irritation and potential absorption.[1][7]
Body Protection Laboratory coat and, if handling large quantities, impervious clothing.[6]Minimizes skin exposure from spills or splashes.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[6]Mitigates the risk of respiratory tract irritation from dust or aerosols.[1]

1.3 First Aid in Case of Exposure

Immediate and correct first aid is critical to minimizing harm.

  • After Eye Contact: Immediately rinse with plenty of water for at least 15-20 minutes, removing contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]

  • After Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2] If irritation persists, seek medical advice.

  • If Swallowed: Rinse mouth thoroughly.[2] Call a Poison Control Center or physician immediately as the substance is toxic if swallowed.[1]

  • If Inhaled: Move the individual to fresh air. If respiratory symptoms appear, seek medical assistance.[2]

Part 2: Core Disposal Protocol: A Risk-Based Approach

The guiding principle for the disposal of (1,1-Dipropylbutyl)ammonium chloride is waste containment and transfer to a licensed hazardous waste facility. Under no circumstances should this chemical be disposed of down the drain. The aquatic toxicity of QACs can disrupt wastewater treatment processes and harm aquatic ecosystems.[3][8][9]

Disposal Decision Workflow

The following diagram outlines the logical flow for managing (1,1-Dipropylbutyl)ammonium chloride waste from generation to final disposal.

DisposalWorkflow Start Waste Generation ((1,1-Dipropylbutyl)ammonium chloride) IsHazardous Is the waste hazardous? Start->IsHazardous Spill Accidental Spill / Contamination Start->Spill EmptyContainer Empty Product Container Start->EmptyContainer YesHazardous YES (Presumptive for QACs) Segregate Step 1: Segregate Waste (Do not mix with other chemicals) IsHazardous->Segregate Yes Containerize Step 2: Containerize & Label (Use sealed, compatible containers with EHS Hazardous Waste Label) Segregate->Containerize Store Step 3: Store Safely (In designated Satellite Accumulation Area) Containerize->Store Pickup Step 4: Arrange Pickup (Contact EHS or licensed waste contractor) Store->Pickup Absorb Contain & Absorb Spill (Use sand, vermiculite, or other non-combustible absorbent) Spill->Absorb Absorb->Containerize Dispose of contaminated material as hazardous waste Rinse Triple-Rinse Container (Collect first rinse as hazardous waste) EmptyContainer->Rinse Rinse->Containerize Add rinseate to waste DisposeContainer Dispose of rinsed container (Deface label; place in regular trash/recycling) Rinse->DisposeContainer

Caption: Disposal decision workflow for (1,1-Dipropylbutyl)ammonium chloride.

Step-by-Step Methodology
  • Waste Identification and Segregation:

    • All waste containing (1,1-Dipropylbutyl)ammonium chloride, including pure substance, solutions, and heavily contaminated materials, must be treated as hazardous waste.[10][11]

    • Crucially, do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible wastes can lead to dangerous reactions.[11]

  • Containerization and Labeling:

    • Collect all waste in a sturdy, leak-proof container with a secure sealing lid. The container must be chemically compatible with the waste.[11]

    • Label the container clearly with a fully completed "Hazardous Waste" tag as provided by your EHS office. The label must include the full chemical name—"(1,1-Dipropylbutyl)ammonium chloride"—and its approximate concentration and volume.[11]

    • Keep waste containers closed at all times except when adding waste.[11]

  • Handling Small Spills and Decontamination:

    • In the event of a small spill, evacuate non-essential personnel.[2]

    • Wearing appropriate PPE, contain the spill and collect it using a non-combustible absorbent material such as sand, earth, or vermiculite.[12]

    • Place the contaminated absorbent material into your designated hazardous waste container for this chemical.[6][12]

    • Clean the spill area and any contaminated equipment. The first rinse from decontamination should be collected as hazardous waste.[11]

  • Disposal of Empty Containers:

    • An "empty" container is not truly empty and may retain hazardous residue.[13]

    • To dispose of the original product container, it must be triple-rinsed with a suitable solvent (e.g., water).[14]

    • The first rinse must be collected and disposed of as hazardous waste by adding it to your waste container.[11] Subsequent rinses may be permissible for drain disposal, but consult your local regulations.

    • After triple-rinsing and air-drying, deface or remove the original label and dispose of the container in the regular trash or recycling as appropriate.[14]

  • Storage and Final Disposal:

    • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area within your laboratory.[14]

    • Ensure the storage area is away from incompatible materials.[14]

    • Once the container is full, or if you are generating waste infrequently, schedule a pickup with your institution's EHS department or a licensed hazardous waste disposal contractor.[6][11]

Part 3: Scientific Rationale & Environmental Context

The stringent procedures outlined above are necessitated by the chemical nature of QACs.

  • Mechanism of Toxicity: QACs are cationic surfactants that act as biocides by disrupting the cell membranes of microorganisms.[9] This property makes them effective disinfectants but also means they are broadly toxic to the microbial life essential for the function of wastewater treatment plants (WWTPs).[8][9]

  • Environmental Persistence: Many QACs exhibit low degradation rates in the environment.[8] When disposed of improperly, they are not fully removed in WWTPs and can be released into surface waters or accumulate in sludge, posing a chronic risk to aquatic organisms.[8][15] Studies have shown that certain QACs are highly toxic to aquatic invertebrates even at low concentrations.[3][16]

Part 4: Regulatory & Compliance Overview

Adherence to these disposal protocols ensures compliance with key federal regulations:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally responsible for determining if their waste is hazardous and managing it accordingly from "cradle to grave."[2][10] Disposing of (1,1-Dipropylbutyl)ammonium chloride as hazardous waste aligns with EPA requirements.

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that workers are trained on the hazards of the chemicals they handle and the proper protective measures, including safe disposal practices.[7][10]

By following this comprehensive guide, researchers and laboratory professionals can manage (1,1-Dipropylbutyl)ammonium chloride waste not just in compliance with regulations, but with a deep understanding of the scientific principles that protect both human health and the environment.

References

  • Safety Data Sheet. (2015, March 19).
  • Deshpande, A. D., et al. (2022). Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC. Journal of Environmental Management.
  • New OSHA Compliance: Training Healthcare Staff on Hazardous Chemicals - HealthStream. (2021, April 14).
  • (1,1-Dipropylbutyl)ammonium chloride | C10H24ClN | CID 41700 - PubChem.
  • SAFETY DATA SHEET QUATERNARY DISINFECTANT CLEANER - Medline.
  • Safety Data Sheet - BASF. (2025, June 5).
  • The Impact of Quaternary Ammonium Compounds (QACs) on Wastewater Biomass and the Role of Biochemistry in Managing QAC Degradation and Toxicity - Aster Bio. (2025, October 6).
  • Microbial Community Degradation of Widely Used Quaternary Ammonium Disinfectants. (2014). Applied and Environmental Microbiology.
  • Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - Process Cleaning Solutions. (2023, May 9). Environmental Science & Technology.
  • OSHA's position on U.S. Environmental Protection Agency-approved disinfectants. | Occupational Safety and Health Administration.
  • Ecotoxicity and rapid degradation of quaternary ammonium compounds (QACs) subjected to combined vacuum UV and UV-C treatment - ResearchGate. (2023, November 2).
  • Quaternary Ammonium Compounds in Cleaning Products: - Mount Sinai.
  • PUBLIC HEALTH STATEMENT Ammonia - ATSDR. (2004, September). Retrieved from Agency for Toxic Substances and Disease Registry.
  • SAFETY DATA SHEET - TCI Chemicals. (2024, December 10).
  • Safety Data Sheet - Regulations.gov.
  • Safety Data Sheet Ammonium Chloride Revision 5, Date 07 Jun 2022 - Redox. (2025, September 23).
  • Ammonium Chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Perspectives on safety of quaternary ammonium compounds (QACs) - Taylor & Francis. (2025, May 26). Critical Reviews in Toxicology.
  • Hazardous Waste and Disposal - American Chemical Society.
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal.
  • Safety data sheet - ITW Reagents. (2025, July 4).
  • REGULATIONS AND ADVISORIES - ATSDR. Retrieved from Agency for Toxic Substances and Disease Registry.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, October 30).
  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety.
  • Safety Data Sheet 1 - Login | Chemical Management.
  • EPA HAZARDOUS WASTE CODES. Retrieved from U.S. Environmental Protection Agency.
  • Ammonium Salts of Fatty Acids Petition.pdf - AMS.usda.gov. (2006, April 29).

Sources

Handling

Personal protective equipment for handling (1,1-Dipropylbutyl)ammonium chloride

Comprehensive Safety & Operational Guide for Handling (1,1-Dipropylbutyl)ammonium Chloride As researchers and drug development professionals, handling branched alkylammonium salts like (1,1-Dipropylbutyl)ammonium chlorid...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide for Handling (1,1-Dipropylbutyl)ammonium Chloride

As researchers and drug development professionals, handling branched alkylammonium salts like (1,1-Dipropylbutyl)ammonium chloride (also known as Diprobutine hydrochloride) requires a rigorous, mechanistic approach to laboratory safety. Our goal is not merely regulatory compliance, but the implementation of a self-validating safety framework. In a self-validating system, the failure of any single protective measure immediately becomes evident, halting the workflow before chemical exposure can occur.

This guide provides the foundational causality behind the required Personal Protective Equipment (PPE) and outlines a step-by-step operational and disposal methodology.

Hazard Profile & Physicochemical Causality

To design an effective PPE matrix, we must first understand the physicochemical properties driving the hazards. The branched aliphatic chains of (1,1-Dipropylbutyl)ammonium chloride increase its lipophilicity, potentially enhancing dermal penetration compared to simpler ammonium salts. Furthermore, the chloride counterion contributes to its hygroscopic nature, meaning it can readily absorb moisture from the air or mucous membranes, exacerbating tissue irritation.

Table 1: Physicochemical & Hazard Summary of (1,1-Dipropylbutyl)ammonium chloride

Property / HazardValue / GHS ClassificationMechanistic Implication for Safety
Molecular Weight 193.76 g/mol [1]Fine crystalline powders at this weight can easily aerosolize and be inhaled during transfer.
Acute Toxicity (Oral) Category 3 (H301)[1]Toxic if swallowed; mandates strict prohibition of eating/drinking and rigorous hand hygiene protocols.
Skin Corrosion/Irritation Category 2 (H315)[1]Causes skin irritation; requires impermeable barrier protection (nitrile/neoprene) to prevent lipid bilayer disruption.
Serious Eye Damage Category 2A (H319)[1]Causes serious eye irritation; necessitates splash-proof, indirectly vented goggles.
Respiratory Irritation Category 3 (H335)[1]May cause respiratory tract irritation; mandates engineering controls (fume hood) as the primary defense.

The Self-Validating PPE Matrix

Every piece of PPE recommended below is designed to break the chain of exposure based on the specific[1].

  • Hand Protection (Dermal Barrier):

    • Selection: Double-gloving with heavy-duty Nitrile (minimum 0.11 mm thickness) or Neoprene gloves.

    • Causality: Alkylammonium chlorides can act as surfactants, disrupting cellular lipid bilayers. Nitrile provides excellent resistance to aqueous chloride salts, mitigating the H315 skin irritation hazard[1]. Double-gloving is a self-validating step: if the outer glove tears or is contaminated during weighing, the inner glove maintains the barrier while you safely doff the compromised layer.

  • Eye & Face Protection:

    • Selection: Indirectly vented, splash-proof chemical safety goggles (ANSI Z87.1+ compliant).

    • Causality: The H319 classification indicates serious eye irritation[1]. Standard safety glasses with side shields are insufficient because they allow fine dust aerosols to bypass the lenses. Indirect vents prevent powder ingress while mitigating fogging.

  • Respiratory & Engineering Controls:

    • Selection: Operation strictly within a Class II Type A2 Biological Safety Cabinet or a Chemical Fume Hood (face velocity 80-100 fpm).

    • Causality: The H335 hazard (respiratory irritation)[1] requires that we prevent the powder from ever reaching the breathing zone. If a fume hood is unavailable or a bulk spill occurs, an N95/P100 particulate respirator is mandatory.

  • Body Protection:

    • Selection: 100% cotton lab coat with knit cuffs, fully buttoned.

    • Causality: Synthetic fabrics generate static electricity, which actively attracts fine, hygroscopic powders to your body. Cotton neutralizes this risk.

Operational Workflow: Step-by-Step Methodology

Protocol: Safe Weighing and Solution Preparation

  • Pre-Task Verification: Verify that the chemical fume hood is operational. Check that the eyewash station and safety shower are within a 10-second unobstructed path. Self-validation: If the hood alarm sounds, the protocol stops immediately.

  • PPE Donning: Don the cotton lab coat, safety goggles, and double nitrile gloves. Ensure the lab coat cuffs are tucked inside the outer gloves to eliminate exposed skin at the wrists.

  • Static Mitigation: Because (1,1-Dipropylbutyl)ammonium chloride powder is prone to static cling, wipe the exterior of the analytical balance and your metal weighing spatulas with an anti-static wipe.

  • Weighing: Place the analytical balance deep inside the fume hood (at least 6 inches from the sash). Use a disposable, anti-static weigh boat. Open the chemical container slowly to prevent pressure-induced aerosolization of the toxic powder.

  • Transfer & Dissolution: Transfer the weighed solid directly into your target solvent (e.g., glass-distilled water or organic solvent) while still inside the hood. Cap the receiving flask tightly before removing it from the engineering controls.

  • Doffing & Hygiene: Remove the outer gloves inside the fume hood, turning them inside out to trap any residual dust. Wash hands immediately with soap and water after removing the inner gloves.

Safety Workflow Visualization

The following diagram illustrates the logical progression of our safety protocol, ensuring a closed-loop system for hazard mitigation.

G Start 1. Risk Assessment & Hood Check PPE 2. Don PPE (Nitrile, Goggles, Coat) Start->PPE Handle 3. Weighing & Transfer in Hood PPE->Handle Spill Spill or Contamination? Handle->Spill Clean 4a. Decontamination Protocol Spill->Clean Yes Dispose 4b. Hazardous Waste Disposal Spill->Dispose No Clean->Dispose End 5. Doffing & Hand Hygiene Dispose->End

Caption: Operational safety workflow for handling (1,1-Dipropylbutyl)ammonium chloride.

Spill Response & Disposal Plan

Because (1,1-Dipropylbutyl)ammonium chloride is classified as Toxic if Swallowed (H301)[1], any spill must be treated as an acute toxic hazard rather than a simple nuisance dust.

Spill Response Protocol:

  • Evacuate & Isolate: Warn personnel in the immediate vicinity. If the spill occurs outside a fume hood, evacuate the immediate lab space for 15 minutes to allow airborne particulates to settle.

  • Upgrade PPE: Don a P100 particulate respirator and fresh double gloves before re-entering the spill zone.

  • Containment (Dry Spill): Do NOT sweep the powder with a brush, as this generates highly concentrated toxic dust. Instead, lightly mist the powder with water to suppress dust (the compound is highly water-soluble), or cover it with damp absorbent paper towels.

  • Collection: Carefully scoop the dampened material using non-sparking tools and place it into a chemically compatible, sealable hazardous waste container.

  • Decontamination: Wash the spill area with copious amounts of soap and water.

Chemical Waste Disposal Plan:

  • Solid Waste: All contaminated weigh boats, spatulas, wipes, and collected spill material must be placed in a clearly labeled, leak-proof hazardous waste container designated for "Toxic Organic Solids."

  • Liquid Waste: Aqueous or organic solutions containing (1,1-Dipropylbutyl)ammonium chloride must never be poured down the sink. Collect these in designated halogenated or non-halogenated waste carboys (depending on the primary solvent used) for institutional incineration.

References

  • Title: (1,1-Dipropylbutyl)ammonium chloride | C10H24ClN | CID 41700 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

Sources

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